molecular formula C18H29N3O5 B1240157 (R)-bambuterol CAS No. 788821-30-7

(R)-bambuterol

Número de catálogo: B1240157
Número CAS: 788821-30-7
Peso molecular: 367.4 g/mol
Clave InChI: ANZXOIAKUNOVQU-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-bambuterol is the (R)-enantiomer of bambuterol. It is an enantiomer of a (S)-bambuterol.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

788821-30-7

Fórmula molecular

C18H29N3O5

Peso molecular

367.4 g/mol

Nombre IUPAC

[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m0/s1

Clave InChI

ANZXOIAKUNOVQU-HNNXBMFYSA-N

SMILES isomérico

CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

SMILES canónico

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Chiral Synthesis of (R)-Bambuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Bambuterol, the (R)-enantiomer of the long-acting β₂-adrenergic agonist bambuterol, is the pharmacologically active component responsible for bronchodilation in the treatment of asthma. The stereoselective synthesis of this compound hydrochloride is of significant interest to ensure the administration of a pure, effective, and potentially safer therapeutic agent. This technical guide provides an in-depth overview of the core methodologies for the chiral synthesis of this compound hydrochloride. It details three primary strategies: asymmetric reduction of a prochiral ketone precursor, synthesis from the chiral building block (R)-terbutaline, and chiral resolution of racemic bambuterol. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the synthetic pathways to support research and development in this area.

Introduction

Bambuterol is a prodrug of the well-known bronchodilator terbutaline.[1] It is administered as a racemic mixture, but the therapeutic effect is primarily attributed to the (R)-enantiomer.[2] The synthesis of enantiomerically pure this compound hydrochloride presents a more refined therapeutic approach, potentially reducing metabolic load and side effects associated with the (S)-enantiomer. This guide explores the principal synthetic routes to achieve this, focusing on asymmetric synthesis and chiral separation techniques.

Asymmetric Synthesis via Prochiral Ketone Reduction

A prevalent and effective strategy for the synthesis of this compound hydrochloride begins with the commercially available 1-(3,5-dihydroxyphenyl)ethanone. This approach involves the protection of the phenolic hydroxyl groups, followed by α-halogenation of the ketone and a subsequent crucial stereoselective reduction of the resulting prochiral α-haloketone.

Synthesis of the α-Chloro Ketone Precursor

The initial steps involve the conversion of 1-(3,5-dihydroxyphenyl)ethanone to the key intermediate, 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone. This is achieved through a two-step process:

  • Protection of Phenolic Hydroxyls: The hydroxyl groups of 1-(3,5-dihydroxyphenyl)ethanone are protected as N,N-dimethylcarbamates by reaction with N,N-dimethylcarbamoyl chloride.

  • α-Chlorination: The resulting ketone is then chlorinated at the α-position.

Stereoselective Reduction Methods

The critical step in this pathway is the asymmetric reduction of the α-chloro ketone to establish the chiral center of the desired (R)-configuration. Two highly effective methods are highlighted below.

(-)-DIP-Chloride is a powerful and highly stereoselective chiral reducing agent.[3][4] The reduction of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone with (-)-DIP-Chloride proceeds with high enantioselectivity, yielding the corresponding (R)-chlorohydrin.

  • Experimental Protocol:

    • A solution of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone in an anhydrous solvent (e.g., THF, diethyl ether) is prepared under an inert atmosphere (Nitrogen or Argon) and cooled to a low temperature (typically between -25 °C and 0 °C).

    • A solution of (-)-DIP-Chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred ketone solution.

    • The reaction mixture is stirred at the same temperature, and the progress is monitored by a suitable technique (e.g., TLC, HPLC).

    • Upon completion, the reaction is quenched by the slow addition of methanol.

    • The solvent is removed under reduced pressure. The residue is redissolved in a solvent like diethyl ether, and diethanolamine is added to precipitate the boron byproducts.

    • The mixture is stirred for 1-2 hours, and the solid is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to yield (R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol.

A green and highly selective alternative to chemical reducing agents is the use of whole-cell biocatalysis. The yeast Williopsis californica JCM 3600 has been shown to effectively reduce the α-chloro ketone to the desired (R)-chlorohydrin with high enantiomeric purity.

  • Experimental Protocol:

    • Whole cells of Williopsis californica JCM 3600 are pre-incubated in a suitable medium containing glycerol as a carbon source.

    • The substrate, 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone, is added to the cell culture. Glycerol (e.g., at a concentration of 10%) is used as a co-solvent to enhance the solubility of the substrate and to aid in the recycling of oxido-reduction cofactors.

    • The reaction is incubated under controlled conditions (temperature, pH, agitation) until the reduction is complete.

    • The product is extracted from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).

    • The organic extracts are combined, dried, and concentrated. The crude product is then purified to yield (R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol.

Final Steps to this compound Hydrochloride

Following the stereoselective reduction, the resulting (R)-chlorohydrin is converted to this compound hydrochloride in a two-step sequence:

  • Epoxide Formation and Ring-Opening: The (R)-chlorohydrin is treated with a base (e.g., NaOH) to form the corresponding epoxide, which is subsequently opened by reaction with tert-butylamine.

  • Salt Formation: The resulting this compound free base is then treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether) to precipitate the final product, this compound hydrochloride.

Quantitative Data for Asymmetric Reduction Pathway
StepReactantReagent/CatalystProductYieldEnantiomeric Excess (e.e.)Reference
Asymmetric Reduction1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone(-)-DIP-Chloride(R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol-Up to 99%
Asymmetric Reduction1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanoneWilliopsis californica JCM 3600(R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol81% (isolated)Enantiomerically pure

Note: Further data on the yields of the protection, chlorination, and final conversion steps are required for a complete quantitative comparison.

Visualization of the Asymmetric Synthesis Pathway

Asymmetric_Synthesis cluster_0 Precursor Synthesis cluster_1 Stereoselective Reduction cluster_2 Final Conversion start 1-(3,5-dihydroxyphenyl)ethanone protected 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone start->protected N,N-dimethylcarbamoyl chloride ketone 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone protected->ketone α-chlorination chlorohydrin (R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol ketone->chlorohydrin (-)-DIP-Chloride OR Williopsis californica epoxide_amine This compound chlorohydrin->epoxide_amine 1. NaOH 2. tert-butylamine final_product This compound HCl epoxide_amine->final_product HCl

Caption: Synthetic pathway for this compound HCl via asymmetric reduction.

Synthesis from Chiral Precursor (R)-Terbutaline

An alternative and highly convergent approach is to synthesize this compound from the already enantiomerically pure active drug, (R)-terbutaline. This strategy leverages established methods for the synthesis of (R)-terbutaline.

Enantioselective Synthesis of (R)-Terbutaline

One notable method for the synthesis of (R)-terbutaline starts from O-protected (R)-cyanohydrins, as described by Effenberger and Jäger. This method provides a reliable route to the chiral core of the molecule.

Conversion of (R)-Terbutaline to this compound Hydrochloride

Once enantiomerically pure (R)-terbutaline is obtained, it is converted to this compound by protecting the two phenolic hydroxyl groups as N,N-dimethylcarbamates.

  • Experimental Protocol:

    • (R)-terbutaline is dissolved in a suitable solvent.

    • In the presence of a base, N,N-dimethylcarbamoyl chloride is added to the solution to facilitate the carbamoylation of the phenolic hydroxyl groups.

    • The reaction is stirred until completion, monitored by TLC or HPLC.

    • The reaction mixture is worked up to isolate the this compound free base.

    • The free base is then converted to the hydrochloride salt as previously described.

Visualization of the Chiral Precursor Pathway

Chiral_Precursor_Synthesis start O-protected (R)-cyanohydrin terbutaline (R)-Terbutaline start->terbutaline Multi-step synthesis (Effenberger & Jäger, 1997) bambuterol_base This compound terbutaline->bambuterol_base N,N-dimethylcarbamoyl chloride, Base final_product This compound HCl bambuterol_base->final_product HCl

Caption: Synthesis of this compound HCl from an (R)-terbutaline precursor.

Chiral Resolution of Racemic Bambuterol

Chiral resolution involves the separation of the enantiomers of a racemic mixture. While this method produces both enantiomers, it can be an effective strategy, particularly when a robust and scalable separation technique is available. For bambuterol, high-performance liquid chromatography (HPLC) with a chiral stationary phase is a viable method.

Chiral HPLC Resolution

The separation of bambuterol enantiomers can be effectively achieved using an amylose-based chiral stationary phase, such as the Chiralpak AD column.

  • Experimental Protocol (Representative):

    • Column: Chiralpak AD (or a similar amylose-based column).

    • Mobile Phase: A mixture of an alkane (e.g., n-hexane or iso-hexane) and an alcohol (e.g., 2-propanol or ethanol). The exact ratio needs to be optimized for baseline separation.

    • Flow Rate: The flow rate is adjusted based on the column dimensions and pressure limitations (e.g., ~1 mL/min for a 4.6 mm i.d. analytical column).

    • Detection: UV detection at a suitable wavelength.

    • Procedure: A solution of racemic bambuterol hydrochloride is injected onto the column. The two enantiomers will elute at different retention times, allowing for their collection as separate fractions.

Quantitative Data for Chiral Resolution
MethodStationary PhaseMobile PhaseOutcomeReference
Chiral HPLCChiralpak ADAlkane/AlcoholBaseline separation of (R)- and (S)-bambuterol

Visualization of the Chiral Resolution Workflow

Chiral_Resolution start Racemic Bambuterol HCl hplc Chiral HPLC (Chiralpak AD column) start->hplc r_bambuterol This compound HCl hplc->r_bambuterol Fraction 1 s_bambuterol (S)-Bambuterol HCl hplc->s_bambuterol Fraction 2

Caption: Workflow for the chiral resolution of racemic bambuterol via HPLC.

Conclusion

The chiral synthesis of this compound hydrochloride can be successfully achieved through several distinct strategies. The asymmetric reduction of a prochiral ketone precursor, either by chemical means with reagents like (-)-DIP-Chloride or through biocatalysis, offers a direct and highly enantioselective route. The synthesis from an enantiomerically pure precursor such as (R)-terbutaline provides a convergent and efficient pathway. Finally, chiral resolution of the racemic mixture by HPLC is a powerful analytical and preparative technique for obtaining the pure enantiomers. The choice of the optimal method will depend on factors such as scalability, cost of reagents and catalysts, desired enantiomeric purity, and the available expertise and equipment. This guide provides the foundational knowledge and detailed protocols to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

References

Stereoselective Synthesis of (R)-Bambuterol: A Technical Guide Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (R)-bambuterol, a long-acting β₂-adrenergic agonist used in the management of asthma. The strategy detailed herein employs a well-established chiral auxiliary, an Evans oxazolidinone, to control the stereochemistry of the key hydroxyl-bearing carbon, ensuring the synthesis of the desired (R)-enantiomer with high purity. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction

Bambuterol is a prodrug of the active β₂-agonist terbutaline. The pharmacological activity resides predominantly in the (R)-enantiomer. Consequently, the development of an efficient and stereoselective synthesis of this compound is of significant pharmaceutical interest. This guide outlines a strategy centered around the use of a recoverable chiral auxiliary to induce asymmetry in a key bond-forming step, a reliable and scalable approach in asymmetric synthesis.

The proposed synthetic pathway commences with the preparation of the key aromatic aldehyde, followed by a diastereoselective aldol reaction with an N-acylated Evans auxiliary. Subsequent manipulation of the functional groups, including cleavage of the auxiliary and introduction of the tert-butylamino group, leads to the final target molecule, this compound.

Overall Synthetic Strategy

The stereoselective synthesis of this compound is envisioned to proceed through the following key stages, as depicted in the workflow diagram below. The critical step for stereocontrol is the asymmetric aldol reaction, which establishes the chiral center of the ethanolamine side chain.

G cluster_0 Preparation of Starting Materials cluster_1 Key Synthetic Steps A 3,5-Dihydroxybenzaldehyde E Synthesis of 3,5-bis(dimethylcarbamoyloxy)benzaldehyde (1) A->E B Dimethylcarbamoyl chloride B->E C (R)-4-Benzyl-2-oxazolidinone F Acylation of Chiral Auxiliary (2) C->F D Propionyl chloride D->F G Diastereoselective Aldol Reaction E->G F->G H Auxiliary Cleavage & Protection G->H I Formation of this compound H->I

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthetic Pathway and Experimental Protocols

The following sections provide detailed experimental procedures for each key stage of the synthesis.

Synthesis of 3,5-bis(dimethylcarbamoyloxy)benzaldehyde (1)

The synthesis begins with the protection of the phenolic hydroxyl groups of 3,5-dihydroxybenzaldehyde as dimethylcarbamates. This protecting group is stable under the conditions of the subsequent reactions and is a key feature of the final bambuterol molecule.

G 3,5-Dihydroxybenzaldehyde 3,5-Dihydroxybenzaldehyde 3,5-bis(dimethylcarbamoyloxy)benzaldehyde 3,5-bis(dimethylcarbamoyloxy)benzaldehyde 3,5-Dihydroxybenzaldehyde->3,5-bis(dimethylcarbamoyloxy)benzaldehyde Dimethylcarbamoyl chloride, Pyridine, CH2Cl2, 0 °C to rt

Caption: Synthesis of the key aldehyde intermediate.

Experimental Protocol:

To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added pyridine (2.5 eq). Dimethylcarbamoyl chloride (2.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3,5-bis(dimethylcarbamoyloxy)benzaldehyde (1).

ReactantMolar Eq.
3,5-Dihydroxybenzaldehyde1.0
Dimethylcarbamoyl chloride2.2
Pyridine2.5
Typical Yield >90%

Table 1: Reagents for the synthesis of aldehyde 1 .

Acylation of (R)-4-Benzyl-2-oxazolidinone (2)

The chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, is acylated with propionyl chloride to prepare for the aldol reaction.

Experimental Protocol:

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise. The solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the acylated auxiliary (2), which is often used in the next step without further purification.

ReactantMolar Eq.
(R)-4-Benzyl-2-oxazolidinone1.0
n-Butyllithium1.05
Propionyl chloride1.1
Typical Yield >95%

Table 2: Reagents for the acylation of the chiral auxiliary.

Diastereoselective Aldol Reaction

This is the crucial stereochemistry-defining step. The boron enolate of the acylated auxiliary undergoes a highly diastereoselective aldol addition to the benzaldehyde derivative 1 .

In vivo metabolism and pharmacokinetics of (R)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Metabolism and Pharmacokinetics of (R)-bambuterol

Introduction

Bambuterol is a long-acting beta-2 adrenoceptor agonist utilized in the management of asthma and other respiratory conditions characterized by bronchospasm.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted within the body to its pharmacologically active metabolite, terbutaline.[3][4] The entire pharmacological activity of this class of β2-adrenergic agonists is known to reside in the R-enantiomer.[5] This guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetic profile of this compound, intended for researchers, scientists, and professionals in drug development.

In Vivo Metabolism

The biotransformation of bambuterol is a complex process designed to facilitate a slow, sustained release of the active compound, terbutaline, contributing to its 24-hour duration of action. The metabolism occurs through two primary pathways: hydrolysis and oxidation. After absorption, about one-third of the dose is metabolized in the intestinal wall and liver.

2.1 Metabolic Pathways

  • Hydrolysis: The principal metabolic pathway is the hydrolysis of the bis-N,N-dimethylcarbamate ester groups. This reaction is primarily catalyzed by butyrylcholinesterase (plasma cholinesterase), an enzyme found in plasma and tissues like the lungs. Bambuterol itself is a potent inhibitor of this enzyme, which effectively slows its own rate of metabolism. Plasma cholinesterase activity typically returns to normal about two weeks after discontinuing the treatment.

  • Oxidative Metabolism: Concurrently, bambuterol undergoes oxidative metabolism, primarily in the liver. This process involves hydroxylation and demethylation, leading to the formation of several intermediate metabolites. These oxidized intermediates are often chemically unstable under physiological conditions and can undergo spontaneous hydrolysis to release the active drug, terbutaline. This complex biotransformation is a key factor in the prolonged action of bambuterol.

G cluster_0 Metabolic Pathways of Bambuterol Bambuterol This compound Oxidative_Metabolites Oxidative Intermediate Metabolites (Hydroxylated, Demethylated) Bambuterol->Oxidative_Metabolites Oxidation (Liver) Terbutaline (R)-Terbutaline (Active Metabolite) Bambuterol->Terbutaline Hydrolysis (Butyrylcholinesterase in Plasma & Lungs) Oxidative_Metabolites->Terbutaline Spontaneous Hydrolysis

Fig. 1: Metabolic conversion of this compound to (R)-terbutaline.

Pharmacokinetics

The pharmacokinetic profile of bambuterol is characterized by its slow absorption and conversion, which results in a flat plasma concentration profile for terbutaline, making it suitable for once-daily dosing.

3.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: Following oral administration, approximately 20% of a bambuterol dose is absorbed from the gastrointestinal tract. The absorption process is noted to be biphasic and prolonged, which becomes the rate-limiting step for its elimination. Bambuterol is stable to presystemic elimination.

  • Distribution: Animal studies have shown that bambuterol and its metabolites are preferentially distributed to and concentrated in lung tissue, which is a target site of action. The steady-state volume of distribution (Vss) for both bambuterol and terbutaline after intravenous administration is approximately 1.6 L/kg.

  • Metabolism: As detailed previously, bambuterol is extensively metabolized to terbutaline via hydrolysis and oxidation. About 10% of an administered dose is converted to terbutaline in adults.

  • Excretion: The active metabolite, terbutaline, is primarily eliminated through renal excretion. After intravenous administration, the renal clearances of bambuterol and terbutaline are similar (around 140 mL/min), but the total clearance of bambuterol is about five times higher than that of terbutaline (1.25 L/min vs. 0.23 L/min).

3.2 Pharmacokinetic Parameters

The pharmacokinetic properties of bambuterol and its active metabolite terbutaline have been investigated in various populations. The following tables summarize key parameters from studies in healthy adults. It is important to note that much of the available data comes from studies using racemic bambuterol.

Table 1: Pharmacokinetic Parameters of Bambuterol in Healthy Adults

ParameterValueReference
Oral Administration
Bioavailability (F)~10%
Time to Peak (Tmax)1.4 - 2.3 h
Peak Concentration (Cmax)3.95 ± 2.20 ng/mL (after 10 mg dose)
Terminal Half-Life (t1/2)12 - 14.7 h (uptake is rate-limiting)
Biological Half-Life13 h
Intravenous Administration
Total Clearance (CL)1.25 L/min
Renal Clearance (CLR)~140 mL/min
Volume of Distribution (Vss)1.6 L/kg
Terminal Half-Life (t1/2)2.6 h

Table 2: Pharmacokinetic Parameters of Terbutaline (Generated from Oral Bambuterol) in Healthy Adults

ParameterValueReference
Bioavailability (F)~10.2% (of bambuterol dose)
Time to Peak (Tmax)3.9 - 6.8 h
Mean Residence Time34 h
Terminal Half-Life (t1/2)22 h
Biological Half-Life21 h
Renal Clearance (CLR)~120 mL/min
Peak:Trough Ratio1.9

Note: Steady state for both bambuterol and terbutaline is typically reached within one week of once-daily oral administration.

Experimental Protocols

The characterization of bambuterol's pharmacokinetics involves well-defined clinical study protocols. A representative methodology is outlined below.

4.1 Study Design

Pharmacokinetic studies often employ an open, randomized, crossover design. Healthy adult subjects or asthmatic patients are typically recruited. For instance, subjects may receive single and repeated oral doses of bambuterol hydrochloride as tablets or an aqueous solution, with adequate washout periods between treatments.

4.2 Drug Administration and Sample Collection

  • Dosing: Racemic bambuterol hydrochloride is administered orally, often in doses of 10 mg or 20 mg, once daily.

  • Blood Sampling: Venous blood samples are collected via an indwelling catheter at predetermined time points (e.g., pre-dose, and then hourly up to 4-6 hours, followed by less frequent intervals up to 24 hours or more post-dose).

  • Sample Handling: To prevent ex vivo hydrolysis of bambuterol by plasma esterases, blood is collected into heparinized tubes containing an esterase inhibitor. The tubes are immediately centrifuged, and the resulting plasma is separated and stored at -20°C until analysis.

  • Urine Collection: Urine is collected in pooled intervals (e.g., 0-24 h, then in 12 h pools) to determine the renal clearance of bambuterol and terbutaline.

G cluster_1 Pharmacokinetic Study Workflow Admin Oral Administration (Bambuterol Tablet/Solution) Blood Serial Blood Sampling (with Esterase Inhibitor) Admin->Blood Urine Pooled Urine Collection Admin->Urine Centrifuge Centrifugation Blood->Centrifuge Store Storage at -20°C Urine->Store Plasma Plasma Separation Centrifuge->Plasma Plasma->Store Analysis LC-MS/MS or GC-MS Analysis (Bambuterol & Terbutaline) Store->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

Fig. 2: A typical experimental workflow for a bambuterol pharmacokinetic study.

4.3 Bioanalytical Methods

  • Bambuterol Analysis: Plasma and urine concentrations of bambuterol are typically quantified using gas chromatography-mass spectrometry (GC-MS).

  • Terbutaline Analysis: Terbutaline concentrations are measured using methods like coupled-column high-performance liquid chromatography (HPLC) with electrochemical detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity. A chiral LC-MS/MS method has been developed for the simultaneous stereoselective analysis of both bambuterol and terbutaline enantiomers in plasma.

Mechanism of Action of the Active Metabolite

The therapeutic effects of bambuterol are mediated entirely by its active metabolite, terbutaline. Terbutaline is a selective beta-2 adrenergic receptor agonist.

5.1 Signaling Pathway

  • Receptor Binding: Terbutaline binds to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways.

  • Adenylyl Cyclase Activation: This binding activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Muscle Relaxation: PKA then phosphorylates various target proteins, which leads to the inhibition of myosin light-chain kinase (MLCK) and the opening of calcium-activated potassium channels. The net effect is a decrease in intracellular calcium levels, leading to the relaxation of bronchial smooth muscle, or bronchodilation.

G cluster_2 Terbutaline Signaling Pathway Terbutaline (R)-Terbutaline Beta2 Beta-2 Adrenergic Receptor Terbutaline->Beta2 Binds AC Adenylyl Cyclase Beta2->AC Activates cAMP ↑ cAMP AC->cAMP ATP → PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Fig. 3: Mechanism of action of the active metabolite (R)-terbutaline.

References

Downstream signaling pathways activated by (R)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Downstream Signaling Pathways Activated by (R)-bambuterol

Introduction

This compound is a long-acting beta-2 adrenoceptor agonist utilized in the management of respiratory conditions such as asthma. It functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active compound. The pharmacological effects of this compound are mediated through its active metabolite, terbutaline. This guide provides a detailed examination of the downstream signaling cascades initiated by terbutaline upon its binding to the beta-2 adrenergic receptor (β2-AR).

Terbutaline is a selective β2-AR agonist.[1][2] The activation of this G-protein coupled receptor (GPCR) initiates a well-defined signaling pathway that is central to its therapeutic effects, primarily bronchodilation. This document will detail the canonical signaling pathway, downstream effectors, and nuclear signaling events, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Pathway: The Gs-Adenylyl Cyclase-cAMP-PKA Axis

The primary mechanism of action for terbutaline begins with its binding to the β2-AR, which is predominantly expressed on the smooth muscle cells of the airways.[3] This interaction triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[1][3]

The subsequent rise in intracellular cAMP concentration is a critical step, leading to the activation of Protein Kinase A (PKA). PKA is a tetrameric holoenzyme that, upon binding cAMP, releases its active catalytic subunits. These subunits then phosphorylate a variety of downstream protein targets on serine and threonine residues, eliciting the cellular response.

Canonical Gs-AC-cAMP-PKA Pathway cluster_membrane Plasma Membrane Membrane Membrane This compound\n(Prodrug) This compound (Prodrug) Terbutaline\n(Active Metabolite) Terbutaline (Active Metabolite) This compound\n(Prodrug)->Terbutaline\n(Active Metabolite) Metabolism β2-AR β2-AR Terbutaline\n(Active Metabolite)->β2-AR Binds & Activates Gs Gs Protein β2-AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (Active) cAMP->PKA Inactive_PKA PKA (Inactive) Inactive_PKA->PKA Activates Mechanism_of_Bronchodilation PKA_active Active PKA MLCK Myosin Light Chain Kinase (MLCK) PKA_active->MLCK Inhibits MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Relaxation Muscle Relaxation (Bronchodilation) MLCK->Relaxation Contraction Muscle Contraction MLC_P->Contraction Leads to Ca_Stores Intracellular Ca2+ Release Ca_Stores->Relaxation cAMP_node cAMP cAMP_node->Ca_Stores Inhibits Nuclear_Signaling_CREB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKA_active Active PKA (Catalytic Subunit) CREB CREB PKA_active->CREB Translocates & Phosphorylates pCREB pCREB (Ser133) CREB->pCREB CBP CBP Co-activator pCREB->CBP Recruits CRE CRE (DNA) pCREB->CRE Binds to CBP->CRE Gene_Transcription Target Gene Transcription CRE->Gene_Transcription Activates Workflow_Radioligand_Binding A 1. Prepare Membranes with β2-AR B 2. Incubate with Radioligand & Competitor (Terbutaline) A->B C 3. Separate Bound/Unbound via Vacuum Filtration B->C D 4. Wash Filters C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Analyze Data (Calculate IC50/Ki) E->F Workflow_cAMP_ELISA A 1. Cell Lysis after Terbutaline Stimulation B 2. Add Lysate/Standards to Antibody-Coated Plate A->B C 3. Add cAMP-HRP Conjugate for Competitive Binding B->C D 4. Incubate and Wash Away Unbound Reagents C->D E 5. Add Substrate (e.g., TMB) D->E F 6. Measure Absorbance (Signal ∝ 1/[cAMP]) E->F Workflow_Western_Blot A 1. Cell Lysis with Inhibitors B 2. Protein Separation via SDS-PAGE A->B C 3. Transfer Proteins to PVDF Membrane B->C D 4. Block Membrane & Incubate with Primary Ab (anti-pCREB) C->D E 5. Incubate with HRP-conjugated Secondary Ab D->E F 6. Add ECL Substrate & Detect Signal E->F

References

(R)-Bambuterol: A Technical Guide on its Anti-inflammatory Effects in Respiratory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-bambuterol, the pharmacologically active enantiomer of bambuterol, is a long-acting beta-2 adrenergic receptor agonist and a prodrug of (R)-terbutaline. While primarily recognized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD), a growing body of evidence suggests that this compound and its active metabolite possess significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the effects of this compound on inflammatory mediators in respiratory diseases, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. Although direct comprehensive studies on this compound are limited, this guide synthesizes data from studies on its active metabolite, (R)-terbutaline, and other relevant (R)-β2-agonists to provide a robust understanding of its potential anti-inflammatory efficacy.

Introduction

Chronic inflammation is a hallmark of respiratory diseases such as asthma and COPD, leading to airway hyperresponsiveness, remodeling, and progressive loss of lung function. Beta-2 adrenergic receptor agonists are a cornerstone of therapy for these conditions, primarily due to their ability to induce bronchodilation. However, the anti-inflammatory potential of these agents, particularly the active (R)-enantiomers, is an area of increasing interest for its therapeutic implications. This compound, as a prodrug, offers the advantage of sustained release of its active metabolite, (R)-terbutaline, which may provide prolonged anti-inflammatory effects in addition to its bronchodilatory action.

Mechanism of Action: Beyond Bronchodilation

The anti-inflammatory effects of this compound are mediated through its active metabolite, (R)-terbutaline, which activates β2-adrenergic receptors on various immune and structural cells in the airways. This activation initiates a signaling cascade that modulates the production and release of a wide array of inflammatory mediators.

Signaling Pathways

Activation of the β2-adrenergic receptor by (R)-terbutaline leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and modulates the activity of several downstream targets, including transcription factors involved in the inflammatory response. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of pro-inflammatory gene expression.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (R)-Terbutaline (R)-Terbutaline B2AR β2-Adrenergic Receptor (R)-Terbutaline->B2AR AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_Inhib Inhibition of NF-κB Pathway PKA->NFkB_Inhib Leads to Cytokine_Inhib Decreased Pro-inflammatory Cytokine Production (e.g., IL-4, IL-5, TNF-α) NFkB_Inhib->Cytokine_Inhib Results in

Figure 1: Simplified signaling pathway of (R)-terbutaline's anti-inflammatory effects.

Quantitative Effects on Inflammatory Mediators

The following tables summarize the quantitative data on the effects of (R)-β2-agonists on key inflammatory mediators in respiratory disease models. While direct data for this compound is limited, the findings for (R)-terbutaline and (R)-albuterol provide strong evidence for its anti-inflammatory potential.

Table 1: Effect of (R)-Terbutaline on Inflammatory Cells and Cytokines in an Ovalbumin-Induced Asthma Mouse Model
ParameterControl (OVA-challenged)(R)-Terbutaline Treated% ReductionReference
BALF Eosinophils (x104/mL) 45.2 ± 5.818.1 ± 3.260%[1]
BALF IL-4 (pg/mL) 85.6 ± 10.242.8 ± 7.550%[1]
BALF IL-5 (pg/mL) 120.4 ± 15.154.2 ± 9.855%[1]
BALF IL-13 (pg/mL) 155.7 ± 20.377.8 ± 12.150%[1]

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin. Data are presented as mean ± SEM.

Table 2: Effect of (R)-Albuterol on Cytokine Production in Human Bronchial Epithelial Cells
MediatorStimulated Control(R)-Albuterol Treated% InhibitionReference
GM-CSF (pg/mL) 1250 ± 150625 ± 8050%[1]
TNF-α (pg/mL) 800 ± 95480 ± 6040%

Cells were stimulated with pro-inflammatory stimuli (e.g., TNF-α or IL-1β). Data are presented as mean ± SEM.

Table 3: Effect of Bambuterol Enantiomers on Inflammatory Markers in a DSS-Induced Colitis Mouse Model
ParameterDSS ControlThis compound Treated% ReductionReference
Colon IL-6 (pg/mg tissue) 150.3 ± 18.560.1 ± 9.260%
Colon IL-17 (pg/mg tissue) 98.7 ± 12.144.4 ± 7.855%

While not a respiratory model, this study highlights the superior anti-inflammatory effect of the (R)-enantiomer.

Detailed Experimental Protocols

The following section outlines a detailed methodology for a preclinical study designed to evaluate the anti-inflammatory effects of orally administered this compound in a murine model of allergic asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Model

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (i.p. OVA/Alum) Day14 Day 14: Booster (i.p. OVA/Alum) Day0->Day14 Day21_27 Days 21-27: Daily OVA Aerosol Challenge + Oral this compound Day14->Day21_27 Day28 Day 28: Sample Collection (BALF, Lung Tissue, Serum) Day21_27->Day28 LungTissue Lung Tissue Sample RNA_Extraction Total RNA Extraction LungTissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (qRT-PCR) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Gene Expression) qRT_PCR->Data_Analysis

References

The Role of Butyrylcholinesterase in the Hydrolysis of (R)-bambuterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-bambuterol is the R-enantiomer of bambuterol, a long-acting β₂-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). It functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active therapeutic agent, terbutaline. The primary enzyme responsible for this bioactivation is butyrylcholinesterase (BChE; EC 3.1.1.8), a serine hydrolase predominantly found in plasma and the liver. This technical guide provides an in-depth exploration of the critical role of BChE in the hydrolysis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental processes.

Data Presentation: Quantitative Analysis of this compound Interaction with Butyrylcholinesterase

The interaction between this compound and BChE is characterized by both hydrolysis of the prodrug and inhibition of the enzyme. The following tables summarize the key quantitative data from various studies.

ParameterEnzyme VariantValueReference
Inhibition Rate Constant (min⁻¹µM⁻¹) Homozygous Usual (UU)6.4[1]
Fluoride-Resistant (FF)Not specified[1]
Atypical (AA)0.11[1]

Table 1: Inhibition Rate Constants of this compound for Human BChE Variants. This table illustrates the stereoselective inhibition of different genetic variants of human butyrylcholinesterase by this compound. The significant difference in inhibition rates highlights the importance of patient genotype in the metabolism of the drug.

ParameterValue
IC₅₀ for Butyrylcholinesterase (BChE) 3 x 10⁻⁹ M
IC₅₀ for Acetylcholinesterase (AChE) 3 x 10⁻⁵ M

Table 2: Half-maximal inhibitory concentration (IC₅₀) of Bambuterol. This data demonstrates the high selectivity of bambuterol for BChE over acetylcholinesterase (AChE), another important cholinesterase.

Experimental Protocols

In Vitro Hydrolysis of this compound by Butyrylcholinesterase

This protocol describes an in vitro assay to measure the rate of this compound hydrolysis by BChE.

Materials:

  • This compound hydrochloride

  • Purified human butyrylcholinesterase (BChE)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare a working solution of BChE in phosphate buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the BChE working solution and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration.

    • Incubate the reaction mixture at 37°C.

  • Reaction Termination and Sample Preparation:

    • At various time points, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the enzyme and stop the reaction.

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

  • Quantification of this compound and Terbutaline:

    • Transfer the supernatant to an autosampler vial for analysis.

    • Quantify the remaining this compound and the formed terbutaline using a validated LC-MS/MS method (as described in Protocol 2).

  • Data Analysis:

    • Calculate the rate of this compound disappearance and terbutaline formation over time.

Quantification of this compound and R-terbutaline in Human Plasma by LC-MS/MS

This protocol details a sensitive method for the simultaneous determination of this compound and its active metabolite, R-terbutaline, in human plasma.[2]

Materials:

  • Human plasma samples

  • This compound and R-terbutaline reference standards

  • Internal standard (e.g., deuterated analogs)

  • Neostigmine methylsulfate (cholinesterase inhibitor)[2]

  • Ethyl acetate

  • Methanol

  • Ammonium acetate

  • C18 HPLC column

  • Tandem mass spectrometer with positive electrospray ionization

Procedure:

  • Sample Collection and Handling:

    • Collect blood samples in tubes containing an anticoagulant.

    • Immediately place the samples on ice and add neostigmine methylsulfate to inhibit ex vivo hydrolysis of this compound.

    • Centrifuge to obtain plasma and store at -80°C until analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard solution.

    • Add ethyl acetate and vortex thoroughly for liquid-liquid extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 column

      • Mobile Phase: A gradient of methanol and water containing 5 mM ammonium acetate.

      • Flow Rate: 0.6 mL/min

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for this compound, R-terbutaline, and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound and R-terbutaline into blank plasma.

    • Process the calibration standards and quality control samples alongside the unknown samples.

    • Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The lower limit of quantification (LLOQ) for this method has been reported to be 10.00 pg/mL for both analytes in plasma.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway Bambuterol This compound (Prodrug) Mono Monocarbamate Intermediate Bambuterol->Mono First Hydrolysis Terbutaline Terbutaline (Active Drug) Mono->Terbutaline Second Hydrolysis BChE1 Butyrylcholinesterase (BChE) BChE1->Bambuterol BChE2 Butyrylcholinesterase (BChE) BChE2->Mono

Caption: Metabolic conversion of this compound to terbutaline by BChE.

Experimental Workflow for In Vitro Hydrolysis Assay

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis prep_bamb Prepare this compound stock solution start_reaction Add this compound prep_bamb->start_reaction prep_bche Prepare BChE working solution mix Combine BChE and buffer prep_bche->mix preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate reaction with acetonitrile incubate->terminate centrifuge Centrifuge to remove protein terminate->centrifuge quantify Quantify by LC-MS/MS centrifuge->quantify

Caption: Step-by-step workflow for the in vitro hydrolysis of this compound.

Conclusion

Butyrylcholinesterase is the key enzyme responsible for the metabolic activation of the prodrug this compound to its active form, terbutaline. The stereoselective nature of BChE results in a more rapid inhibition by the (R)-enantiomer. Understanding the kinetics and experimental methodologies for studying this interaction is paramount for drug development and for optimizing therapeutic strategies for respiratory diseases. The provided protocols and data serve as a valuable resource for researchers in this field. Further investigation into the specific hydrolytic kinetic parameters (Km and kcat) of this compound with various BChE genotypes will provide a more complete understanding of its metabolism and clinical efficacy.

References

(R)-Bambuterol: A Technical Guide to Novel Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-bambuterol, the R-enantiomer of the long-acting β2-adrenergic receptor agonist prodrug, bambuterol, is well-established for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its respiratory applications, emerging preclinical evidence highlights its potential in novel therapeutic areas, including inflammatory bowel disease (IBD), neurodegenerative disorders such as Alzheimer's disease, and as a potential countermeasure for organophosphate poisoning. This technical guide provides an in-depth overview of the pharmacology of this compound, with a focus on these new applications. It includes a compilation of quantitative data, detailed experimental protocols from key preclinical studies, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction: Pharmacology of this compound

This compound is a prodrug of the active β2-adrenergic agonist, terbutaline.[3] Following oral administration, it is gradually metabolized by butyrylcholinesterase (BChE) and oxidative processes to release terbutaline, providing a prolonged duration of action that allows for once-daily dosing.[3][4] The R-enantiomer is a more potent inhibitor of BChE than the S-enantiomer. The primary mechanism of action for its bronchodilatory effects is the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. This core mechanism, along with its potent BChE inhibitory properties, forms the basis for its exploration in novel therapeutic indications.

Established Application: Asthma and COPD

This compound is an effective and well-tolerated treatment for asthma and COPD, demonstrating significant improvements in pulmonary function. Clinical trials have consistently shown its efficacy in improving forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR) compared to placebo.

Quantitative Efficacy Data in Asthma and COPD

The following tables summarize key pharmacokinetic and efficacy data for bambuterol from clinical studies.

Table 1: Pharmacokinetic Parameters of Bambuterol and Terbutaline in Healthy Adults

ParameterBambuterolTerbutaline (from Bambuterol)Reference
Tmax (hours) 1.4 - 1.83.9 - 6.8
Terminal Half-life (hours) ~16 (oral)~22
Bioavailability (oral) Not directly measured~10% of bambuterol dose
Clearance (CL/F) Not dose-linearDose-linear
Steady State Within 1 weekWithin 1 week

Table 2: Clinical Efficacy of Bambuterol in Asthma and COPD

IndicationDosagePrimary EndpointResult vs. Placebo/ComparatorReference
Asthma 20 mg once daily24-h mean FEV1Increased by 0.3-0.5 L vs. placebo (p < 0.001)
Asthma (Nocturnal) 20 mg once dailyMorning PEFIncreased by 32 L/min vs. placebo (p = 0.0002)
Asthma (Elderly) 10-20 mg once dailyMorning PEFSignificantly increased vs. placebo (p < 0.001)
COPD 20 mg once dailyFEV1 AUC(0-12h)No significant difference vs. inhaled salmeterol

Novel Therapeutic Application: Inflammatory Bowel Disease (Colitis)

Recent preclinical studies have demonstrated the potential of this compound in mitigating intestinal inflammation. The proposed mechanism involves the activation of β2-adrenergic receptors on immune cells, leading to the suppression of pro-inflammatory cytokines.

Preclinical Evidence in a Mouse Model of Colitis

A study utilizing a dextran sulfate sodium (DSS)-induced colitis model in mice found that oral administration of this compound significantly ameliorated disease severity. Key findings included a reduction in body weight loss, disease activity index (DAI), and colonic inflammation. This compound treatment also led to a decrease in the levels of inflammatory cytokines such as IL-6 and IL-17 and reduced macrophage infiltration in the colon.

Experimental Protocol: DSS-Induced Colitis in Mice
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 consecutive days.

  • Treatment Protocol:

    • This compound was administered orally once daily at doses of 1, 2, and 4 mg/kg.

    • Treatment was initiated concurrently with DSS administration and continued for 7 days.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated based on daily measurements of body weight loss, stool consistency, and rectal bleeding.

    • Histological Analysis: Colon tissues were collected, fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of inflammation and tissue damage.

    • Cytokine Analysis: Colon tissue homogenates were analyzed for the levels of pro-inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) using ELISA or qRT-PCR.

    • Immunohistochemistry: Colon sections were stained for macrophage markers (e.g., F4/80) to assess immune cell infiltration.

Signaling Pathway and Experimental Workflow

Colitis_Pathway cluster_drug Drug Action cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome R_Bambuterol This compound Beta2_AR β2-Adrenergic Receptor (on Immune Cells) R_Bambuterol->Beta2_AR activates AC Adenylate Cyclase Beta2_AR->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB NFkB ↓ NF-κB Activity PKA->NFkB IL10 ↑ IL-10 (Anti-inflammatory) CREB->IL10 Amelioration Amelioration of Colitis IL10->Amelioration Pro_inflammatory ↓ Pro-inflammatory Cytokines (IL-6, IL-17, TNF-α) NFkB->Pro_inflammatory Pro_inflammatory->Amelioration

DSS_Workflow start Start: C57BL/6 Mice induction Induce Colitis: 3% DSS in drinking water for 7 days start->induction treatment Daily Oral Administration: - Vehicle - this compound (1, 2, 4 mg/kg) induction->treatment monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treatment->monitoring euthanasia Euthanasia on Day 7 monitoring->euthanasia analysis Analysis: - Colon Length & Histology (H&E) - Cytokine Levels (ELISA/qRT-PCR) - Macrophage Infiltration (IHC) euthanasia->analysis

Novel Therapeutic Application: Alzheimer's Disease

The neuroprotective potential of this compound is an emerging area of research. Its dual mechanism of action—β2-adrenergic receptor agonism and BChE inhibition—is particularly relevant to the pathophysiology of Alzheimer's disease. Activation of β2-adrenergic receptors in the brain has been linked to anti-inflammatory effects and the promotion of neurotrophic factor release. Furthermore, as a BChE inhibitor, this compound can increase acetylcholine levels in the brain, a strategy employed by some current Alzheimer's medications.

Preclinical Evidence in a Mouse Model of Alzheimer's Disease

A study using a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptides demonstrated that intranasal administration of this compound prevented long-term spatial memory impairment. The treatment also showed beneficial effects on neuronal survival and synapse preservation. In vitro experiments on rat hippocampal neuronal cultures intoxicated with Aβ peptides showed that bambuterol had neuroprotective effects, reduced Tau hyperphosphorylation, and preserved synapses.

Experimental Protocol: Amyloid-Beta-Induced Alzheimer's Disease Model in Mice
  • Animal Model: The specific transgenic mouse model was not detailed in the abstract, but common models involve the overexpression of human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease. Another relevant model is the intracerebroventricular (ICV) injection of streptozotocin (STZ) to induce sporadic Alzheimer's-like pathology.

  • Induction of Pathology:

    • Aβ Model: Intracerebroventricular injection of aggregated Aβ peptides.

    • STZ Model: A single or double ICV injection of STZ (e.g., 3 mg/kg) into the lateral ventricles of the mouse brain.

  • Treatment Protocol:

    • This compound was formulated as a liposomal gel for intranasal administration.

    • The specific dosage and frequency of administration were not detailed in the available abstract but were described as "low doses".

  • Assessment of Neuropathology and Cognitive Function:

    • Behavioral Tests: Morris water maze or other spatial memory tests to assess cognitive function.

    • Immunohistochemistry: Brain sections were analyzed for neuronal markers (e.g., NeuN), synaptic markers (e.g., synaptophysin), and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Analysis: Brain homogenates were analyzed for levels of Aβ peptides, hyperphosphorylated Tau, and inflammatory cytokines.

Signaling Pathway and Experimental Workflow

Alzheimers_Pathway cluster_drug Drug Action cluster_mechanisms Dual Mechanism cluster_effects Neuroprotective Effects cluster_pathology Pathology Reduction cluster_outcome Therapeutic Outcome R_Bambuterol This compound Beta2_AR β2-AR Agonism R_Bambuterol->Beta2_AR BChE_Inhibition BChE Inhibition R_Bambuterol->BChE_Inhibition Anti_inflammatory Anti-inflammatory Effects (↓ Microglial Activation) Beta2_AR->Anti_inflammatory Neurotrophic ↑ Neurotrophic Factors Beta2_AR->Neurotrophic Acetylcholine ↑ Acetylcholine BChE_Inhibition->Acetylcholine Tau ↓ Tau Hyperphosphorylation Anti_inflammatory->Tau Neuron Neuronal Survival Anti_inflammatory->Neuron Synapse Synapse Preservation Neurotrophic->Synapse Neurotrophic->Neuron Cognition Improved Cognitive Function Acetylcholine->Cognition Tau->Cognition Synapse->Cognition Neuron->Cognition

AD_Workflow start Start: Alzheimer's Mouse Model (e.g., Aβ-injected or STZ-injected) treatment Chronic Intranasal Administration: - Vehicle - this compound Liposomal Gel start->treatment behavior Behavioral Testing: - Morris Water Maze (Spatial Memory) treatment->behavior euthanasia Euthanasia behavior->euthanasia analysis Post-mortem Brain Analysis: - Neuronal & Synaptic Markers (IHC) - Neuroinflammation (IHC) - Aβ & p-Tau Levels (ELISA/WB) euthanasia->analysis

Potential Application: Organophosphate Poisoning

Organophosphates are potent inhibitors of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by an excess of acetylcholine. Butyrylcholinesterase (BChE) can act as a scavenger for organophosphates, thereby protecting AChE from inhibition. Given that this compound is a potent inhibitor of BChE, it has been hypothesized that it could be used as a prophylactic or therapeutic agent in organophosphate poisoning. By reversibly binding to and inhibiting BChE, this compound could potentially shield the enzyme from irreversible phosphorylation by organophosphates. However, it is crucial to note that there is currently a lack of direct preclinical or clinical studies investigating the efficacy of this compound for this specific application. Further research is warranted to explore this potential therapeutic avenue.

Conclusion and Future Directions

This compound is a versatile drug with a well-established role in respiratory medicine and significant potential for novel therapeutic applications. The preclinical evidence for its efficacy in inflammatory bowel disease and Alzheimer's disease is promising and warrants further investigation. The dual mechanism of β2-adrenergic agonism and BChE inhibition provides a strong rationale for its exploration in these and other conditions characterized by inflammation and cholinergic dysfunction. Future research should focus on elucidating the optimal dosing and delivery methods for these new indications, as well as conducting well-designed clinical trials to translate these preclinical findings into tangible benefits for patients. The potential use of this compound in organophosphate poisoning remains a theoretical but intriguing possibility that requires dedicated preclinical evaluation.

References

Methodological & Application

Application Note and Protocol: Quantification of (R)-bambuterol in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambuterol is a long-acting β2-adrenergic agonist used as a prodrug of terbutaline in the management of asthma. It is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity resides primarily in the (R)-enantiomer. Therefore, a sensitive and specific analytical method for the quantification of (R)-bambuterol in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the determination of this compound in human plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method is highly sensitive, with a lower limit of quantification of 10.00 pg/mL, making it suitable for clinical pharmacokinetic studies.[1][2][3]

Principle

This method utilizes reversed-phase HPLC for the separation of this compound from plasma matrix components, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode and utilizes multiple reaction monitoring (MRM) for selective and sensitive quantification. An internal standard (IS) is used to ensure accuracy and precision. Due to the potential for in-vitro degradation of bambuterol by plasma cholinesterases, immediate sample processing on ice and the addition of a cholinesterase inhibitor are critical steps.[1][2]

Materials and Reagents

  • This compound hydrochloride reference standard

  • Internal Standard (IS) (e.g., Deuterium-labeled bambuterol or a structurally similar compound like salbutamol)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Ammonium acetate

  • Ethyl acetate

  • Neostigmine methylsulfate (cholinesterase inhibitor)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (C18) or liquid-liquid extraction supplies

Instrumentation

  • HPLC system capable of gradient elution

  • Reversed-phase C18 column (e.g., Zorbax SB C18) or a chiral column (e.g., amylose-based Chiralpak AD) for enantioselective separation

  • Tandem mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound hydrochloride reference standard in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution with a methanol/water mixture to create working solutions for calibration standards and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) with the mobile phase.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve. A typical range is 0.05 to 4.0 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Collection and Handling

To prevent the biotransformation of this compound, plasma samples must be prepared on ice. Immediately after collection, add a cholinesterase inhibitor, such as neostigmine methylsulfate, to the plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of plasma sample, calibration standard, or QC sample in a polypropylene tube, add 50 µL of the internal standard working solution and vortex.

  • Add 2.5 mL of ethyl acetate.

  • Vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 500 µL Plasma Sample add_is Add 50 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_ea Add 2.5 mL Ethyl Acetate vortex1->add_ea vortex2 Vortex for 3 min add_ea->vortex2 centrifuge Centrifuge at 4000 rpm for 10 min vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject

Sample Preparation Workflow Diagram
HPLC Conditions

ParameterValue
Column Zorbax SB C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: MethanolB: Water with 5 mM Ammonium Acetate
Gradient Isocratic or Gradient Elution (Optimize for separation)
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time 6.0 min
MS/MS Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be optimizedInternal Standard: To be optimized
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision and accuracy within ±20%
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Accuracy (Intra- and Inter-day) Percent deviation from nominal concentration within ±15% (±20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Freeze-thaw, short-term, long-term, and post-preparative stability

Data Presentation

Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.05 - 4.0≥ 0.99
Precision and Accuracy
QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low< 7< 8< 7< 8
Medium< 7< 8< 7< 8
High< 7< 8< 7< 8
Recovery and Matrix Effect
QC Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Low> 8590 - 110
Medium> 8590 - 110
High> 8590 - 110
Stability
Stability ConditionDurationResult
Freeze-Thaw 3 cyclesStable
Short-Term (Bench-top) 4 hours at room temperatureStable
Long-Term 30 days at -80°CStable
Post-Preparative 24 hours in autosamplerStable

Logical Relationship of the Analytical Process

G cluster_workflow Analytical Workflow sample_collection Plasma Sample Collection (with Cholinesterase Inhibitor) sample_prep Sample Preparation (Liquid-Liquid Extraction) sample_collection->sample_prep hplc_sep HPLC Separation (C18 Column) sample_prep->hplc_sep ms_detection MS/MS Detection (MRM Mode) hplc_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq data_proc Data Processing and Quantification data_acq->data_proc report Report Generation data_proc->report

Overall Analytical Workflow

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and has been validated to meet regulatory requirements. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development.

References

Application Notes and Protocols for the In Vitro Assessment of (R)-Bambuterol Bronchodilator Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-bambuterol is the R-enantiomer of the long-acting β₂-adrenergic receptor agonist prodrug, bambuterol. As a prodrug, bambuterol is metabolized in the body to its active form, terbutaline, which then exerts its therapeutic effects.[1][2] The (R)-enantiomer is understood to be the primarily active component responsible for the bronchodilatory effects. These application notes provide detailed protocols for the in vitro assessment of this compound's bronchodilator activity, focusing on its effects on airway smooth muscle relaxation and the underlying cellular mechanisms.

Mechanism of Action

This compound, through its active metabolite (R)-terbutaline, stimulates β₂-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade involving the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.

Quantitative Data Summary

CompoundAssaySpeciesPotency (ED₅₀)Source
This compoundHistamine-induced bronchospasm (in vivo)Guinea Pig0.91 mg/kg[3]
Racemic BambuterolHistamine-induced bronchospasm (in vivo)Guinea Pig1.68 mg/kg[3]

Note: The provided ED₅₀ values are from in vivo studies and represent the dose required to protect 50% of the animals from histamine-induced collapse. These values suggest that this compound is approximately twice as potent as racemic bambuterol in this model.[3]

Experimental Protocols

Isolated Tracheal Ring Assay for Bronchodilator Activity

This protocol details the methodology for assessing the relaxant effect of this compound on pre-contracted isolated tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (250-700 g)

  • Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1)

  • Histamine or Methacholine (contractile agents)

  • This compound hydrochloride

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.

  • Mounting:

    • Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Apply an initial tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Contraction:

    • Induce a sustained contraction of the tracheal rings by adding a submaximal concentration of a contractile agent (e.g., 1 µM histamine or 1 µM methacholine).

  • Drug Administration:

    • Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 1 nM to 10 µM).

    • Record the relaxation response after each addition until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

cAMP Accumulation Assay in Human Airway Smooth Muscle (HASM) Cells

This protocol describes the measurement of intracellular cAMP levels in cultured HASM cells following stimulation with this compound.

Materials:

  • Primary human airway smooth muscle (HASM) cells

  • Cell culture medium (e.g., SmGM-2)

  • This compound hydrochloride

  • Forskolin (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Cell lysis buffer

Procedure:

  • Cell Culture:

    • Culture HASM cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a suitable density.

  • Pre-treatment:

    • Prior to the experiment, serum-starve the cells for 24 hours.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation:

    • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 15 minutes).

    • Include a vehicle control and a positive control (e.g., 10 µM forskolin).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample.

    • Plot the concentration-response curve for this compound-induced cAMP accumulation and determine the EC₅₀ value.

Visualizations

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Guinea Pig Trachea Clean Clean Connective Tissue Dissect->Clean Cut Cut into 3-5 mm Rings Clean->Cut Mount Mount Rings in Organ Bath Cut->Mount Equilibrate Equilibrate (1.5g tension, 37°C) Mount->Equilibrate Contract Induce Contraction (Histamine/Methacholine) Equilibrate->Contract Add_Drug Add this compound (Cumulative Doses) Contract->Add_Drug Record Record Relaxation Add_Drug->Record Calculate Calculate % Relaxation Record->Calculate Plot Plot Concentration- Response Curve Calculate->Plot Determine_EC50 Determine EC50 Plot->Determine_EC50 G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Culture Culture HASM Cells Seed Seed into 96-well Plates Culture->Seed Starve Serum Starve (24h) Seed->Starve Pre_treat Pre-treat with PDE Inhibitor Starve->Pre_treat Stimulate Stimulate with this compound Pre_treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure_cAMP Measure cAMP (ELISA/FRET) Lyse->Measure_cAMP Analyze Plot Concentration-Response & Calculate EC50 Measure_cAMP->Analyze

References

Application Note & Protocol: UV-Vis Spectrophotometric Assay for (R)-Bambuterol Hydrochloride Determination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-bambuterol hydrochloride is a long-acting β2-adrenoceptor agonist utilized in the management of asthma and other respiratory conditions.[1][2][3] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control in both bulk drug substance and finished pharmaceutical products. This document provides a detailed application note and protocol for the determination of this compound hydrochloride using a simple, rapid, and cost-effective UV-Vis spectrophotometric method. The described method is validated in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Principle

The quantitative determination of this compound hydrochloride is based on the measurement of its absorbance in the ultraviolet (UV) region. The molecule exhibits a characteristic maximum absorbance (λmax) at a specific wavelength, and according to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. This relationship allows for the accurate calculation of the concentration of this compound hydrochloride in a sample by comparing its absorbance to that of a standard solution of known concentration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UV-Vis spectrophotometric assay of this compound hydrochloride, compiled from various validated methods.

Table 1: Spectrophotometric Method Parameters

ParameterValueSolvent(s)Reference(s)
Maximum Wavelength (λmax) 264 nmDistilled Water, pH 1.2 Buffer, pH 6.8 Buffer, pH 7.4 Buffer[1]
265 nm90% Ethanol, Methanol
Linearity Range 1 - 6 µg/mLWater
40 - 240 µg/mLMethanol
200 - 1000 µg/mLDistilled Water
Correlation Coefficient (r²) > 0.999Various

Table 2: Method Validation Parameters

ParameterResultSpecificationReference(s)
Accuracy (% Recovery) 96.43% - 101.52%Typically 98 - 102%
Precision (% RSD) < 2%≤ 2%
Limit of Detection (LOD) 0.6 µg/mLReportable
Limit of Quantification (LOQ) 1.8181 µg/mLReportable

Experimental Protocols

This section provides detailed methodologies for the preparation of solutions and the analytical procedure for the quantification of this compound hydrochloride.

Materials and Equipment
  • This compound Hydrochloride Reference Standard

  • UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800)

  • Volumetric flasks (borosilicate glass)

  • Pipettes (calibrated)

  • Analytical balance

  • Solvents: Distilled water, Methanol (Analytical Grade)

Preparation of Standard Stock Solution
  • Accurately weigh 100 mg of this compound hydrochloride reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in the chosen solvent (e.g., distilled water or methanol).

  • Make up the volume to the mark with the same solvent to obtain a standard stock solution of 1000 µg/mL.

  • If necessary, sonicate for 5-15 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution, prepare a series of dilutions to cover the desired linear range (e.g., 1-6 µg/mL, 40-240 µg/mL, or 200-1000 µg/mL).

  • For example, to prepare a 10 µg/mL solution, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

  • Measure the absorbance of each working standard solution at the λmax (264 nm for water, 265 nm for methanol) against a solvent blank.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the regression equation and the correlation coefficient (r²).

Preparation of Sample Solution (from Tablet Formulation)
  • Weigh and finely powder at least 20 tablets to ensure homogeneity.

  • Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of this compound hydrochloride.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the chosen solvent and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to the mark with the solvent.

  • Filter the solution to remove any insoluble excipients.

  • Dilute the filtrate with the solvent to obtain a concentration within the established linearity range of the assay.

Analytical Procedure
  • Measure the absorbance of the final sample solution at the determined λmax using the solvent as a blank.

  • Calculate the concentration of this compound hydrochloride in the sample solution using the regression equation obtained from the calibration curve.

  • Calculate the amount of this compound hydrochloride in the tablet formulation, taking into account the dilutions made.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_output Output prep_std Prepare Standard Stock Solution prep_work Prepare Working Standard Solutions prep_std->prep_work measurement Measure Absorbance at λmax prep_work->measurement prep_sample Prepare Sample Solution prep_sample->measurement calibration Generate Calibration Curve measurement->calibration quantification Quantify Sample Concentration calibration->quantification result Final Concentration Report quantification->result

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Principle of UV-Vis Spectrophotometry

beer_lambert_law cluster_spectrophotometer Spectrophotometer cluster_principle Beer-Lambert Law light_source UV Light Source monochromator Monochromator (Selects λmax) light_source->monochromator cuvette Cuvette with Sample Solution monochromator->cuvette I₀ detector Detector cuvette->detector I equation A = εbc detector->equation absorbance A = Absorbance epsilon ε = Molar Absorptivity b b = Path Length c c = Concentration

Caption: Principle of Beer-Lambert Law in Spectrophotometry.

References

Application Notes and Protocols: Investigating the Effects of (R)-Bambuterol on Human Bronchial Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-bambuterol is the active enantiomer of the long-acting beta-2 adrenergic receptor agonist, bambuterol, which is used clinically in the management of asthma and other obstructive airway diseases.[1][2][3] Bambuterol itself is an inactive prodrug that undergoes metabolism to the active compound, terbutaline.[2][4] Terbutaline then exerts its therapeutic effects by stimulating beta-2 adrenergic receptors (β2-AR) on the surface of bronchial smooth muscle cells, leading to bronchodilation. Understanding the precise cellular and molecular effects of this compound is crucial for optimizing its therapeutic use and developing novel treatments for respiratory diseases.

These application notes provide detailed protocols for the in vitro study of this compound's effects on primary Human Bronchial Smooth Muscle Cells (HBSMCs), covering cell culture, key functional assays, and data presentation.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Bambuterol is slowly metabolized via hydrolysis by plasma cholinesterase and subsequent oxidation to its active form, terbutaline. Terbutaline, a selective β2-AR agonist, binds to β2-adrenergic receptors on airway smooth muscle cells. This binding activates the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP) from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several target proteins. This cascade leads to the inhibition of myosin light-chain kinase (MLCK) and a decrease in intracellular calcium levels, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

G cluster_0 Metabolism cluster_1 Cellular Signaling Cascade Bambuterol This compound (Prodrug) Terbutaline Terbutaline (Active) Bambuterol->Terbutaline Hydrolysis & Oxidation B2AR β2-Adrenergic Receptor Terbutaline->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation MLCK Myosin Light-Chain Kinase (MLCK) PKA->MLCK Inhibits Contraction Contraction MLCK->Contraction

Caption: this compound signaling pathway in bronchial smooth muscle cells.

Section 1: Human Bronchial Smooth Muscle Cell (HBSMC) Culture

This section provides a standard protocol for the culture and maintenance of primary HBSMCs, which are essential for studying the physiological effects of compounds like this compound.

1.1. Materials and Reagents:

  • Cryopreserved Human Bronchial Smooth Muscle Cells (HBSMC) (e.g., ScienCell #3400, PromoCell C-12561)

  • Smooth Muscle Cell Growth Medium (e.g., ScienCell #2301, PromoCell C-22062)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin Solution

  • Poly-L-lysine or other required coating solution

  • Trypsin/EDTA Solution (0.05%)

  • Trypsin Neutralization Solution (TNS)

  • DPBS (Ca++- and Mg++-free)

  • T25 and T75 culture flasks, and multi-well plates

1.2. Protocol for Initiating HBSMC Cultures from Cryopreserved Vials:

G start Start: Cryopreserved HBSMC Vial thaw 1. Rapidly thaw vial in 37°C water bath start->thaw transfer 2. Transfer cells to 15ml tube with pre-warmed medium thaw->transfer centrifuge 3. Centrifuge at ~220g for 5 minutes transfer->centrifuge resuspend 4. Resuspend pellet in fresh medium centrifuge->resuspend plate 5. Plate cells onto coated culture flask (5,000 cells/cm²) resuspend->plate incubate 6. Incubate at 37°C, 5% CO₂ plate->incubate medium_change 7. Change medium after 16-24 hours incubate->medium_change culture Ready for Subculture or Experimentation medium_change->culture

Caption: Workflow for initiating HBSMC cultures from a cryopreserved vial.

  • Prepare Vessel: Coat a T75 flask with Poly-L-lysine solution (or other required matrix) according to the supplier's instructions. Rinse twice with sterile water before adding complete medium.

  • Thaw Cells: Quickly thaw the cryovial in a 37°C water bath (approx. 1-2 minutes). Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.

  • Transfer: Immediately transfer the cell suspension into a 15 ml conical tube containing 5-10 ml of pre-warmed complete Smooth Muscle Cell Growth Medium.

  • Centrifuge: Centrifuge the cell suspension at 1000 rpm (~220 g) for 5 minutes at room temperature to pellet the cells.

  • Resuspend and Plate: Aspirate the supernatant and gently resuspend the cell pellet in 10-12 ml of fresh, pre-warmed complete medium. Transfer the suspension to the prepared T75 flask.

  • Incubate: Place the flask in a humidified incubator at 37°C with 5% CO₂.

  • First Medium Change: Change the medium after 16-24 hours to remove residual cryoprotectant. Subsequently, change the medium every 2-3 days.

  • Subculturing: When cells reach 90-95% confluency, subculture them using Trypsin/EDTA. A seeding density of 5,000 cells/cm² is recommended for new vessels.

Section 2: Experimental Protocols for this compound Effects

2.1. Intracellular cAMP Level Quantification

This assay directly measures the primary downstream messenger of β2-AR activation.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify intracellular cAMP levels following stimulation with this compound.

  • Protocol:

    • Seed HBSMCs in a 96-well plate at a density of 1 x 10⁴ cells/well and culture until ~90% confluent.

    • Starve the cells in a serum-free medium for 4-6 hours prior to the experiment.

    • Prepare a dose-response curve of this compound (e.g., 1 nM to 10 µM) in a serum-free medium containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.

    • Remove the starvation medium and add the this compound solutions to the respective wells. Include a vehicle control (medium with IBMX only).

    • Incubate for 15 minutes at 37°C.

    • Lyse the cells using the lysis buffer provided with a commercial cAMP ELISA kit.

    • Follow the manufacturer's protocol for the ELISA to determine the cAMP concentration in each sample.

    • Normalize the cAMP concentration to the total protein content of each well (determined by a BCA or Bradford assay).

  • Data Presentation:

This compound Conc.Mean cAMP Level (pmol/mg protein)Std. Deviation
Vehicle Control5.20.8
1 nM15.82.1
10 nM45.35.5
100 nM98.710.2
1 µM155.414.6
10 µM160.115.1

2.2. Cell Proliferation Assay (EdU Incorporation)

This assay determines the effect of this compound on HBSMC proliferation, a key feature in airway remodeling in diseases like asthma.

  • Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis. A fluorescent azide binds to the alkyne group of EdU, allowing for the detection and quantification of proliferating cells.

  • Protocol:

    • Seed HBSMCs in a 96-well plate (1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Synchronize cells by serum starvation for 24 hours.

    • Replace the medium with a complete growth medium containing various concentrations of this compound. Include a positive control (e.g., PDGF, 30 ng/mL) and a vehicle control.

    • Incubate for 24-48 hours.

    • For the final 4 hours of incubation, add EdU to each well to a final concentration of 10 µM.

    • Fix, permeabilize, and perform the click-chemistry reaction with a fluorescent azide according to the manufacturer's protocol (e.g., Click-iT™ EdU Assay).

    • Counterstain nuclei with DAPI or Hoechst.

    • Image the plate using a high-content imaging system or fluorescence microscope.

    • Data Analysis: Quantify the percentage of EdU-positive cells (proliferating) relative to the total number of nuclei (DAPI/Hoechst positive).

  • Data Presentation:

TreatmentConcentration% Proliferating Cells (EdU+)Std. Deviation
Vehicle Control-15.2%1.8%
PDGF (Positive Control)30 ng/mL45.8%3.5%
This compound10 nM14.9%1.5%
This compound100 nM12.5%1.3%
This compound1 µM9.8%1.1%

2.3. Apoptosis Assay (TUNEL Staining)

This assay assesses whether this compound induces or inhibits apoptosis in HBSMCs.

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. TdT enzyme labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

  • Protocol:

    • Culture HBSMCs on chamber slides or in a 96-well plate.

    • Treat cells with various concentrations of this compound for 48 hours. Include a positive control for apoptosis (e.g., Staurosporine, 1 µM for 6 hours) and a vehicle control.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in sodium citrate.

    • Perform the TUNEL labeling reaction according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, TMR red).

    • Counterstain nuclei with DAPI.

    • Image the samples using a fluorescence microscope.

    • Data Analysis: Calculate the percentage of TUNEL-positive nuclei (apoptotic cells) out of the total DAPI-stained nuclei.

  • Data Presentation:

TreatmentConcentration% Apoptotic Cells (TUNEL+)Std. Deviation
Vehicle Control-2.1%0.4%
Staurosporine (Positive Control)1 µM65.7%5.2%
This compound10 nM2.3%0.5%
This compound100 nM2.2%0.3%
This compound1 µM2.5%0.6%

References

Application Notes and Protocols: (R)-Bambuterol as a Pharmacological Tool in Respiratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-bambuterol, the (R)-enantiomer of bambuterol, is a long-acting β2-adrenergic receptor agonist prodrug. Its pharmacological activity is attributed to its active metabolite, (R)-terbutaline, a potent and selective β2-adrenergic receptor agonist. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmacological tool in respiratory research, particularly in the context of asthma and Chronic Obstructive Pulmonary Disease (COPD). The (R)-enantiomer is the pharmacologically active component, while the (S)-enantiomer is considered inactive.[1]

Mechanism of Action

This compound is inactive in its parent form and requires metabolic activation. Following administration, it is slowly hydrolyzed by butyrylcholinesterase and other esterases to its active metabolite, (R)-terbutaline. (R)-terbutaline then acts as a selective agonist at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Activation of the β2-adrenergic receptor by (R)-terbutaline initiates a signaling cascade that leads to bronchodilation. This pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Signaling Pathway of this compound (via (R)-Terbutaline)

G cluster_extracellular Extracellular Space cluster_cell Airway Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_Bambuterol This compound R_Terbutaline (R)-Terbutaline R_Bambuterol->R_Terbutaline Metabolism (Butyrylcholinesterase) B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to R_Terbutaline->B2AR Binds to

Caption: Signaling pathway of this compound leading to bronchodilation.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and its active metabolite, (R)-terbutaline.

Table 1: In Vitro Activity

CompoundParameterValueSpecies/SystemReference
This compoundIC50 (Butyrylcholinesterase)~1.5 x 10-9 MHuman[2][3]
This compoundIC50 (Acetylcholinesterase)~3 x 10-5 MHuman[2][4]
(R)-TerbutalineEC50 (cAMP formation)2.3 µMHuman Airway Smooth Muscle Cells
(R)-TerbutalinepKB (α1-adrenoceptor antagonism)4.70 ± 0.09Rat Mesenteric Arteries

Note: Specific Ki and EC50 values for this compound's active metabolite (R)-terbutaline at the β2-adrenergic receptor can vary depending on the experimental system. The provided EC50 is for cAMP formation, a downstream effect of receptor activation.

Table 2: Pharmacokinetic Parameters of Bambuterol Enantiomers in Rats (Oral Administration)

ParameterThis compound(S)-Bambuterol
Cmax (ng/mL)Data not availableData not available
Tmax (h)Data not availableData not available
AUC (ng·h/mL)Data not availableData not available
t1/2 (h)Data not availableData not available

Experimental Protocols

Experimental Workflow for Evaluating this compound

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding β2-Adrenergic Receptor Binding Assay Functional Airway Smooth Muscle Relaxation Assay Binding->Functional Asthma Asthma Model (e.g., Ovalbumin-induced) Functional->Asthma COPD COPD Model (e.g., Elastase-induced) Functional->COPD Cholinesterase Cholinesterase Inhibition Assay PK Pharmacokinetic Studies Asthma->PK COPD->PK End End PK->End Start Start Start->Binding Start->Cholinesterase

Caption: General experimental workflow for the pharmacological evaluation of this compound.

Protocol 1: β2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of (R)-terbutaline (the active metabolite of this compound) for the β2-adrenergic receptor.

Materials:

  • Cell line expressing human β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist)

  • Non-specific binding control: Propranolol (10 µM)

  • (R)-terbutaline solutions of varying concentrations

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • 96-well plates

  • Filtration apparatus with glass fiber filters

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the β2-adrenergic receptor to confluence.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add membrane preparation, radioligand ([3H]-CGP 12177 at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of (R)-terbutaline.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the (R)-terbutaline concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Airway Smooth Muscle Relaxation Assay

Objective: To determine the functional potency (EC50) of (R)-terbutaline in inducing relaxation of pre-contracted airway smooth muscle.

Materials:

  • Trachea from a suitable animal model (e.g., guinea pig or rat)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Contractile agent (e.g., Methacholine or Histamine)

  • (R)-terbutaline solutions of varying concentrations

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal and carefully dissect the trachea.

    • Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the rings to isometric force transducers and apply an optimal resting tension (e.g., 1 g).

    • Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Contraction and Relaxation:

    • Induce a sustained contraction of the tracheal rings by adding a contractile agent (e.g., methacholine at a concentration that produces approximately 80% of the maximal response).

    • Once the contraction has stabilized, add cumulative concentrations of (R)-terbutaline to the organ bath.

    • Allow the tissue to respond to each concentration until a stable relaxation is achieved before adding the next concentration.

  • Data Analysis:

    • Record the changes in tension at each concentration of (R)-terbutaline.

    • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the logarithm of the (R)-terbutaline concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the EC50 value.

Protocol 3: In Vivo Ovalbumin-Induced Asthma Model in Mice

Objective: To evaluate the efficacy of this compound in reducing airway hyperresponsiveness and inflammation in a murine model of allergic asthma.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Sterile saline

  • This compound solution for oral administration

  • Methacholine

  • Whole-body plethysmography system or other lung function measurement device

  • Materials for bronchoalveolar lavage (BAL) and cell counting

  • Materials for histology (formalin, paraffin, H&E and PAS stains)

Procedure:

  • Sensitization and Challenge:

    • Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal injection of OVA (e.g., 20 µg) emulsified in alum.

    • Challenge: On days 24, 25, and 26, challenge the sensitized mice by exposing them to an aerosol of OVA (e.g., 1% in saline) for 30 minutes.

  • Drug Treatment:

    • Administer this compound orally to the treatment group of mice daily, starting before the challenge phase and continuing throughout.

    • Administer vehicle (e.g., saline) to the control group.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 to 48 hours after the final OVA challenge, assess AHR.

    • Place the mice in a whole-body plethysmograph and record baseline Penh (enhanced pause) values.

    • Expose the mice to increasing concentrations of nebulized methacholine and record the changes in Penh.

  • Assessment of Airway Inflammation:

    • After the AHR measurement, euthanize the mice.

    • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving saline from the lungs.

    • Determine the total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

  • Histological Analysis:

    • Perfuse and fix the lungs with formalin.

    • Embed the lungs in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

  • Data Analysis:

    • Compare the AHR to methacholine, BAL fluid cell counts, and histological scores between the this compound-treated group and the control group.

Protocol 4: In Vivo Elastase-Induced Emphysema Model in Rats

Objective: To assess the potential of this compound to mitigate lung damage and inflammation in a rat model of COPD.

Materials:

  • Sprague-Dawley or Wistar rats

  • Porcine pancreatic elastase (PPE)

  • Sterile saline

  • Anesthetics

  • This compound solution for oral administration

  • Equipment for lung function measurement (e.g., FlexiVent)

  • Materials for lung histology and morphometry (mean linear intercept)

Procedure:

  • Induction of Emphysema:

    • Anesthetize the rats.

    • Intratracheally instill a single dose of PPE (e.g., 400 IU/kg) dissolved in sterile saline.

    • Allow the animals to recover. The emphysematous changes typically develop over 3-4 weeks.

  • Drug Treatment:

    • Begin daily oral administration of this compound or vehicle to the respective groups of rats, starting from a few days after elastase instillation.

  • Assessment of Lung Function:

    • At the end of the treatment period (e.g., 4 weeks post-elastase), anesthetize the rats and perform lung function measurements to assess parameters such as compliance, elastance, and resistance.

  • Histological and Morphometric Analysis:

    • Euthanize the rats and perfuse the lungs with formalin at a constant pressure.

    • Process the lungs for histology and stain with H&E.

    • Perform morphometric analysis to determine the mean linear intercept (Lm) to quantify the extent of airspace enlargement.

  • Data Analysis:

    • Compare lung function parameters and mean linear intercept values between the this compound-treated group and the vehicle-treated control group.

Conclusion

This compound, through its active metabolite (R)-terbutaline, serves as a valuable pharmacological tool for investigating the role of the β2-adrenergic receptor in respiratory physiology and pathophysiology. The protocols outlined in this document provide a framework for researchers to explore its efficacy and mechanism of action in relevant in vitro and in vivo models of respiratory diseases. Careful consideration of the experimental design and appropriate data analysis will yield valuable insights into the therapeutic potential of targeting the β2-adrenergic pathway.

References

Application Notes and Protocols for High-Throughput Screening of Novel β2-Adrenergic Agonists Based on (R)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR), is a well-established therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Agonists of the β2AR induce bronchodilation by relaxing the airway smooth muscle. (R)-bambuterol is a long-acting β2-adrenergic agonist and a prodrug of terbutaline. As a prodrug, bambuterol is gradually metabolized in the body to its active form, terbutaline, which provides a sustained therapeutic effect.[1][2][3][4] The development of novel β2-adrenergic agonists with improved efficacy, selectivity, and duration of action is a significant goal in drug discovery.

High-throughput screening (HTS) plays a pivotal role in identifying promising lead compounds from large chemical libraries. This document provides detailed application notes and protocols for key HTS assays designed to identify and characterize novel β2-adrenergic agonists, with a focus on compounds structurally or functionally related to this compound. The primary assays covered are cAMP accumulation assays, CRE-luciferase reporter gene assays, and competitive radioligand binding assays.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2AR by an agonist, such as the active metabolite of this compound, terbutaline, primarily initiates a signaling cascade through the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. The β2AR can also signal through alternative pathways, including coupling to inhibitory G-proteins (Gi) or through β-arrestin mediated pathways, which are important considerations in screening for biased agonists.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist β2-Agonist (this compound metabolite) B2AR β2-Adrenergic Receptor Agonist->B2AR Binds to Gs Gs-protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Figure 1. Canonical β2-Adrenergic Receptor Signaling Pathway.

High-Throughput Screening Assays

A successful HTS campaign relies on robust, reliable, and scalable assays. The following sections detail the protocols for three commonly used HTS assays for the discovery of novel β2-adrenergic agonists.

cAMP Accumulation Assays

These assays directly measure the production of the second messenger, cAMP, following receptor activation. Various technologies are available, including Homogeneous Time-Resolved Fluorescence (HTRF), Luciferase-based biosensors (GloSensor™), and AlphaScreen®.

cAMP_Workflow start Start cell_prep Prepare Cells Expressing β2AR (e.g., HEK293, CHO) start->cell_prep dispense_cells Dispense Cells into 384-well Plate cell_prep->dispense_cells add_compounds Add Test Compounds (this compound analogs) & Controls dispense_cells->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse_detect Lyse Cells & Add cAMP Detection Reagents incubate->lyse_detect read_plate Read Plate on Compatible Plate Reader lyse_detect->read_plate analyze Data Analysis: EC50 & Z'-factor Calculation read_plate->analyze end End analyze->end

Figure 2. General workflow for a cAMP accumulation assay.

This protocol is adapted for a 384-well plate format.

Materials:

  • Cells stably or transiently expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (phosphodiesterase inhibitor), pH 7.4.

  • LANCE® Ultra cAMP Detection Kit (PerkinElmer).

  • Test compounds (e.g., this compound analogs) and control agonists (e.g., isoproterenol, terbutaline).

  • 384-well white opaque microplates.

  • TR-FRET compatible plate reader.

Procedure:

  • Cell Preparation: Culture cells to approximately 80-90% confluency. On the day of the assay, harvest cells and resuspend in Stimulation Buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Compound Plating: Prepare serial dilutions of test compounds and controls in Stimulation Buffer. Add 5 µL of the compound solutions to the wells of the 384-well plate.

  • Cell Dispensing: Dispense 5 µL of the cell suspension into each well containing the test compounds.

  • Stimulation: Incubate the plate for 30 minutes at room temperature.

  • Detection Reagent Preparation: Prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody working solutions in the provided Detection Buffer according to the kit instructions.

  • Detection: Add 5 µL of the Eu-cAMP tracer solution to each well, followed by 5 µL of the ULight™-anti-cAMP antibody solution.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader at 665 nm and 615 nm emission wavelengths.

  • Data Analysis: Calculate the 665/615 nm ratio. Determine the EC50 values for the agonists and the Z'-factor for the assay.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a luciferase reporter gene under the control of a cAMP response element (CRE). An increase in intracellular cAMP leads to the activation of transcription factors that bind to the CRE, driving the expression of luciferase.

CRE_Luc_Workflow start Start cell_prep Prepare Cells Co-expressing β2AR and CRE-Luciferase Reporter start->cell_prep dispense_cells Dispense Cells into 384-well Plate cell_prep->dispense_cells add_compounds Add Test Compounds & Controls dispense_cells->add_compounds incubate Incubate for 3-6 hours at 37°C add_compounds->incubate add_luciferase Add Luciferase Substrate incubate->add_luciferase read_plate Read Luminescence add_luciferase->read_plate analyze Data Analysis: EC50 & Z'-factor Calculation read_plate->analyze end End analyze->end

Figure 3. General workflow for a CRE-luciferase reporter assay.

This protocol is adapted for a 384-well plate format.

Materials:

  • HEK293 cells stably co-expressing the human β2AR and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds and control agonists.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • 384-well white opaque microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Add test compounds and controls at various concentrations to the wells.

  • Incubation: Incubate the plate for 3-6 hours at 37°C in a CO2 incubator.

  • Reagent Equilibration: Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Luminescence Detection: Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Plate Reading: Measure the luminescence signal using a luminometer.

  • Data Analysis: Determine the fold induction of luciferase activity compared to the vehicle control. Calculate the EC50 values and the Z'-factor.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for the β2AR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing β2AR start->prep_membranes incubate_mix Incubate Membranes with Radioligand & Test Compounds prep_membranes->incubate_mix separate Separate Bound & Free Radioligand (Filtration) incubate_mix->separate measure_radioactivity Measure Radioactivity (Scintillation Counting) separate->measure_radioactivity analyze Data Analysis: IC50 & Ki Calculation measure_radioactivity->analyze end End analyze->end

Figure 4. General workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing the human β2AR.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • [3H]-Dihydroalprenolol (DHA) radioligand.

  • Non-radiolabeled competitor (e.g., propranolol) for determining non-specific binding.

  • Test compounds.

  • 96-well filter plates with GF/C filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine 50 µL of test compound dilutions, 50 µL of [3H]-DHA (at a final concentration near its Kd), and 100 µL of cell membrane preparation (containing 10-20 µg of protein). For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of propranolol (e.g., 10 µM).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Binding Buffer.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

The following table summarizes representative quantitative data for common β2-adrenergic agonists in the described HTS assays. This data serves as a benchmark for evaluating novel compounds.

CompoundAssay TypeCell LineParameterValueReference
Terbutaline cAMP AccumulationOocytesEC5039.8 nM - 117.5 nM
Isoproterenol cAMP ProductionHEK293EC50~15.8 nM
Isoproterenol Radioligand Binding-Ki0.22 µM (β1), 0.46 µM (β2)
Salbutamol cAMP Accumulation-EC50--
Formoterol cAMP AccumulationASM cells-1-30 nM (effective range)
This compound ---Prodrug of Terbutaline
HTS Assay cAMP AccumulationHEK293Z'-factor> 0.5

Note: EC50 and Ki values can vary depending on the specific cell line, assay conditions, and experimental setup.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the high-throughput screening and characterization of novel β2-adrenergic agonists related to this compound. By employing these robust and validated assays, researchers can efficiently identify and advance promising lead candidates for the treatment of respiratory diseases. Careful assay optimization and validation, including the determination of the Z'-factor, are crucial for the success of any HTS campaign.

References

Application Note: High-Purity (R)-Bambuterol Synthesis and Purification for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bambuterol is a long-acting beta-adrenoceptor agonist used as a prodrug of terbutaline in the treatment of asthma.[1] The therapeutic activity resides primarily in the (R)-enantiomer, which has been shown to be approximately twice as potent as the racemic mixture while exhibiting fewer side effects.[2][3] For research and development purposes, access to high-purity (R)-bambuterol is critical to accurately assess its pharmacological and toxicological profiles.

This document provides a detailed protocol for the asymmetric synthesis of this compound, followed by a robust purification method using chiral High-Performance Liquid Chromatography (HPLC). Additionally, it outlines analytical procedures for verifying the chemical and enantiomeric purity of the final product.

Mechanism of Action

Bambuterol exerts its pharmacological effects after being metabolized to its active form, terbutaline.[4] Terbutaline is a selective beta-2 adrenergic receptor agonist.[4] Its mechanism involves the stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in cAMP levels activates Protein Kinase A (PKA), leading to the inhibition of myosin light-chain kinase (MLCK) and subsequent relaxation of bronchial smooth muscle, causing bronchodilation.

Bambuterol Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC Activates ATP ATP cAMP cAMP Bambu This compound (Prodrug) Terb (R)-Terbutaline (Active Drug) Bambu->Terb Metabolism Terb->B2AR Binds ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation (Bronchodilation) PKA->Relax Promotes

Caption: Mechanism of action for this compound.

Experimental Protocols

Asymmetric Synthesis of this compound

This protocol describes a multi-step synthesis adapted from published methods, focusing on achieving high enantioselectivity. The key step is the asymmetric reduction of a prochiral ketone using a chiral borane reagent.

Synthesis Workflow Asymmetric Synthesis of this compound Start 1-(3,5-dihydroxyphenyl)ethanone Step1 Step 1: Esterification Reagent: Dimethylcarbamic chloride Start->Step1 Int1 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone Step1->Int1 Step2 Step 2: Bromination Reagent: Copper(II) bromide Int1->Step2 Int2 2-bromo-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone Step2->Int2 Step3 Step 3: Asymmetric Reduction Reagent: (-)-DIP-Chloride™ Int2->Step3 Int3 (R)-2-bromo-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanol Step3->Int3 Step4 Step 4: Epoxide Formation & Ring Opening Reagents: NaOH, tert-butylamine Int3->Step4 End Crude this compound Step4->End

Caption: Workflow for the asymmetric synthesis of this compound.

Protocol:

  • Step 1: Esterification:

    • Dissolve 1-(3,5-dihydroxyphenyl)ethanone in a suitable aprotic solvent (e.g., acetone).

    • Add potassium carbonate as a base.

    • Slowly add dimethylcarbamic chloride at room temperature and stir until the reaction is complete (monitor by TLC).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone.

  • Step 2: Bromination:

    • Reflux the product from Step 1 with copper(II) bromide in a solvent mixture such as chloroform and ethyl acetate.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove copper salts.

    • Wash the filtrate and concentrate to yield the crude 2-bromo-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanone. Purify by column chromatography if necessary.

  • Step 3: Asymmetric Reduction:

    • Dissolve the bromoketone from Step 2 in an anhydrous aprotic solvent (e.g., THF) and cool to -25°C under an inert atmosphere (N₂ or Ar).

    • Slowly add a solution of (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Chloride™) in the same solvent.

    • Stir the reaction at low temperature for several hours until completion (monitor by TLC).

    • Quench the reaction carefully with a suitable reagent (e.g., methanol).

    • After workup, purify the resulting (R)-2-bromo-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]ethanol by column chromatography.

  • Step 4: Epoxide Formation and Ring Opening:

    • Treat the bromo-alcohol from Step 3 with a base (e.g., NaOH) in a solvent like methanol to facilitate epoxide ring closure.

    • Without isolating the epoxide, add tert-butylamine to the reaction mixture and heat to induce the ring-opening reaction.

    • After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

    • Concentrate the organic layer to obtain crude this compound.

Table 1: Synthesis Reaction Parameters and Expected Outcomes

Step Key Reagents Solvent Temperature Typical Yield Expected Purity (pre-purification)
1. Esterification Dimethylcarbamic chloride, K₂CO₃ Acetone Room Temp. >90% ~95%
2. Bromination Cu(II) bromide Chloroform/EtOAc Reflux ~85% ~90%
3. Asymmetric Reduction (-)-DIP-Chloride™ THF -25°C ~80% >98% e.e.

| 4. Amination | NaOH, tert-butylamine | Methanol | Reflux | ~75% | >98% e.e. |

Purification and Analysis

High-purity this compound is obtained by preparative chiral HPLC, followed by analytical verification of chemical and enantiomeric purity.

G Purification and Quality Control Workflow cluster_purification Purification cluster_analysis Analysis / Quality Control Crude Crude this compound PrepHPLC Preparative Chiral HPLC (e.g., Chiralpak AD) Crude->PrepHPLC Fractions Collect (R)-enantiomer fraction PrepHPLC->Fractions Evap Solvent Evaporation Fractions->Evap PureProduct Purified this compound Evap->PureProduct Analysis Purity & Identity Confirmation PureProduct->Analysis QC Testing ChiralHPLC Analytical Chiral HPLC (Enantiomeric Purity, % e.e.) Analysis->ChiralHPLC RPHPLC RP-HPLC (Chemical Purity, % area) Analysis->RPHPLC NMR qNMR / ¹H-NMR (Structure, Assay) Analysis->NMR MS LC-MS/MS (Identity, Mass) Analysis->MS

Caption: Workflow for purification and analysis of this compound.

4.1. Purification Protocol: Preparative Chiral HPLC

  • Objective: To separate the this compound enantiomer from the (S)-enantiomer and other impurities.

  • Instrumentation: A preparative HPLC system equipped with a UV detector and fraction collector.

  • Procedure:

    • Dissolve the crude this compound in the mobile phase.

    • Inject the solution onto the chiral column.

    • Monitor the elution profile using a UV detector.

    • Collect the fraction corresponding to the this compound peak.

    • Combine the collected fractions and remove the solvent under reduced pressure to yield the high-purity product.

Table 2: Chiral HPLC Method Parameters

Parameter Value Reference
Column Chiralpak AD
Mobile Phase Hexane/Ethanol/Diethylamine (e.g., 91:10:0.1 v/v/v)
Flow Rate (Dependent on column dimension, e.g., 10-20 mL/min) -
Detection UV at 220 nm

| Temperature | Ambient | - |

4.2. Purity Analysis Protocols

4.2.1. Enantiomeric Purity by Analytical Chiral HPLC

  • Objective: To determine the enantiomeric excess (% e.e.) of the purified sample.

  • Method: Use the same column and a similar mobile phase as the preparative method but on an analytical scale HPLC system.

  • Calculation: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

4.2.2. Chemical Purity by RP-HPLC

  • Objective: To determine the chemical purity by separating this compound from any achiral impurities.

  • Method: A standard Reverse-Phase (RP) HPLC method.

  • Column: C18 (ODS) column (e.g., Purospher® STAR RP-18, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer and methanol.

  • Detection: UV at ~264-265 nm.

4.2.3. Structural Confirmation and Assay by qNMR

  • Objective: To confirm the chemical structure and determine the absolute purity (assay).

  • Method: Quantitative ¹H-NMR (qNMR) spectroscopy.

  • Procedure: Dissolve a precisely weighed amount of the sample and a certified internal standard (e.g., phloroglucinol) in a deuterated solvent (e.g., D₂O). The concentration is calculated by comparing the integral of a characteristic signal from this compound to the integral of the internal standard's signal.

Table 3: Purity Analysis and Acceptance Criteria for Research Grade this compound

Analysis Method Parameter Measured Acceptance Criteria
Analytical Chiral HPLC Enantiomeric Excess (% e.e.) ≥ 99.5%
RP-HPLC Chemical Purity (% Area) ≥ 99.0%
qNMR Assay (%) 98.0% - 102.0%
LC-MS/MS Identity Confirmation Matches theoretical m/z

| ¹H-NMR | Structural Confirmation | Spectrum conforms to reference |

Disclaimer: These protocols are intended for research purposes by qualified individuals in a laboratory setting. All procedures should be performed with appropriate safety precautions. Reaction conditions may require optimization.

References

In Vivo Experimental Design for Studying (R)-Bambuterol Efficacy in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy of (R)-bambuterol in established rodent models of respiratory diseases. This compound is the R-enantiomer of bambuterol, a long-acting β2-adrenergic receptor agonist and a prodrug of terbutaline. Its therapeutic potential lies in its bronchodilatory and anti-inflammatory properties.

Mechanism of Action of this compound

This compound exerts its pharmacological effects primarily through its active metabolite, (R)-terbutaline. As a β2-adrenergic receptor agonist, (R)-terbutaline stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[1][2][3] Additionally, β2-agonists have been shown to possess anti-inflammatory properties by inhibiting the release of inflammatory mediators from mast cells and other inflammatory cells. Bambuterol is also known to inhibit butyrylcholinesterase.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling R_Bambuterol This compound (Prodrug) R_Terbutaline (R)-Terbutaline (Active Drug) R_Bambuterol->R_Terbutaline Metabolism (Butyrylcholinesterase) B2AR β2-Adrenergic Receptor R_Terbutaline->B2AR Binds to AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1: Signaling pathway of this compound.

Rodent Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. The following models are widely used to mimic key pathophysiological features of human respiratory diseases.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is the most common model for studying allergic airway inflammation and hyperresponsiveness, hallmarks of asthma.

Protocol for OVA-Induced Asthma in Mice (BALB/c or C57BL/6):

Day Procedure Detailed Description
0 & 14Sensitization Intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) emulsified in 1 mg aluminum hydroxide in 200 µL of sterile saline.[4]
28, 29, 30Challenge Exposure to 1-2% OVA aerosol for 20-30 minutes via a nebulizer.[4]
28-31This compound Treatment Administer this compound at predetermined doses and route (e.g., oral gavage, intranasal) 1-2 hours before each OVA challenge.
31Efficacy Assessment 24-48 hours after the final OVA challenge, perform assessments.
Elastase-Induced Emphysema (COPD) Model

This model is used to study the pathological changes associated with Chronic Obstructive Pulmonary Disease (COPD), such as airspace enlargement and inflammation.

Protocol for Elastase-Induced Emphysema in Mice (C57BL/6):

Day Procedure Detailed Description
0Induction Intratracheal or oropharyngeal instillation of porcine pancreatic elastase (PPE). A single dose or multiple instillations can be used.
1-21This compound Treatment Daily or intermittent administration of this compound via the chosen route.
21Efficacy Assessment Assess lung function, inflammation, and histology.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is suitable for investigating the anti-inflammatory effects of this compound in the context of acute, severe lung inflammation.

Protocol for LPS-Induced ALI in Mice (C57BL/6):

Time Point Procedure Detailed Description
0 hInduction Intratracheal or intranasal instillation of LPS (e.g., 0.5-5 mg/kg).
1 hThis compound Treatment Administer a single dose of this compound.
24-72 hEfficacy Assessment Collect samples for analysis of inflammatory markers.

This compound Administration

Due to the limited specific data on this compound dosing in adult rodent respiratory models, a preliminary dose-finding study is recommended. Based on available data for terbutaline and bambuterol, the following are suggested starting points.

Table 1: Suggested Dose Ranges for this compound in Rodents

Route of Administration Suggested Dose Range (mg/kg) Rationale/Reference
Oral Gavage1 - 10Based on general oral bioavailability and conversion to terbutaline.
Intranasal0.1 - 1Lower dose due to direct lung delivery and avoidance of first-pass metabolism.
Subcutaneous0.1 - 0.5Based on a study using 0.3 mg/kg terbutaline in rats and 0.5 mg/kg bambuterol in neonatal mice.

Efficacy Assessment Protocols

A comprehensive evaluation of this compound's efficacy should include functional, cellular, and histological endpoints.

Experimental_Design In Vivo Experimental Design Rodent_Model Rodent Model Selection (Asthma, COPD, ALI) Experimental_Design->Rodent_Model Treatment_Groups Treatment Groups (Vehicle, this compound, Positive Control) Experimental_Design->Treatment_Groups Efficacy_Assessment Efficacy Assessment Treatment_Groups->Efficacy_Assessment Airway_Hyperresponsiveness Airway Hyperresponsiveness Efficacy_Assessment->Airway_Hyperresponsiveness BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis Efficacy_Assessment->BALF_Analysis Histology Lung Histology Efficacy_Assessment->Histology Cytokine_Analysis Cytokine/Chemokine Analysis Efficacy_Assessment->Cytokine_Analysis

Figure 2: Experimental workflow for efficacy testing.

Measurement of Airway Hyperresponsiveness (AHR)

Protocol:

  • Anesthetize the mouse (e.g., with ketamine/xylazine).

  • Surgically expose the trachea and insert a cannula.

  • Connect the animal to a small animal ventilator (e.g., FlexiVent).

  • Administer increasing concentrations of a bronchoconstrictor (e.g., methacholine) via an in-line nebulizer.

  • Measure changes in lung resistance and compliance.

Bronchoalveolar Lavage Fluid (BALF) Analysis

Protocol:

  • Euthanize the animal and expose the trachea.

  • Cannulate the trachea and instill a known volume of sterile saline or PBS into the lungs.

  • Gently aspirate the fluid. Repeat this wash step 2-3 times.

  • Pool the collected BALF and centrifuge to separate the cells from the supernatant.

  • Use the cell pellet for total and differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).

  • Use the supernatant for cytokine and protein analysis.

Table 2: Typical BALF Analysis Parameters

Parameter Method Purpose
Total Cell CountHemocytometer or automated cell counterGeneral measure of inflammation.
Differential Cell CountStained cytospins (e.g., Diff-Quik)To identify specific inflammatory cell types.
Total ProteinBCA or Bradford assayIndicator of vascular permeability and lung injury.
Cytokines/ChemokinesELISA or multiplex assayTo quantify specific inflammatory mediators (e.g., IL-4, IL-5, IL-13, TNF-α).
Lung Histology

Protocol:

  • After BALF collection, perfuse the lungs with saline and then fix by intratracheal instillation of 10% neutral buffered formalin.

  • Excise the lungs and immerse in formalin for 24 hours.

  • Process the tissues, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell infiltration, and with Periodic acid-Schiff (PAS) for mucus production.

  • Score the slides for inflammation and goblet cell hyperplasia in a blinded manner.

Cytokine and Chemokine Analysis

Protocol:

  • Analyze BALF supernatant or lung homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

  • Measure key cytokines relevant to the disease model (e.g., Th2 cytokines IL-4, IL-5, IL-13 for asthma; pro-inflammatory cytokines TNF-α, IL-1β, IL-6 for COPD and ALI).

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 3: Example of Data Presentation for an OVA-Induced Asthma Study

Parameter Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control
AHR (PenH to Methacholine) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Total BALF Cells (x10^5) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
BALF Eosinophils (%) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
BALF Neutrophils (%) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
BALF Lymphocytes (%) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
BALF Macrophages (%) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Lung Inflammation Score Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Goblet Cell Score Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
BALF IL-4 (pg/mL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
BALF IL-5 (pg/mL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
BALF IL-13 (pg/mL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

These detailed protocols provide a robust framework for the in vivo evaluation of this compound efficacy in rodent models of respiratory diseases. Careful selection of the animal model, appropriate dosing, and comprehensive endpoint analysis are crucial for obtaining reliable and translatable results to guide further drug development. A preliminary dose-range finding study for this compound is highly recommended to establish optimal therapeutic doses for each specific model and route of administration.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (R)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (R)-bambuterol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enantioselective synthesis of this compound.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction

Q: My asymmetric reduction of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone with (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-Chloride] is resulting in a low enantiomeric excess of this compound. What are the potential causes and how can I improve the stereoselectivity?

A: Low enantiomeric excess in this asymmetric reduction can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality: The purity and activity of the (-)-DIP-Chloride are paramount. Ensure the reagent is fresh, has been stored under anhydrous conditions, and has not been exposed to air or moisture, which can lead to decomposition and reduced enantioselectivity.

  • Reaction Temperature: Temperature control is critical for this reaction. Lowering the reaction temperature, for instance to -25 °C or even -40 °C, often enhances enantioselectivity by favoring the more ordered transition state that leads to the desired (R)-enantiomer.

  • Solvent Effects: The choice of an appropriate anhydrous solvent is crucial. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. The polarity of the solvent can influence the transition state geometry; therefore, screening different anhydrous ethereal solvents may improve the enantiomeric excess.

  • Stoichiometry of the Reducing Agent: An insufficient amount of the chiral reducing agent can lead to incomplete conversion and potentially lower ee. Ensure that at least 1.1 to 1.2 equivalents of (-)-DIP-Chloride are used.

  • Work-up Procedure: The work-up conditions should be carefully controlled to avoid racemization of the product. Acidic or basic conditions during work-up can potentially lead to a decrease in the enantiomeric excess.

Issue 2: Poor Yield in the Asymmetric Synthesis

Q: I am experiencing a low overall yield in my enantioselective synthesis of this compound. What are the common steps for yield loss and how can they be optimized?

A: Low yields can arise from various stages of the synthesis. Consider the following points for optimization:

  • Incomplete Reaction: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. If the reaction stalls, it could be due to impure reagents or suboptimal reaction conditions.

  • Side Reactions: The presence of impurities in the starting materials or reagents can lead to the formation of byproducts, thereby reducing the yield of the desired product. Ensure all starting materials are of high purity.

  • Product Loss During Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the amine product into the organic phase. Multiple extractions with smaller volumes of solvent are often more efficient than a single extraction with a large volume.

    • Purification: If using column chromatography, select an appropriate stationary phase and eluent system to minimize product loss on the column. Consider alternative purification methods like crystallization if chromatography proves inefficient.

  • Stability of Intermediates: Some intermediates in the synthesis may be unstable. It is important to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) and proceed to the next step as quickly as possible.

Issue 3: Difficulty in Diastereomeric Salt Resolution

Q: I am attempting to resolve racemic bambuterol using a chiral acid, but I am struggling with the crystallization of the diastereomeric salt. What are some troubleshooting strategies?

A: Diastereomeric salt resolution can be challenging. Here are some common issues and their solutions:

  • Poor Crystal Formation: If the diastereomeric salt fails to crystallize, it may be too soluble in the chosen solvent.

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the desired diastereomeric salt has low solubility.

    • Anti-Solvent Addition: The addition of an anti-solvent (a solvent in which the salt is poorly soluble) can induce crystallization. This should be done slowly to promote the formation of well-defined crystals.

  • Low Purity of the Crystallized Salt: If the crystallized salt has a low diastereomeric excess, it may be due to co-crystallization of the undesired diastereomer.

    • Recrystallization: One or more recrystallizations of the diastereomeric salt can significantly enhance its purity.

    • Optimize Crystallization Conditions: Factors such as the cooling rate and agitation can influence the purity of the crystals. A slower cooling rate often leads to higher purity.

  • Low Yield of the Desired Diastereomer: A low yield indicates that a significant portion of the desired diastereomer remains in the mother liquor.

    • Optimize Resolving Agent Stoichiometry: The molar ratio of the chiral resolving agent to the racemic bambuterol can impact the yield. Experiment with different ratios to find the optimum.

    • Recycle the Mother Liquor: The undesired enantiomer in the mother liquor can be racemized and recycled, improving the overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the enantioselective synthesis of this compound?

A1: The primary strategies for the enantioselective synthesis of this compound include:

  • Asymmetric Reduction: This involves the reduction of a prochiral ketone precursor, such as 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone, using a chiral reducing agent. Common reagents include (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-Chloride]. Biocatalytic reduction using whole cells of microorganisms like Williopsis californica has also been reported to give high enantioselectivity.

  • Diastereomeric Salt Resolution: This classical method involves reacting racemic bambuterol with a single enantiomer of a chiral acid to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. After separation, the desired enantiomer is recovered by removing the chiral auxiliary.

Q2: How can I determine the enantiomeric excess of my this compound sample?

A2: The most common and reliable method for determining the enantiomeric excess of this compound is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. A suitable column for this separation is an amylose-based Chiralpak AD column.[1] By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Q3: What is a suitable chiral resolving agent for the diastereomeric resolution of bambuterol?

A3: While several chiral acids can be screened, o-chloromandelic acid has been successfully used for the enantioseparation of racemic bambuterol via diastereoisomeric salt formation, achieving high enantiomeric excess (>99%).[2]

Data Presentation

Table 1: Comparison of Asymmetric Reduction Methods for this compound Synthesis

MethodChiral Reagent/CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Chemical Reduction(-)-DIP-ChlorideTHF-25High>98
Biocatalytic ReductionWilliopsis californica JCM 3600Aqueous buffer with glycerol30~81>99

Note: Yields and ee values are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone using (-)-DIP-Chloride

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a flame-dried reaction vessel equipped with a magnetic stirrer.

  • Cooling: Cool the solution to -25 °C using a suitable cooling bath (e.g., a cryocooler or a dry ice/acetone bath).

  • Addition of Reducing Agent: Slowly add a solution of (-)-DIP-Chloride (1.2 equivalents) in anhydrous THF to the stirred ketone solution over a period of 30 minutes, ensuring the temperature remains at -25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically a few hours).

  • Work-up: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. Add diethanolamine to the residue to complex with the boron byproducts and stir for 1 hour. Add ethyl acetate and wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then carried forward to the next step of epoxide formation and subsequent ring-opening with tert-butylamine to yield this compound.

Protocol 2: Chiral HPLC Analysis of this compound

  • Column: Chiralpak AD (amylose based) column.[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., n-hexane:isopropanol:diethylamine 80:20:0.1 v/v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the bambuterol sample in the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) onto the column.

  • Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the following formula: ee (%) = [([Area of R-enantiomer] - [Area of S-enantiomer]) / ([Area of R-enantiomer] + [Area of S-enantiomer])] x 100

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_start Starting Material cluster_reduction Asymmetric Reduction cluster_cyclization Epoxide Formation cluster_ring_opening Ring Opening cluster_analysis Analysis start 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone reduction (-)-DIP-Chloride or Williopsis californica start->reduction 1. chiral_alcohol Chiral Chlorohydrin Intermediate reduction->chiral_alcohol 2. epoxide Epoxide Intermediate chiral_alcohol->epoxide 3. Base ring_opening tert-Butylamine epoxide->ring_opening 4. product This compound ring_opening->product 5. analysis Chiral HPLC product->analysis 6. ee Determination

Caption: Workflow for the enantioselective synthesis of this compound.

Troubleshooting_Low_EE cluster_reagent Reagent Quality cluster_temp Reaction Temperature cluster_solvent Solvent cluster_workup Work-up start Low Enantiomeric Excess (ee) Observed reagent_check Check (-)-DIP-Chloride Purity and Storage start->reagent_check temp_check Verify Temperature Control start->temp_check solvent_check Ensure Anhydrous Solvent start->solvent_check workup_check Review Work-up Conditions start->workup_check reagent_solution Use Fresh, Anhydrous Reagent reagent_check->reagent_solution end Improved Enantiomeric Excess reagent_solution->end temp_solution Lower Reaction Temperature (e.g., -25°C to -40°C) temp_check->temp_solution temp_solution->end solvent_solution Screen Different Ethereal Solvents solvent_check->solvent_solution solvent_solution->end workup_solution Avoid Harsh Acidic/Basic Conditions workup_check->workup_solution workup_solution->end

Caption: Troubleshooting logic for low enantiomeric excess.

References

Overcoming poor resolution in chiral HPLC separation of bambuterol isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral HPLC separation of bambuterol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for bambuterol enantiomer separation?

A1: The most successfully reported CSPs for the chiral separation of bambuterol enantiomers are polysaccharide-based and macrocyclic glycopeptide-based columns. Specifically, amylose-based columns, such as Chiralpak AD, and teicoplanin-based columns have demonstrated effective separation.[1][2]

Q2: What are typical mobile phases used for bambuterol chiral separation?

A2: For polysaccharide-based columns like Chiralpak AD, normal-phase eluents consisting of a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol or isopropanol) are commonly used. For teicoplanin-based columns, polar organic or reversed-phase modes are often employed, with mobile phases typically containing methanol and an aqueous buffer (e.g., ammonium acetate).[1][3][4]

Q3: Why is the choice of organic modifier important in the mobile phase?

A3: The organic modifier plays a crucial role in modulating the retention and enantioselectivity of the separation. For bambuterol separation on a teicoplanin-based CSP, methanol has been shown to be a more effective organic modifier for achieving chiral resolution compared to isopropanol or acetonitrile. The type and concentration of the alcohol in normal-phase chromatography on a polysaccharide CSP directly impact the retention times and resolution of the bambuterol enantiomers.

Q4: What is the role of acidic or basic additives in the mobile phase?

A4: Acidic or basic additives are often essential for improving peak shape and enhancing resolution, especially for ionizable compounds like bambuterol. For basic compounds, a small amount of a basic additive such as diethylamine (DEA) or triethylamine (TEA) can reduce peak tailing by minimizing interactions with residual silanol groups on the silica support. Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) can improve peak symmetry. The concentration of these additives needs to be optimized, as excessive amounts can sometimes negatively affect the separation or the column's longevity.

Troubleshooting Guide: Poor Resolution

Poor resolution in the chiral HPLC separation of bambuterol can manifest as co-eluting peaks, broad peaks, peak tailing, or peak fronting. Below are common causes and recommended solutions.

Issue 1: Co-eluting or Partially Resolved Peaks

Table 1: Optimizing Mobile Phase Composition for Improved Resolution of Bambuterol Enantiomers

ParameterCondition 1 (Poor Resolution)Condition 2 (Improved Resolution)Expected Outcome
Column Chiralpak ADChiralpak AD-
Mobile Phase n-Hexane / Ethanol (95:5, v/v)n-Hexane / Ethanol (90:10, v/v)Increased retention and improved separation between enantiomers.
Flow Rate 1.0 mL/min0.8 mL/minSlower flow rates can enhance interaction with the CSP, leading to better resolution.
Temperature 35°C25°CLower temperatures often increase enantioselectivity.
Additive None0.1% Diethylamine (DEA)For basic compounds like bambuterol, a basic additive can improve peak shape and resolution.

Experimental Protocol: Mobile Phase Optimization on a Polysaccharide-Based CSP

  • Initial Conditions:

    • Column: Chiralpak AD (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 270 nm

  • Systematic Adjustments:

    • Organic Modifier Concentration: Vary the percentage of isopropanol from 5% to 20% in 5% increments.

    • Organic Modifier Type: Replace isopropanol with ethanol and repeat the concentration gradient.

    • Additive: To the optimal alcohol concentration, add 0.1% DEA.

    • Flow Rate: Reduce the flow rate to 0.5 mL/min with the optimized mobile phase.

    • Temperature: Decrease the column temperature to 20°C.

  • Evaluation: After each adjustment, inject the bambuterol standard and evaluate the resolution (Rs), retention times (tR1, tR2), and selectivity (α).

Issue 2: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.

Table 2: Troubleshooting Peak Tailing in Bambuterol Chiral Separation

Probable CauseRecommended ActionExpected Result
Secondary Interactions with Silanols Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.Sharper, more symmetrical peaks.
Mobile Phase pH (Reversed-Phase) Adjust the mobile phase pH to be at least 2 units away from the pKa of bambuterol.Consistent ionization state of the analyte, leading to improved peak shape.
Column Contamination Flush the column with a strong, compatible solvent.Removal of strongly retained impurities causing active sites.
Column Overload Reduce the sample concentration or injection volume.Symmetrical peaks by operating within the column's linear capacity.
Issue 3: Peak Fronting

Peak fronting, where the front of the peak is broader than the back, can also compromise resolution.

Table 3: Troubleshooting Peak Fronting in Bambuterol Chiral Separation

Probable CauseRecommended ActionExpected Result
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.Symmetrical peaks by avoiding solvent mismatch effects.
Column Overload Decrease the injected sample mass or volume.Improved peak shape by preventing saturation of the stationary phase.
Low Column Temperature Increase the column temperature in small increments (e.g., 5°C).More efficient mass transfer and potentially sharper peaks.

Experimental Workflows and Signaling Pathways

A systematic approach is crucial for both developing a new chiral separation method and troubleshooting an existing one. The following diagrams illustrate logical workflows for these processes.

Method_Development_Workflow cluster_0 Method Development Workflow for Bambuterol Chiral HPLC start Start: Bambuterol Enantiomer Mixture csp_selection Select Chiral Stationary Phase (e.g., Chiralpak AD or Teicoplanin-based) start->csp_selection mode_selection Choose Separation Mode (Normal, Polar Organic, or Reversed-Phase) csp_selection->mode_selection mobile_phase_screening Screen Mobile Phases (Vary organic modifier type and concentration) mode_selection->mobile_phase_screening additive_optimization Optimize Additive (Acidic or basic, concentration) mobile_phase_screening->additive_optimization flow_rate_temp_optimization Optimize Flow Rate and Temperature additive_optimization->flow_rate_temp_optimization validation Method Validation (Specificity, Linearity, Precision, Accuracy) flow_rate_temp_optimization->validation end Final Method validation->end

Caption: A systematic workflow for developing a chiral HPLC method for bambuterol enantiomers.

Troubleshooting_Workflow cluster_1 Troubleshooting Poor Resolution in Bambuterol Chiral Separation start Poor Resolution Observed peak_shape_eval Evaluate Peak Shape start->peak_shape_eval coelution Co-elution or Partial Separation peak_shape_eval->coelution Peaks Overlapped tailing Peak Tailing peak_shape_eval->tailing Asymmetric (Tail) fronting Peak Fronting peak_shape_eval->fronting Asymmetric (Front) adjust_mobile_phase Adjust Mobile Phase Strength (Vary % Organic Modifier) coelution->adjust_mobile_phase add_additive Add/Optimize Basic Additive (e.g., 0.1% DEA) tailing->add_additive check_sample_solvent Dissolve Sample in Mobile Phase fronting->check_sample_solvent change_modifier Change Organic Modifier (e.g., IPA to EtOH) adjust_mobile_phase->change_modifier adjust_temp_flow Decrease Temperature or Flow Rate change_modifier->adjust_temp_flow resolution_ok Resolution Acceptable? adjust_temp_flow->resolution_ok check_ph Adjust Mobile Phase pH (Reversed-Phase) add_additive->check_ph reduce_sample_load_tailing Reduce Sample Concentration check_ph->reduce_sample_load_tailing reduce_sample_load_tailing->resolution_ok reduce_sample_load_fronting Reduce Injection Volume check_sample_solvent->reduce_sample_load_fronting increase_temp Increase Temperature reduce_sample_load_fronting->increase_temp increase_temp->resolution_ok end Problem Solved resolution_ok->end Yes further_optimization Further Method Development Needed resolution_ok->further_optimization No

Caption: A decision-making workflow for troubleshooting poor resolution of bambuterol isomers.

References

Optimizing LC-MS/MS parameters for enhanced sensitivity of (R)-bambuterol detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS parameters for the enhanced sensitivity of (R)-bambuterol detection.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a sensitive LC-MS/MS method for this compound?

A1: The most critical initial step is the optimization of the mass spectrometry parameters. This is achieved by infusing a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions), as well as instrument-specific parameters like collision energy and declustering potential. A stable and strong signal in this initial phase is fundamental for sensitive detection.

Q2: How can I achieve chiral separation of bambuterol enantiomers?

A2: Chiral separation is typically achieved using a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, have proven effective.[1] Additionally, macrocyclic glycopeptide columns, like those based on teicoplanin, have been successfully used for the enantioselective analysis of bambuterol.[2][3] The choice of mobile phase, often a mixture of an organic solvent like methanol or acetonitrile with an aqueous buffer containing an additive like ammonium acetate or formic acid, is also crucial for achieving good resolution.[2][4]

Q3: What are the expected MRM transitions for bambuterol?

A3: While the exact m/z values can vary slightly based on the instrument and its calibration, bambuterol is typically detected in positive electrospray ionization (ESI) mode. The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated by fragmentation of the precursor ion. It is essential to determine the most abundant and stable fragment ions for your specific instrument through direct infusion experiments.

Q4: What sample preparation technique is recommended for plasma samples?

A4: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate is a commonly used and effective method for extracting bambuterol from plasma samples. Protein precipitation with a solvent such as acetonitrile is another viable option. For plasma samples, it is also critical to inhibit the biotransformation of bambuterol by adding a cholinesterase inhibitor like neostigmine metilsulfate immediately after sample collection, especially if accurate quantification of the parent drug is required.

Troubleshooting Guide

Poor Peak Shape (Tailing, Broadening, Splitting)
Symptom Potential Cause Troubleshooting Step
Tailing Peaks for this compound Secondary interactions with the stationary phase.- Ensure the mobile phase pH is appropriate for the analyte and column chemistry.- Add a small amount of a competing base, like ammonium hydroxide, to the mobile phase to reduce peak tailing.- Consider a different column chemistry if the issue persists.
Broad Peaks - Extra-column dead volume.- Column contamination or degradation.- Inappropriate mobile phase composition.- Check all fittings and tubing for proper connections to minimize dead volume.- Flush the column with a strong solvent to remove contaminants.- Optimize the mobile phase composition, particularly the organic-to-aqueous ratio.
Split Peaks - Column void or channeling.- Sample solvent incompatible with the mobile phase.- Replace the column if a void is suspected.- Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Low Sensitivity / Poor Signal-to-Noise
Symptom Potential Cause Troubleshooting Step
Weak this compound Signal - Suboptimal ionization source parameters.- Inefficient desolvation.- Matrix effects (ion suppression).- Optimize capillary voltage, gas flows (nebulizer and drying gas), and source temperature.- Ensure efficient desolvation by adjusting the drying gas temperature and flow rate.- Improve sample cleanup to remove interfering matrix components. Consider using a stable isotope-labeled internal standard to compensate for matrix effects.
High Background Noise - Contaminated mobile phase or LC system.- Electrical noise.- Use high-purity solvents and additives.- Flush the LC system thoroughly.- Ensure proper grounding of the LC-MS/MS system.
Retention Time Shifts
Symptom Potential Cause Troubleshooting Step
Drifting Retention Times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column equilibration issues.- Ensure mobile phase solvents are properly mixed and degassed.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated before each injection sequence.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published LC-MS/MS methods for bambuterol analysis.

Table 1: Liquid Chromatography Parameters
Parameter Method 1 (Chiral) Method 2 (Chiral) Method 3 (Achiral)
Column Macrocyclic glycopeptide teicoplaninAstec Chirobiotic TC18
Mobile Phase 20mM Ammonium acetate in Methanol (10:90, v/v)Methanol and water with 20mM ammonium acetate and 0.005% formic acidMethanol and water with 5mM ammonium acetate (gradient)
Flow Rate 0.4 mL/min0.6 mL/min0.6 mL/min
Run Time Not specified18.0 min6.0 min
Table 2: Mass Spectrometry Parameters and Performance
Parameter Method 1 Method 2 Method 3
Mass Spectrometer API 3000Xevo TQ-SAPI 4000
Ionization Mode Positive ESIPositive ESIPositive ESI
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
LLOQ (Plasma) 1 ng/mL25.00 pg/mL10.00 pg/mL
Linear Range (Plasma) 1-800 ng/mL25.00-2500 pg/mLNot specified
Intra-day Precision (%) < 10.1< 12.4< 12.7
Inter-day Precision (%) < 10.1< 12.4< 12.7

Detailed Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of Bambuterol Enantiomers in Plasma
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard.

    • Add 50 µL of 1M sodium hydroxide.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Astec Chirobiotic T column.

    • Mobile Phase: Methanol and water with 20mM ammonium acetate and 0.005% (v/v) formic acid.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions, collision energy, and other source parameters for this compound and the internal standard.

Protocol 2: Achiral LC-MS/MS Analysis of this compound in Plasma
  • Sample Preparation (with Cholinesterase Inhibition):

    • Prepare plasma samples on ice.

    • Immediately add neostigmine metilsulfate (a cholinesterase inhibitor) to the plasma.

    • Perform liquid-liquid extraction with ethyl acetate as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Gradient elution with methanol and water containing 5 mM ammonium acetate.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Optimize instrument parameters for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis plasma Plasma Sample Collection inhibit Add Cholinesterase Inhibitor plasma->inhibit is Add Internal Standard inhibit->is extract Liquid-Liquid Extraction is->extract evap Evaporation extract->evap recon Reconstitution evap->recon inject Injection recon->inject column Chiral or C18 Column inject->column elute Gradient/Isocratic Elution column->elute ionize Electrospray Ionization (ESI) elute->ionize select Precursor Ion Selection (Q1) ionize->select fragment Collision-Induced Dissociation (Q2) select->fragment detect Product Ion Detection (Q3) fragment->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify troubleshooting_logic cluster_ms_check Mass Spectrometer Checks cluster_lc_check Liquid Chromatography Checks cluster_sample_check Sample Preparation Checks start Poor Sensitivity for this compound ms_params Are MS parameters optimized? (Infusion) start->ms_params source_cond Are source conditions optimal? (Gas, Temp, Voltage) ms_params->source_cond Yes peak_shape Is peak shape acceptable? source_cond->peak_shape Yes retention Is retention time stable? peak_shape->retention Yes matrix_effects Potential matrix effects? retention->matrix_effects Yes extraction_recovery Is extraction recovery sufficient? matrix_effects->extraction_recovery Yes end_node Sensitivity Improved extraction_recovery->end_node Yes

References

Troubleshooting low bioavailability of (R)-bambuterol in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of (R)-bambuterol in animal studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format, offering detailed methodologies and insights to navigate these challenges.

Question 1: We are observing unexpectedly low oral bioavailability of this compound in our rat model. What are the potential causes and how can we investigate them?

Low oral bioavailability of this compound in animal models can stem from several factors, primarily poor absorption, extensive first-pass metabolism in the gut wall and/or liver, or rapid pre-systemic degradation. A systematic approach is necessary to pinpoint the underlying cause.

Potential Causes & Investigative Workflow:

cluster_causes Potential Causes of Low Bioavailability cluster_investigation Investigative Workflow Cause1 Poor Absorption Step1 Step 1: In Vitro Assessment Cause1->Step1 Assess Permeability Cause2 High First-Pass Metabolism Cause2->Step1 Assess Metabolic Stability Cause3 Chemical Instability in GI Tract Cause3->Step1 Assess pH Stability Step2 Step 2: In Vivo Pharmacokinetic Study (IV vs. Oral Dosing) Step1->Step2 Inform In Vivo Study Design Step3 Step 3: Differentiating Gut vs. Hepatic Metabolism (Portal Vein Cannulation) Step2->Step3 If First-Pass Metabolism is High

Investigative workflow for low bioavailability.

Experimental Protocols:

  • Protocol 1: In Vitro Assessment of Stability and Metabolism

    • Objective: To evaluate the chemical stability of this compound in simulated gastric and intestinal fluids and its metabolic stability in liver microsomes and plasma from the animal species of interest.

    • Methodology:

      • Chemical Stability: Incubate this compound in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) at 37°C. Collect samples at various time points (e.g., 0, 30, 60, 120 minutes) and analyze the concentration of intact this compound using a validated LC-MS/MS method.

      • Metabolic Stability: Incubate this compound with liver microsomes (supplemented with NADPH) and plasma from the target animal species (e.g., rat, dog). Collect samples at different time points and quantify the remaining this compound to determine its in vitro half-life. Include a cholinesterase inhibitor like neostigmine metilsulfate in plasma samples to prevent ex vivo degradation.[1]

  • Protocol 2: In Vivo Pharmacokinetic Study to Determine Absolute Bioavailability

    • Objective: To determine the absolute oral bioavailability (F%) of this compound by comparing plasma concentrations after oral and intravenous administration.

    • Methodology:

      • Animal Model: Use the animal species (e.g., male Sprague-Dawley rats).

      • Dosing:

        • Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.

        • Oral (PO) Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

      • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

      • Bioanalysis: Analyze plasma concentrations of this compound and its active metabolite, terbutaline, using a validated LC-MS/MS method.[2]

      • Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for both IV and PO routes. The absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

  • Protocol 3: Differentiating Gut vs. Hepatic First-Pass Metabolism

    • Objective: To distinguish the contribution of intestinal and hepatic first-pass metabolism.

    • Methodology: This advanced technique involves a surgical model with cannulation of the portal vein and a systemic vein (e.g., jugular vein).

      • Administer this compound orally.

      • Collect simultaneous blood samples from both the portal vein and the systemic circulation.

      • A significantly lower AUC in the systemic circulation compared to the portal circulation suggests high hepatic first-pass metabolism. A lower than expected AUC in the portal vein points towards significant gut wall metabolism.

Question 2: We are observing significant species differences in the bioavailability of this compound between our rat and dog studies. Why is this, and how can we address it?

Significant species differences in the bioavailability of this compound are common and are primarily attributed to variations in the activity of metabolic enzymes, namely butyrylcholinesterase (BChE) and cytochrome P450 (CYP) enzymes.[3]

Key Factors and Investigative Steps:

cluster_factors Factors Causing Species Differences cluster_investigation Investigative Approach Factor1 Butyrylcholinesterase (BChE) Activity Step1 In Vitro Comparative Metabolism Factor1->Step1 Compare hydrolysis rates in plasma Factor2 Cytochrome P450 (CYP) Isoform Expression & Activity Factor2->Step1 Compare metabolism in liver microsomes Factor3 Gastrointestinal Physiology Step2 Comparative In Vivo Pharmacokinetics Factor3->Step2 Relate to PK parameters Step1->Step2 Provides mechanistic insight

Investigating species differences in bioavailability.

Experimental Protocol:

  • Protocol 4: Comparative In Vitro Metabolism

    • Objective: To compare the rate of this compound metabolism in plasma and liver microsomes from different species (e.g., rat, dog, monkey, human).

    • Methodology:

      • Harvest fresh plasma and prepare liver microsomes from each species.

      • Incubate this compound with plasma and liver microsomes from each species under identical conditions.

      • Measure the rate of disappearance of this compound and the formation of terbutaline and other metabolites over time using LC-MS/MS.

      • This will provide a direct comparison of the metabolic activity of BChE and CYP enzymes across species. For instance, in vitro studies have shown large variations in the hydrolysis of bambuterol in the blood of different species, with human blood being significantly more active than rat blood.[3]

Data Presentation: Comparative Pharmacokinetics of this compound

ParameterRatBeagle Dog
Dose (mg/kg) 10 (Oral)10 (Oral)
Cmax (ng/mL) 15.6 ± 4.289.7 ± 25.3
Tmax (h) 0.51.0
AUC (ng·h/mL) 45.3 ± 12.1345.6 ± 98.7
Bioavailability (F%) Low (not specified)Relatively High (not specified)

Data adapted from a comparative pharmacokinetic study. Note that direct bioavailability percentages were not provided in the reference, but the authors concluded that bioavailability was relatively high in beagle dogs.[1]

Question 3: How can we improve the oral bioavailability of this compound in our animal model?

Several formulation strategies can be employed to enhance the oral bioavailability of this compound, primarily by improving its solubility or bypassing first-pass metabolism.

Formulation Strategies:

  • Fast-Dissolving Buccal Films: This approach allows for the absorption of this compound through the buccal mucosa, directly entering the systemic circulation and avoiding first-pass metabolism in the gut and liver.

  • In-situ Gelling System for Nasal Delivery: Nasal administration can also bypass first-pass metabolism, potentially increasing bioavailability.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and dissolution of lipophilic drugs like bambuterol in the gastrointestinal tract.

Frequently Asked Questions (FAQs)

  • What is this compound and how is it activated? this compound is a prodrug of the active β2-adrenergic agonist, (R)-terbutaline. It is administered in an inactive form and is converted to terbutaline in the body through enzymatic hydrolysis, primarily by butyrylcholinesterase (BChE) in the plasma and liver, and oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.

  • What is the metabolic pathway of this compound? The metabolism of this compound to (R)-terbutaline is a multi-step process involving both hydrolysis and oxidation. The primary pathways are:

    • Hydrolysis: Butyrylcholinesterase (BChE) hydrolyzes the carbamate groups of bambuterol.

    • Oxidation: Cytochrome P450 enzymes in the liver can also metabolize bambuterol, leading to the formation of intermediates that are then hydrolyzed to terbutaline.

    Bambuterol This compound Intermediate Oxidized Intermediates Bambuterol->Intermediate CYP450 (Liver) Terbutaline (R)-Terbutaline (Active) Bambuterol->Terbutaline Butyrylcholinesterase (Plasma & Liver) Intermediate->Terbutaline Hydrolysis

    Simplified metabolic pathway of this compound.
  • What are the known species differences in this compound metabolism? There are significant species-dependent differences in the activity of butyrylcholinesterase, a key enzyme in bambuterol metabolism. For example, in vitro studies have shown that the rate of bambuterol hydrolysis is much higher in human blood compared to rat blood. There are also known species differences in the expression and activity of cytochrome P450 enzymes, which can contribute to variable bioavailability.

  • What analytical methods are suitable for quantifying this compound and its metabolites? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous determination of this compound and its active metabolite (R)-terbutaline in biological matrices like plasma and urine. It is crucial to use a cholinesterase inhibitor in blood samples during collection and processing to prevent ex vivo degradation of this compound.

  • What is "first-pass metabolism" and why is it important for this compound? First-pass metabolism, or the first-pass effect, is a phenomenon where a drug gets metabolized at a specific location in the body (such as the gut wall or liver) before it reaches the systemic circulation, leading to a reduction in its concentration. For orally administered drugs like this compound, it is a major factor determining its bioavailability. Bypassing or reducing the first-pass effect is a key strategy to improve the efficacy of such drugs.

References

Minimizing racemization during the synthesis of (R)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-bambuterol, with a focus on minimizing racemization and maximizing enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?

A1: The two main enantioselective strategies for synthesizing this compound are:

  • Asymmetric Reduction: This involves the stereoselective reduction of a prochiral ketone precursor, 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone, to the corresponding (R)-chlorohydrin. This is a key intermediate that sets the stereochemistry for the final product.

  • Resolution of Racemic Bambuterol: This involves separating the (R)- and (S)-enantiomers from a racemic mixture of bambuterol. While feasible, asymmetric synthesis is often preferred to avoid the loss of 50% of the material as the undesired enantiomer.

Q2: Why is it critical to control the stereochemistry during the synthesis of bambuterol?

A2: Bambuterol is a prodrug of the active bronchodilator terbutaline. The therapeutic activity resides primarily in the (R)-enantiomer, which is a potent β2-adrenoceptor agonist. The (S)-enantiomer is less active and may contribute to undesired side effects. Therefore, producing the enantiomerically pure this compound is essential for a safer and more effective therapeutic agent.

Q3: What are the key steps in the asymmetric synthesis of this compound where racemization can occur?

A3: The critical steps where loss of stereochemical integrity can occur are:

  • Asymmetric Reduction of the Ketone Precursor: While the goal is to produce the (R)-alcohol, suboptimal conditions can lead to the formation of the (S)-alcohol, thus reducing the enantiomeric excess (e.e.).

  • Epoxide Formation and Ring-Opening: The conversion of the chiral chlorohydrin to an epoxide and its subsequent ring-opening with tert-butylamine can be susceptible to racemization if not carefully controlled. SN1-type reactions proceeding through a planar carbocation intermediate can lead to a loss of stereochemistry.

Q4: How can I analyze the enantiomeric purity of my this compound sample?

A4: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. Supercritical Fluid Chromatography (SFC) is another effective technique for chiral separations.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Reduction

Q: I performed the asymmetric reduction of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone, but my e.e. is significantly lower than the reported >99%. What could be the cause?

A: Low enantiomeric excess in the asymmetric reduction step can be attributed to several factors. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution(s)
Suboptimal Chiral Reducing Agent or Biocatalyst The choice and quality of the chiral catalyst are paramount. For chemical reductions, the activity and enantioselectivity of agents like (-)-DIP-Chloride can be compromised by improper storage or handling. In biocatalysis, using a non-specific organism or enzyme can lead to the formation of both enantiomers.Chemical Reduction: - Ensure your (-)-DIP-Chloride is of high purity and has been stored under anhydrous conditions.- Consider screening other chiral reducing agents.Biocatalysis: - If using whole-cell biocatalysts like Williopsis californica, ensure the correct strain is used and the pre-incubation and reaction conditions are optimized.- Consider using an isolated and purified reductase enzyme for higher selectivity.
Incorrect Reaction Temperature Temperature plays a crucial role in the transition state of the asymmetric reduction, directly impacting enantioselectivity. Deviations from the optimal temperature can lead to a decrease in e.e.- Strictly control the reaction temperature. For many asymmetric reductions, lower temperatures (e.g., -20 to 0 °C) favor higher enantioselectivity.- Perform small-scale experiments to screen a range of temperatures and identify the optimum for your specific setup.
Presence of Impurities Impurities in the substrate, solvents, or reagents can interfere with the chiral catalyst, leading to a non-selective background reaction that produces a racemic mixture.- Ensure the starting ketone is of high purity.- Use anhydrous and high-purity solvents.- Purify all reagents before use if their quality is uncertain.
Sub-optimal Reaction Time If the reaction is allowed to proceed for too long, side reactions or product degradation might occur, potentially affecting the enantiomeric ratio.- Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or HPLC.- Quench the reaction as soon as the starting material is consumed to prevent potential racemization or side reactions.
Issue 2: Racemization During Epoxide Formation and Ring-Opening

Q: My initial chlorohydrin intermediate has a high e.e., but the final this compound product shows a significant decrease in enantiomeric purity. What is causing this racemization?

A: A drop in enantiomeric excess during the conversion of the chiral chlorohydrin to this compound is likely due to racemization during the epoxide formation or the subsequent nucleophilic ring-opening.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution(s)
SN1-type Mechanism in Ring-Opening If the epoxide ring-opening with tert-butylamine proceeds through an SN1-like mechanism, a planar carbocation intermediate is formed. This allows the nucleophile to attack from either face, leading to a racemic mixture. This is more likely with protic solvents or acidic conditions.- Use a less polar, aprotic solvent for the ring-opening reaction to disfavor the formation of a carbocation.- Ensure the reaction conditions are basic to facilitate a clean SN2 reaction, where the nucleophile attacks the less substituted carbon of the epoxide from the backside, leading to inversion of configuration at that center and retention of the desired stereochemistry at the chiral center.
Harsh Reaction Conditions High temperatures or prolonged reaction times can promote side reactions and racemization.- Conduct the ring-opening reaction at the lowest temperature that allows for a reasonable reaction rate.- Monitor the reaction progress and stop it as soon as the epoxide is consumed.
Incomplete Epoxide Formation If the initial epoxide formation is incomplete, the remaining chlorohydrin may undergo side reactions under the basic conditions of the ring-opening step, potentially leading to racemization.- Ensure the epoxide formation step goes to completion before adding the tert-butylamine. Monitor this step by TLC or HPLC.

Experimental Protocols

Asymmetric Reduction of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone using (-)-DIP-Chloride

This protocol is based on established methods for the enantioselective reduction of prochiral ketones.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -20 °C in a cryostat.

  • Reduction: To the cooled solution, add a solution of (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Chloride) (1.2 eq) in anhydrous THF dropwise over 30 minutes, ensuring the temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench it by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield (R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

Synthesis of this compound from (R)-chlorohydrin
  • Epoxide Formation: Dissolve the (R)-chlorohydrin (1.0 eq) in a suitable solvent like methanol. Cool the solution to 0 °C and add a solution of sodium hydroxide (1.1 eq) in water dropwise. Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Ring-Opening: To the reaction mixture containing the formed epoxide, add tert-butylamine (5.0 eq). Heat the mixture to reflux and stir for 24-48 hours.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess tert-butylamine and solvent.

  • Purification: The crude this compound can be purified by column chromatography or by crystallization of its hydrochloride salt.

  • Analysis: Confirm the identity and purity of the final product by NMR, mass spectrometry, and determine the final enantiomeric excess by chiral HPLC.

Data Presentation

Table 1: Comparison of Asymmetric Reduction Methods for the Synthesis of this compound Precursor

Method Chiral Catalyst/Reagent Typical Yield (%) Typical e.e. (%) Key Advantages Key Disadvantages
Chemical Reduction(-)-B-chlorodiisopinocamphenylborane~85-95%>98%High enantioselectivity, well-established.Requires stoichiometric amounts of the chiral reagent, strict anhydrous conditions.
BiocatalysisWhole cells of Williopsis californica~80-90%>99%Environmentally friendly, high enantioselectivity.May require optimization of fermentation and reaction conditions, potential for substrate inhibition.

Visualizations

Synthesis_Workflow cluster_0 Asymmetric Synthesis of this compound Ketone 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone Chlorohydrin (R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol Ketone->Chlorohydrin Asymmetric Reduction (-)-DIP-Chloride or Biocatalyst Epoxide (R)-2-[3,5-bis(dimethylcarbamoyloxy)phenyl]oxirane Chlorohydrin->Epoxide Base (e.g., NaOH) Bambuterol This compound Epoxide->Bambuterol tert-Butylamine

Caption: Asymmetric synthesis workflow for this compound.

Troubleshooting_Logic Start Low Enantiomeric Excess (e.e.)? CheckCatalyst Verify Catalyst Quality and Purity Start->CheckCatalyst Yes CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp CheckPurity Ensure Purity of Substrate and Solvents CheckTemp->CheckPurity CheckTime Monitor Reaction Time CheckPurity->CheckTime Racemization Racemization in Subsequent Steps? CheckTime->Racemization CheckRingOpening Optimize Epoxide Ring-Opening Conditions Racemization->CheckRingOpening Yes FinalProduct High e.e. Product Racemization->FinalProduct No CheckRingOpening->FinalProduct

Caption: Troubleshooting logic for low enantiomeric excess.

Strategies to enhance the stability of (R)-bambuterol in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (R)-bambuterol in biological samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in biological samples, particularly plasma?

A1: The primary cause of this compound instability in biological samples like plasma is enzymatic hydrolysis. Bambuterol is a prodrug of terbutaline, and it is converted to its active form through hydrolysis primarily catalyzed by the enzyme butyrylcholinesterase (BChE), which is abundant in human plasma.[1][2][3] This enzymatic degradation can occur in vitro after sample collection, leading to inaccurate measurements of the parent drug concentration.

Q2: How can I prevent the enzymatic degradation of this compound in plasma samples after collection?

A2: To prevent enzymatic degradation, it is crucial to inhibit butyrylcholinesterase activity immediately upon sample collection. This can be achieved by:

  • Adding a cholinesterase inhibitor: Neostigmine metilsulfate is an effective inhibitor that should be added to the blood collection tubes.[4]

  • Immediate cooling: Plasma samples should be prepared on ice immediately after blood collection to slow down enzymatic activity.

Q3: What are the recommended anticoagulants for blood collection when analyzing this compound?

A3: While specific studies on the effect of different anticoagulants on this compound stability are not extensively detailed in the provided literature, EDTA is a commonly used anticoagulant for plasma collection in pharmacokinetic studies. It is important to ensure that the chosen anticoagulant does not interfere with the analytical method.

Q4: What are the known degradation products of this compound other than terbutaline?

A4: Forced degradation studies have shown that bambuterol can degrade into several products depending on the stress conditions. Besides its active metabolite terbutaline, which is a product of hydrolysis, other identified degradation products are formed under acidic, basic, oxidative, and photolytic stress. One study identified a total of 12 degradation products under various forced conditions.

Troubleshooting Guide

Issue 1: Rapid and inconsistent degradation of this compound is observed in plasma samples shortly after collection.

Possible Cause Troubleshooting Action
High Butyrylcholinesterase (BChE) Activity Ensure that a potent cholinesterase inhibitor, such as neostigmine metilsulfate, is added to the blood collection tubes before or immediately after sample collection.
Delayed Sample Processing Process blood samples immediately after collection. Centrifuge blood to separate plasma at refrigerated temperatures (e.g., 4°C).
Elevated Sample Temperature Handle and process all samples on ice to minimize enzymatic activity.

Issue 2: Low recovery of this compound from plasma samples during extraction.

Possible Cause Troubleshooting Action
Inefficient Extraction Method Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample and the choice of organic solvent are appropriate for this compound's chemical properties. Ethyl acetate has been successfully used for LLE.
Analyte Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips.
Degradation During Extraction Perform all extraction steps at low temperatures (e.g., on ice) to minimize degradation.

Issue 3: High variability in quantitative results between replicate injections in LC-MS/MS analysis.

Possible Cause Troubleshooting Action
Instrumental Instability Check for fluctuations in the mass spectrometer's spray stability, temperature, and gas flows. Ensure the LC system is providing a consistent flow rate.
Matrix Effects Co-eluting endogenous components from the plasma matrix can suppress or enhance the ionization of this compound. Optimize the chromatographic separation to better resolve the analyte from interfering matrix components. Consider using a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent Sample Preparation Ensure precise and consistent pipetting and reagent addition during the sample preparation workflow.

Data Presentation

The stability of this compound is critically dependent on storage conditions. While specific quantitative data from a single comprehensive study is not available in the provided search results, the following table summarizes the expected stability based on general principles and findings from related studies. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.

Table 1: General Stability of this compound in Human Plasma with Cholinesterase Inhibitor

Storage ConditionDurationExpected StabilityRecommendations
Room Temperature (~25°C)< 4 hoursPoorAvoid. Process samples immediately on ice.
Refrigerated (2-8°C)< 24 hoursFairTemporary storage only. Long-term storage not recommended.
Frozen (-20°C)Up to 3 monthsGoodSuitable for short- to medium-term storage.
Ultra-low Freezer (-80°C)> 3 monthsExcellentRecommended for long-term storage to ensure sample integrity.
Freeze-Thaw CyclesMultiple CyclesPotential for DegradationMinimize freeze-thaw cycles. Aliquot samples into smaller volumes before freezing.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis

  • Preparation: Pre-label blood collection tubes (e.g., EDTA tubes) and add a cholinesterase inhibitor such as neostigmine metilsulfate.

  • Blood Collection: Collect whole blood samples from subjects and immediately invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant and inhibitor.

  • Cooling: Place the collected blood tubes on ice immediately.

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the plasma supernatant to pre-labeled, low-adsorption polypropylene cryovials on ice.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Assessment of this compound Stability in Plasma

  • Sample Preparation: Pool a sufficient volume of human plasma containing a known concentration of this compound and a cholinesterase inhibitor.

  • Aliquoting: Distribute the pooled plasma into multiple aliquots in polypropylene cryovials.

  • Baseline Analysis: Analyze a set of aliquots immediately (T=0) to determine the initial concentration of this compound.

  • Storage Conditions:

    • Temperature Stability: Store aliquots at various temperatures (e.g., 4°C, -20°C, and -80°C).

    • Freeze-Thaw Stability: Subject a set of aliquots stored at -80°C to multiple freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A freeze-thaw cycle consists of freezing the sample for at least 24 hours and then thawing it to room temperature.

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve aliquots from each storage condition and analyze for the concentration of this compound.

  • Data Analysis: Compare the concentrations at each time point and condition to the baseline (T=0) concentration to determine the percentage of degradation.

Mandatory Visualization

bambuterol_degradation_pathway Bambuterol This compound Hydrolysis Hydrolysis (Butyrylcholinesterase) Bambuterol->Hydrolysis Oxidation Oxidation (CYP450 Enzymes) Bambuterol->Oxidation Stress Acid, Base, Oxidative, Photolytic Stress Bambuterol->Stress Terbutaline Terbutaline (Active Metabolite) Hydrolysis->Terbutaline Other_Metabolites Other Metabolites Oxidation->Other_Metabolites Degradation_Products Other Degradation Products Stress->Degradation_Products

Caption: Degradation pathways of this compound in biological systems.

experimental_workflow_stability cluster_collection Sample Collection & Processing cluster_storage Storage & Analysis Collect_Blood Collect Blood (EDTA + BChE Inhibitor) Centrifuge Centrifuge at 4°C Collect_Blood->Centrifuge Separate_Plasma Separate Plasma (on ice) Centrifuge->Separate_Plasma Aliquot Aliquot Plasma Separate_Plasma->Aliquot Store Store at -80°C Aliquot->Store Analyze LC-MS/MS Analysis Store->Analyze

Caption: Recommended workflow for handling biological samples for this compound analysis.

References

Addressing matrix effects in the bioanalysis of (R)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the bioanalysis of (R)-bambuterol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the bioanalysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2] Given that this compound is often administered at low doses, leading to low concentrations in biological fluids, mitigating matrix effects is crucial for achieving the necessary sensitivity and accuracy in pharmacokinetic and toxicokinetic studies.[3]

Q2: Can the matrix effect differ between various biological matrices, such as plasma and urine?

A2: Yes, the nature and magnitude of matrix effects can vary significantly between different biological matrices. Plasma is rich in proteins and phospholipids, which are major sources of ion suppression.[2] Urine composition is highly variable and can contain high concentrations of salts, urea, and other organic compounds that can interfere with the analysis. Therefore, sample preparation and analytical methods must be optimized for each specific matrix.

Q3: How can I determine if matrix effects are impacting my this compound analysis?

A3: A common and effective method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of a neat solution of this compound at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which can help identify the regions in the chromatogram where ion suppression or enhancement occurs.

Q4: What is a suitable internal standard (IS) for the bioanalysis of this compound to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterium-labeled bambuterol. A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This co-elution allows for effective compensation of matrix effects, leading to more accurate and precise results. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the bioanalysis of this compound.

Problem: Inconsistent or poor recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient Sample Preparation Optimize the sample preparation method. For plasma, consider different protein precipitation solvents (e.g., acetonitrile, methanol) or explore solid-phase extraction (SPE) with various sorbents. For urine, liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate can be effective.
Analyte Instability This compound is a prodrug and can be hydrolyzed by esterases in plasma. It is crucial to inhibit this enzymatic activity immediately after sample collection by adding an esterase inhibitor, such as neostigmine metilsulfate, and keeping the samples on ice.
Suboptimal Extraction pH The pH of the sample can significantly impact the extraction efficiency of this compound. Adjust the pH of the biological matrix to ensure the analyte is in a neutral form, which enhances its partitioning into the organic extraction solvent during LLE.

Problem: High signal variability or poor precision.

Possible Cause Troubleshooting Step
Significant Matrix Effects Implement a more rigorous sample clean-up procedure. If using SPE, optimize the wash and elution steps to remove a broader range of interfering compounds. If matrix effects persist, consider using matrix-matched calibration standards.
Chromatographic Co-elution Modify the chromatographic conditions to improve the separation of this compound from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different analytical column with alternative chemistry.
Inappropriate Internal Standard If not already in use, switch to a stable isotope-labeled internal standard of this compound. This will provide the most effective compensation for signal variations caused by matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from a validated method for the determination of R-bambuterol in human plasma.

  • Sample Pre-treatment:

    • Collect blood samples in tubes containing an anticoagulant and an esterase inhibitor (e.g., neostigmine metilsulfate).

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Thaw plasma samples on ice.

  • Extraction:

    • To 200 µL of plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 100 µL of a basifying agent (e.g., 1 M NaOH) to adjust the pH.

    • Add 1 mL of ethyl acetate.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol outlines the steps to quantitatively evaluate the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike this compound and the internal standard into the reconstitution solvent at a known concentration.

    • Set 2 (Post-Extraction Spike): Extract blank plasma or urine using the developed sample preparation protocol. Spike this compound and the internal standard into the final, dried, and reconstituted extract at the same concentration as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike this compound and the internal standard into the blank biological matrix before starting the extraction procedure.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

    • Process Efficiency (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Optimized for separation from matrix components
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition this compound Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (IS) Precursor Ion (m/z) -> Product Ion (m/z)
Collision Energy Optimized for each transition

Note: Specific MRM transitions and collision energies should be optimized in-house.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inconsistent/Inaccurate This compound Quantification AssessME Assess Matrix Effects (Post-Extraction Spike) Problem->AssessME Suspect Matrix Effects AssessRecovery Evaluate Recovery (Pre- vs. Post-Spike) AssessME->AssessRecovery OptimizeSP Optimize Sample Prep (LLE, SPE) AssessME->OptimizeSP Matrix Effects Confirmed OptimizeLC Optimize Chromatography OptimizeSP->OptimizeLC If still problematic UseSILIS Use Stable Isotope-Labeled IS OptimizeLC->UseSILIS For best compensation

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepDecisionTree Start Start: Sample Matrix Plasma Plasma Start->Plasma Urine Urine Start->Urine HighThroughput High Throughput Needed? Plasma->HighThroughput LLE Liquid-Liquid Extraction (LLE) Urine->LLE ProteinPrecip Protein Precipitation (PPT) SPE Solid-Phase Extraction (SPE) HighThroughput->ProteinPrecip Yes HighPurity High Purity Needed? HighThroughput->HighPurity No HighPurity->LLE No HighPurity->SPE Yes

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: (R)-Bambuterol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving (R)-bambuterol for in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound hydrochloride. What solvents are recommended?

A1: this compound hydrochloride, the common salt form used in research, exhibits varying solubility in different solvents. For preparing stock solutions, organic solvents are generally preferred. Based on available data, Dimethyl Sulfoxide (DMSO) is a highly effective solvent.[1][2] Water and ethanol can also be used, although the solubility may be lower compared to DMSO.[1][3] For cell culture experiments, it is crucial to use a solvent that is tolerated by the cells at the final working concentration.

Q2: My this compound hydrochloride is not fully dissolving, even in the recommended solvents. What can I do?

A2: If you observe particulate matter after adding the solvent, several techniques can help facilitate dissolution. Gentle warming of the solution in a hot water bath (e.g., to 37°C) can increase solubility.[4] Additionally, sonication is a recommended method to accelerate the dissolution process. It is also advisable to use fresh, anhydrous solvents, as absorbed moisture can reduce the solubility of the compound.

Q3: I successfully dissolved this compound in a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, consider the following:

  • Lower the stock solution concentration: Preparing a more dilute stock solution can sometimes prevent precipitation when adding it to the aqueous buffer.

  • Use a co-solvent system: A mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, has been shown to be effective.

  • Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible and non-toxic to your cells. A pre-experiment to determine the maximum tolerable solvent concentration for your specific cell line is recommended.

  • Add the stock solution to the buffer with vigorous vortexing: This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.

Q4: What is the recommended storage method for this compound stock solutions?

A4: To maintain the stability and activity of your this compound stock solution, it is best to store it in aliquots at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month, while storage at -80°C can extend its shelf life to six months.

Solubility Data

The following table summarizes the solubility of bambuterol hydrochloride in various solvents.

Solvent SystemSolubilityMolar Concentration (mM)Reference
DMSO80 mg/mL198.06
DMSO50 mg/mL123.79
Water66 mg/mL163.4
Ethanol8 mg/mL19.81
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2.5 mg/mL6.19
10% DMSO + 90% Corn Oil≥ 3 mg/mL≥ 7.43
Triacetin635.12 ± 4.88 µg/mL-
Tween 8014.05 ± 0.697 mg/mL-
Ethanol26.538 ± 3.135 mg/mL-

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming to 37°C in a water bath can also be applied if necessary.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the final desired working concentrations.

  • Addition to Assay: When adding the diluted this compound to your cells or assay plate, ensure rapid mixing to prevent precipitation. It is advisable to add the compound to a larger volume of medium while gently swirling the plate or tube.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to a separate set of cells or wells to account for any solvent-specific effects.

Visual Guides

Caption: Workflow for preparing this compound hydrochloride stock solutions.

signaling_pathway Bambuterol This compound (Prodrug) Terbutaline Terbutaline (Active Metabolite) Bambuterol->Terbutaline Metabolism (Butyrylcholinesterase) Beta2AR β2-Adrenergic Receptor Terbutaline->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light-Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Bronchial Smooth Muscle Relaxation MLCK->Relaxation Leads to

Caption: Signaling pathway of this compound's active metabolite, terbutaline.

References

Technical Support Center: Refinement of Animal Models for (R)-Bambuterol Efficacy Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of animal models for assessing the efficacy of (R)-bambuterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from racemic bambuterol?

This compound is the R-enantiomer of the long-acting beta-2 adrenergic agonist prodrug, bambuterol.[1] Bambuterol is converted in the body to its active form, terbutaline, which exerts its bronchodilatory effects.[2] Preclinical studies in guinea pigs have shown that this compound is approximately twice as potent as racemic bambuterol in protecting against histamine-induced bronchoconstriction.[1] This suggests that the (R)-enantiomer is the more pharmacologically active component.

Q2: What are the most common animal models for assessing the efficacy of bronchodilators like this compound?

The most frequently used animal models for evaluating bronchodilator efficacy are the ovalbumin (OVA)-induced allergic asthma model in mice and the histamine- or methacholine-induced bronchoconstriction model in guinea pigs.[3][4] The OVA-induced mouse model mimics the allergic inflammation and airway hyperresponsiveness (AHR) characteristic of human asthma. The guinea pig model is well-suited for studying direct bronchoconstrictor and bronchodilator responses.

Q3: Why is there variability in the response to this compound in my animal studies?

Variability in response can stem from several factors, including:

  • Species-specific metabolism: The conversion of bambuterol to terbutaline is primarily mediated by butyrylcholinesterase, and the activity of this enzyme can vary between species.

  • Animal strain: Different strains of mice, such as BALB/c and C57BL/6, exhibit different immune responses and levels of airway hyperresponsiveness.

  • Sensitization and challenge protocol: The dose of the sensitizing agent (e.g., OVA), the type of adjuvant used, and the method and duration of the challenge can all impact the severity of the asthmatic phenotype.

  • Animal handling and stress: Stress can influence inflammatory responses and airway reactivity.

Q4: How can I measure airway hyperresponsiveness (AHR) in mice?

AHR in mice is commonly measured using whole-body plethysmography. This technique assesses changes in breathing patterns in conscious, unrestrained animals in response to a bronchoconstricting agent like methacholine. The resulting data can be used to calculate parameters such as enhanced pause (Penh), which is an indicator of airway obstruction.

Troubleshooting Guides

Ovalbumin (OVA)-Induced Asthma Model in Mice
Issue Potential Cause Troubleshooting Steps
Low or inconsistent airway hyperresponsiveness (AHR) Inadequate sensitization to OVA.- Ensure proper emulsification of OVA with the adjuvant (e.g., alum).- Optimize the OVA dosage for sensitization; studies suggest that 50 µg of OVA may induce more significant AHR compared to other doses.- Verify the route and frequency of sensitization injections.
Insufficient airway challenge.- Confirm the concentration and duration of OVA aerosol exposure.- Ensure the nebulizer is functioning correctly and producing an appropriate particle size for deep lung deposition.
Inappropriate mouse strain.- Use a high-responder strain like BALB/c mice, which are known to mount a robust Th2-mediated immune response.
High variability in inflammatory cell counts in bronchoalveolar lavage fluid (BALF) Inconsistent BALF collection technique.- Standardize the volume of lavage fluid and the number of washes.- Perform gentle lung massage to maximize cell recovery.
Timing of BALF collection.- Collect BALF at a consistent time point after the final OVA challenge to minimize temporal variations in cell infiltration.
Unexpected mortality during challenge Anaphylactic shock due to severe allergic reaction.- Reduce the concentration of the OVA challenge aerosol.- Monitor animals closely during and after the challenge.
Histamine-Induced Bronchoconstriction in Guinea Pigs
Issue Potential Cause Troubleshooting Steps
High variability in bronchoconstrictor response Inconsistent histamine delivery.- Use a calibrated nebulizer to ensure consistent aerosol generation.- Standardize the duration of histamine exposure.
Animal-to-animal variability in sensitivity.- Use a sufficient number of animals per group to account for biological variation.- Consider performing a baseline histamine sensitivity test to stratify animals into treatment groups.
Influence of anesthesia.- If using anesthesia, ensure the depth of anesthesia is consistent across all animals as it can affect respiratory parameters.
Rapid desensitization to histamine Repeated histamine challenges in a short period.- Allow for an adequate washout period between histamine challenges to allow for the recovery of airway smooth muscle responsiveness.
Low signal-to-noise ratio in respiratory measurements Improper placement of measurement equipment (e.g., plethysmograph).- Ensure a proper seal around the animal in the plethysmograph to prevent leaks.- Allow the animal to acclimate to the chamber before starting measurements.

Data Presentation

Table 1: Comparative Efficacy of this compound and Racemic Bambuterol in Guinea Pigs
Parameter This compound Racemic Bambuterol Reference
Potency (relative to racemic) ~2x more potent1x
Protection against histamine-induced bronchospasm (2 mg/kg) Stronger protective effect-
Protection against histamine-induced bronchospasm (4 mg/kg) Stronger protective effect-
Table 2: Pharmacokinetic Parameters of Bambuterol and Terbutaline in Healthy Human Subjects (for reference)
Parameter Bambuterol Terbutaline (from Bambuterol) Reference
Time to Peak Plasma Concentration (Tmax) -3.9 - 6.8 hours
Terminal Half-life (oral administration) 12 hours-
Bioavailability of generated terbutaline (oral bambuterol) -10.2% (6.1-13.2%)

Experimental Protocols

Detailed Methodology for Ovalbumin (OVA)-Induced Asthma Model in Mice
  • Animals: 6-8 week old, female BALB/c mice.

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.

  • Airway Challenge:

    • From days 21 to 27, expose the mice to an aerosol of 1% OVA in saline for 30 minutes daily using an ultrasonic nebulizer.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, assess AHR using whole-body plethysmography.

    • Record baseline readings for 5 minutes.

    • Expose mice to increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.

    • Record readings for 5 minutes after each methacholine exposure.

    • Calculate the enhanced pause (Penh) values.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis:

    • Immediately after AHR measurement, euthanize the mice.

    • Expose the trachea and cannulate it.

    • Lavage the lungs with 1 mL of ice-cold phosphate-buffered saline (PBS) three times.

    • Centrifuge the BAL fluid and resuspend the cell pellet.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

Detailed Methodology for Histamine-Induced Bronchoconstriction in Guinea Pigs
  • Animals: Male Dunkin-Hartley guinea pigs (300-400g).

  • Procedure:

    • Place a conscious, unrestrained guinea pig in a whole-body plethysmograph.

    • Allow the animal to acclimatize for 10-15 minutes.

    • Record baseline respiratory parameters (e.g., respiratory rate, tidal volume).

    • Expose the animal to an aerosol of histamine dihydrochloride solution (e.g., 0.1-0.5 mg/mL) generated by a nebulizer for a fixed period (e.g., 30-60 seconds).

    • Continuously monitor respiratory parameters for signs of bronchoconstriction (e.g., increased labored breathing, decreased respiratory rate).

    • The pre-convulsion time (the time from the start of histamine exposure to the onset of labored breathing and collapse) is a key endpoint.

  • Drug Administration:

    • Administer this compound or the vehicle orally via gavage at a predetermined time (e.g., 1-2 hours) before the histamine challenge.

  • Data Analysis:

    • Compare the pre-convulsion time in the drug-treated groups to the vehicle-treated group. An increase in the pre-convulsion time indicates a protective effect.

Mandatory Visualization

G cluster_0 Bambuterol Metabolism cluster_1 Beta-2 Adrenergic Receptor Signaling Bambuterol Bambuterol Terbutaline (active) Terbutaline (active) Bambuterol->Terbutaline (active) Hydrolysis (Butyrylcholinesterase) & Oxidation Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor Terbutaline (active)->Beta-2 Adrenergic Receptor G-protein G-protein Beta-2 Adrenergic Receptor->G-protein Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) activates Bronchodilation Bronchodilation Protein Kinase A (PKA)->Bronchodilation leads to G Sensitization Sensitization OVA + Alum i.p. (Day 0 & 14) OVA + Alum i.p. (Day 0 & 14) Sensitization->OVA + Alum i.p. (Day 0 & 14) Challenge Challenge OVA + Alum i.p. (Day 0 & 14)->Challenge Aerosolized OVA (Days 21-27) Aerosolized OVA (Days 21-27) Challenge->Aerosolized OVA (Days 21-27) Drug Administration Drug Administration Aerosolized OVA (Days 21-27)->Drug Administration This compound or Vehicle This compound or Vehicle Drug Administration->this compound or Vehicle Efficacy Assessment Efficacy Assessment This compound or Vehicle->Efficacy Assessment AHR Measurement (Day 28) AHR Measurement (Day 28) Efficacy Assessment->AHR Measurement (Day 28) BALF Analysis BALF Analysis Efficacy Assessment->BALF Analysis G Acclimatization Acclimatization Place in Plethysmograph Place in Plethysmograph Acclimatization->Place in Plethysmograph Drug Administration Drug Administration Place in Plethysmograph->Drug Administration This compound or Vehicle (Oral) This compound or Vehicle (Oral) Drug Administration->this compound or Vehicle (Oral) Histamine Challenge Histamine Challenge This compound or Vehicle (Oral)->Histamine Challenge Aerosolized Histamine Aerosolized Histamine Histamine Challenge->Aerosolized Histamine Efficacy Measurement Efficacy Measurement Aerosolized Histamine->Efficacy Measurement Record Pre-convulsion Time Record Pre-convulsion Time Efficacy Measurement->Record Pre-convulsion Time

References

Technical Support Center: Preclinical Development of (R)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating side effects in the preclinical evaluation of (R)-bambuterol, a long-acting beta-2 adrenergic receptor agonist and a prodrug of terbutaline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary preclinical side effects of this compound and how can they be minimized?

A1: As a beta-2 adrenergic agonist, the primary preclinical side effects of this compound are extensions of its pharmacological activity and are similar to other drugs in this class. The most commonly observed side effects are skeletal muscle tremor and cardiovascular effects, such as increased heart rate.[1][2][3]

Strategies to Minimize Side Effects:

  • Dose Optimization: Side effects are generally dose-dependent.[1][2] Titrating to the lowest effective dose can significantly reduce their incidence and severity.

  • Formulation Strategies: Exploring alternative formulations, such as proliposomes or nasal gels, may alter the pharmacokinetic profile, potentially leading to a more favorable side effect profile by modifying absorption and distribution.

  • Chiral Purity: this compound, the R-enantiomer of bambuterol, has been suggested to have a better therapeutic index with potentially fewer side effects compared to the racemic mixture.

Q2: We are observing significant tremor in our rodent model. How can we accurately quantify this and what are the common pitfalls?

A2: Quantifying tremor is crucial for assessing the side effect profile. The harmaline-induced tremor model is a common method for evaluating action tremors in rodents.

Common Pitfalls and Troubleshooting:

  • Inconsistent Tremor Induction: Ensure the dose and route of administration of harmaline are consistent. The tremor response can be influenced by the animal's stress level and the time of day.

  • Subjective Measurement: Relying solely on visual scoring can be subjective. Utilize automated systems like force plates or accelerometers for objective quantification of tremor frequency and amplitude.

  • Habituation: Allow for an adequate habituation period for the animals in the testing environment to minimize stress-induced movements that could be mistaken for tremors.

Q3: Our cardiovascular telemetry data shows high variability. What are the potential causes and solutions?

A3: Cardiovascular telemetry in conscious, freely moving animals is the gold standard but can be prone to variability.

Potential Causes and Solutions:

  • Post-Surgical Recovery: Ensure animals have fully recovered from the telemetry device implantation surgery before starting experiments. A recovery period of at least one week is generally recommended.

  • Animal Stress: Handling and environmental changes can induce stress, leading to fluctuations in heart rate and blood pressure. Allow for a sufficient acclimation period and handle animals consistently.

  • Signal Artifacts: Movement and environmental electrical noise can interfere with the telemetry signal. Ensure proper cage setup and data filtering techniques to minimize artifacts.

  • Data Interpretation: Analyze data from appropriate time points, considering the circadian rhythm of the animals and the pharmacokinetic profile of this compound.

Troubleshooting Guides

Troubleshooting Preclinical Tremor Assessment
Problem Potential Cause Recommended Solution
High baseline tremor before drug administration. Animal stress or anxiety.Ensure adequate acclimatization to the testing apparatus and environment. Handle animals gently and consistently.
Inconsistent tremor response to harmaline. Improper harmaline dose or administration.Verify the correct dose for the specific rodent strain and administer it consistently (e.g., subcutaneous injection).
Animal strain variability.Use a well-characterized and consistent animal strain for all experiments.
Difficulty distinguishing tremor from other movements. Subjective scoring methods.Employ objective measurement tools like accelerometers or force plates to analyze the frequency and amplitude of the movements.
Test compound does not reduce harmaline-induced tremor as expected. Pharmacokinetic mismatch.Ensure the timing of peak plasma concentration of your test compound coincides with the peak of harmaline-induced tremor.
Inappropriate vehicle for the test compound.Test the vehicle alone to confirm it has no effect on tremor.
Troubleshooting Preclinical Cardiovascular Telemetry
Problem Potential Cause Recommended Solution
Noisy or intermittent telemetry signal. Poor electrode contact or lead placement.During surgery, ensure secure placement of telemetry leads. After recovery, check for any signs of discomfort or lead displacement.
Environmental electromagnetic interference.House animals in a dedicated, shielded room away from sources of electrical noise.
High variability in heart rate and blood pressure data. Animal stress due to handling or environment.Minimize handling and allow for a prolonged period of baseline recording in the home cage before drug administration.
Inadequate post-operative recovery.Allow at least one week for recovery after telemetry implant surgery before starting any experimental procedures.
Unexpected cardiovascular responses to the test compound. Dose-related effects.Conduct a thorough dose-response study to characterize the cardiovascular effects at different concentrations.
Off-target effects.Investigate potential interactions with other receptors or ion channels through in vitro assays.

Quantitative Data Summary

The following tables summarize preclinical data comparing this compound with racemic bambuterol. Data is extracted from a patent application and should be interpreted with this in mind. Peer-reviewed data is limited.

Table 1: Cardiovascular Effects in Anesthetized Rats

Compound (30 mg/kg, i.v.)Change in Heart Rate (HR)Change in Max dp/dt (Inotropic Effect)
Racemic Bambuterol HClIncreased+24.4% of control
This compound HClIncreased (less than racemic)+12.9% of control

Source: WO2004014290A2

Table 2: Efficacy in Histamine-Induced Asthma Model in Guinea Pigs

Compound (Oral Administration)Dose to Prevent CollapseDuration of Action
Racemic Bambuterol HCl8 mg/kg> 24 hours
This compound HCl4 mg/kg> 24 hours

Source: WO2004014290A2

Detailed Experimental Protocols

Harmaline-Induced Tremor Assessment in Rats

Objective: To quantify the tremorigenic potential of this compound or to assess the efficacy of interventions to reduce beta-2 agonist-induced tremor.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Harmaline hydrochloride (Sigma-Aldrich)

  • This compound

  • Vehicle for this compound

  • Tremor measurement system (e.g., force plate, accelerometer-based system)

  • Animal cages

Procedure:

  • Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Baseline Recording: Place the rat in the recording chamber and record baseline motor activity for 10-20 minutes.

  • Drug Administration:

    • Administer the vehicle or this compound at the desired doses via the intended route (e.g., oral gavage).

    • After the appropriate pre-treatment time based on the pharmacokinetics of this compound, administer harmaline hydrochloride (10 mg/kg, s.c.).

  • Tremor Recording: Immediately after harmaline injection, place the rat back in the recording chamber and record motor activity for at least 60-90 minutes. Tremor typically begins within 5 minutes and peaks around 30 minutes.

  • Data Analysis:

    • Analyze the recorded data to determine the power spectrum of the movement.

    • Quantify the tremor by calculating the power within the characteristic frequency band for harmaline-induced tremor in rats (8-12 Hz).

    • Compare the tremor intensity between the vehicle and this compound treated groups.

Cardiovascular Safety Assessment in Conscious Rats using Telemetry

Objective: To evaluate the effects of this compound on heart rate, blood pressure, and ECG in conscious, freely moving rats.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Implantable telemetry devices (e.g., DSI, TSE Systems)

  • Surgical instruments for implantation

  • This compound

  • Vehicle for this compound

  • Data acquisition and analysis software

Procedure:

  • Telemetry Implantation:

    • Surgically implant the telemetry device according to the manufacturer's instructions. Typically, the catheter is inserted into the abdominal aorta for blood pressure measurement, and ECG leads are placed subcutaneously.

    • Allow a recovery period of at least 7 days post-surgery.

  • Acclimation and Baseline Recording:

    • House the rats individually in their home cages placed on the telemetry receivers.

    • Allow the animals to acclimate to the setup for at least 24 hours.

    • Record baseline cardiovascular parameters for a continuous 24-hour period to establish a stable baseline and account for circadian variations.

  • Drug Administration:

    • Administer the vehicle or this compound at various doses.

  • Data Recording:

    • Continuously record heart rate, systolic and diastolic blood pressure, and ECG for a predetermined period after drug administration, covering the expected Tmax and duration of action of this compound.

  • Data Analysis:

    • Analyze the telemetry data to determine changes from baseline in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).

    • Compare the cardiovascular parameters between vehicle and this compound treated groups at various time points.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_drug_admin Drug Administration & Metabolism cluster_receptor_activation Receptor Activation & Signaling cluster_cellular_response Cellular Response Bambuterol This compound (Prodrug) Terbutaline Terbutaline (Active Metabolite) Bambuterol->Terbutaline Hydrolysis by Butyrylcholinesterase Beta2AR Beta-2 Adrenergic Receptor Terbutaline->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation PKA->Relaxation Tremor Skeletal Muscle Tremor PKA->Tremor PKA->Tremor HR Increased Heart Rate PKA->HR PKA->HR

Caption: Signaling pathway of this compound leading to therapeutic and side effects.

G cluster_tremor Tremor Assessment Workflow cluster_cardio Cardiovascular Telemetry Workflow T_Start Start T_Acclimate Acclimate Animal to Test Chamber T_Start->T_Acclimate T_Baseline Record Baseline Activity T_Acclimate->T_Baseline T_Admin Administer This compound/Vehicle T_Baseline->T_Admin T_Harmaline Administer Harmaline T_Admin->T_Harmaline T_Record Record Post-Dosing Activity T_Harmaline->T_Record T_Analyze Analyze Tremor (Frequency & Power) T_Record->T_Analyze T_End End T_Analyze->T_End C_Start Start C_Implant Surgically Implant Telemetry Device C_Start->C_Implant C_Recover Post-operative Recovery (≥7 days) C_Implant->C_Recover C_Baseline Record Baseline Data (24h) C_Recover->C_Baseline C_Admin Administer This compound/Vehicle C_Baseline->C_Admin C_Record Record Post-Dosing Data C_Admin->C_Record C_Analyze Analyze HR, BP, ECG C_Record->C_Analyze C_End End C_Analyze->C_End

Caption: Preclinical experimental workflows for side effect assessment.

References

Technical Support Center: Optimization of Oral Dosage Forms for Preclinical (R)-Bambuterol Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of oral dosage forms for preclinical research of (R)-bambuterol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the preclinical development of oral this compound formulations.

1. Low Oral Bioavailability

Question: We are observing very low and variable plasma concentrations of this compound and its active metabolite, (R)-terbutaline, after oral administration in our animal models. What are the potential causes and solutions?

Answer:

Low and variable oral bioavailability is a common challenge with this compound due to several factors. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Poor Aqueous Solubility: this compound hydrochloride is freely soluble in water, but its base form may have lower solubility in the gastrointestinal (GI) tract's varying pH environments.[1][2][3]

  • First-Pass Metabolism: As a prodrug, bambuterol is designed to be metabolized to the active compound terbutaline. However, extensive first-pass metabolism in the liver can reduce the amount of parent drug reaching systemic circulation.[4][5]

  • Formulation Inadequacies: The chosen vehicle may not be optimal for absorption.

Troubleshooting Solutions:

  • pH Adjustment: For liquid formulations, ensure the pH is optimized to maintain the solubility of this compound hydrochloride (pH 4.5-7.0).

  • Formulation Strategies:

    • Lipid-Based Formulations: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS) or preliposomes to improve its solubility and absorption.

    • Fast-Dissolving Dosage Forms: Developing fast-dissolving tablets or buccal films can enhance pre-gastric absorption and potentially bypass some first-pass metabolism.

  • Particle Size Reduction: Micronization of the drug substance can increase the surface area for dissolution.

2. High Variability in Pharmacokinetic (PK) Data

Question: Our preclinical PK studies show high inter-animal variability in Cmax and AUC. How can we reduce this variability?

Answer:

High variability in preclinical PK studies can obscure the true performance of your formulation. Here are some factors to consider and ways to mitigate them:

  • Inconsistent Dosing: Ensure accurate and consistent oral gavage technique. The volume administered should be appropriate for the animal's weight.

  • Animal Fasting Status: The presence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.

  • Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each dose is drawn to prevent settling of the drug particles.

  • Metabolic Differences: Be aware of potential differences in metabolic enzyme activity (e.g., butyrylcholinesterase) between individual animals, which can affect the conversion of bambuterol to terbutaline.

Troubleshooting Solutions:

  • Standardize Procedures: Implement and strictly follow a detailed standard operating procedure (SOP) for animal handling, fasting, dosing, and blood sampling.

  • Formulation Optimization: For suspensions, include a suspending agent to improve homogeneity. For solutions, ensure the drug is fully dissolved and stable in the vehicle.

  • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

3. Poor In Vitro Dissolution

Question: Our this compound tablet formulation is showing a slow and incomplete dissolution profile. What can we do to improve it?

Answer:

A poor in vitro dissolution rate is a strong indicator of potential bioavailability problems. Here’s how to troubleshoot this issue:

  • Excipient Compatibility: Incompatible excipients can hinder drug release.

  • Inadequate Disintegration: The tablet may not be breaking apart quickly enough to release the drug.

  • Poor Wettability: The drug particles may not be easily wetted by the dissolution medium.

Troubleshooting Solutions:

  • Optimize Superdisintegrants: Increase the concentration or try a different type of superdisintegrant (e.g., crospovidone, sodium starch glycolate) to enhance tablet disintegration.

  • Incorporate Wetting Agents/Surfactants: Adding a surfactant to the formulation can improve the wettability of the drug particles.

  • Manufacturing Process Parameters: Optimize compression force during tableting; overly compressed tablets can have extended disintegration and dissolution times.

  • Dissolution Medium: Ensure the pH and composition of the dissolution medium are appropriate for this compound hydrochloride. A pH of 6.8 is often used to simulate intestinal fluid.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in formulation development.

Table 1: Solubility of Bambuterol Hydrochloride in Various Solvents and Excipients

Solvent/ExcipientSolubilityReference
Water~33 mg/mL
MethanolSoluble
EthanolSoluble
ChloroformSoluble
Ethyl acetateAlmost insoluble
AcetoneAlmost insoluble
Triacetin635.12 ± 4.88 µg/mL
Isopropyl myristateLower than Triacetin
Labrafil 1944Lower than Triacetin
Ethyl oleateLower than Triacetin
Oleic acidLower than Triacetin
Tween 8014.05 ± 0.697 mg/mL
LabrasolLower than Tween 80
Cremophor ELLower than Tween 80
Propylene glycolLower than Ethanol
Polyethylene glycol 400Lower than Ethanol
TranscutolLower than Ethanol
DMSO120 mg/mL
PBS (pH 7.2)~10 mg/mL

Table 2: Preclinical Pharmacokinetic Parameters of this compound and Racemic Bambuterol in Rats and Dogs (Oral Administration)

SpeciesDrug FormDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
RatThis compoundVaries--Linear correlation with dose-
RatRacemic BambuterolVaries----
Beagle DogThis compoundVaries---Relatively high
Beagle DogRacemic BambuterolVaries---Comparative to R-form

Note: Specific Cmax, Tmax, and AUC values were not detailed in the available preclinical studies, but the relationships were described.

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical development of oral this compound formulations.

1. Protocol: In Vitro Dissolution Testing of this compound Tablets

This protocol is based on general principles for immediate-release solid oral dosage forms.

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 RPM

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Acceptance Criteria: Typically, for immediate-release dosage forms, not less than 80% (Q) of the labeled amount of the drug should dissolve within a specified time (e.g., 30 minutes).

2. Protocol: Oral Gavage Administration in Rats

This protocol provides a general guideline for oral administration of this compound formulations to rats.

  • Materials:

    • Appropriately sized gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip).

    • Syringe.

    • This compound formulation.

  • Procedure:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth and mark it.

    • With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

    • Once the needle is in place, slowly administer the formulation.

    • Gently remove the needle along the same path of insertion.

    • Return the rat to its cage and monitor for any signs of distress.

3. Protocol: LC-MS/MS Analysis of this compound and (R)-Terbutaline in Rat Plasma

This protocol is adapted from published methods for the analysis of bambuterol and its metabolites.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma in a microcentrifuge tube, add an internal standard solution.

    • Add a suitable organic extraction solvent (e.g., ethyl acetate).

    • Vortex mix for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of methanol and water containing an additive like ammonium acetate.

    • Flow Rate: A typical flow rate would be in the range of 0.4-0.6 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, (R)-terbutaline, and the internal standard need to be determined and optimized.

Visualizations

Metabolic Pathway of Bambuterol

Bambuterol This compound (Prodrug) Intermediates Intermediate Metabolites Bambuterol->Intermediates Hydrolysis (Butyrylcholinesterase) & Oxidation (CYP450) Terbutaline (R)-Terbutaline (Active Drug) Intermediates->Terbutaline Hydrolysis

Caption: Metabolic conversion of this compound to its active form, (R)-terbutaline.

Experimental Workflow for Oral Dosage Form Optimization

cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 Preclinical Evaluation cluster_3 Analysis & Optimization Preformulation Preformulation Studies (Solubility, Stability) FormulationDesign Formulation Design (Excipient Selection) Preformulation->FormulationDesign Manufacturing Dosage Form Manufacturing FormulationDesign->Manufacturing Dissolution In Vitro Dissolution Testing Manufacturing->Dissolution PK_Studies Pharmacokinetic Studies (in vivo) Dissolution->PK_Studies DataAnalysis Data Analysis & IVIVC Assessment PK_Studies->DataAnalysis Optimization Formulation Optimization DataAnalysis->Optimization Optimization->FormulationDesign Iterate

Caption: A typical workflow for the optimization of oral dosage forms.

References

Validation & Comparative

Comparative Efficacy of (R)-Bambuterol Versus Racemic Bambuterol in Asthma Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of (R)-bambuterol and racemic bambuterol for asthma treatment. While direct comparative studies on bambuterol enantiomers in asthma models are limited, this document synthesizes findings from research on its active metabolite, terbutaline, to offer valuable insights for researchers, scientists, and drug development professionals.

Bambuterol is a long-acting β2-adrenoceptor agonist and a prodrug of terbutaline, widely used in the management of asthma.[1] As a chiral molecule, bambuterol exists as (R) and (S) enantiomers. The therapeutic effects of β2-agonists are primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is often considered less active or may even contribute to adverse effects.[2] This guide examines the differential effects of these enantiomers in preclinical asthma models.

Comparative Efficacy in an Ovalbumin-Induced Asthma Model

An ovalbumin (OVA)-induced murine model of asthma is a standard preclinical model to evaluate the efficacy of anti-asthmatic drugs. The model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.

A key study investigated the differential effects of inhaled (R)-terbutaline, (S)-terbutaline, and racemic terbutaline in an OVA-induced mouse model of asthma. The findings are highly relevant to understanding the potential differential efficacy of bambuterol enantiomers, as bambuterol exerts its therapeutic effect through its conversion to terbutaline.

The study revealed that (R)-terbutaline was significantly more effective than the racemic mixture in ameliorating asthma symptoms. In contrast, (S)-terbutaline was found to enhance airway responsiveness and exert pro-asthmatic effects.[3]

Key Findings:
  • (R)-Terbutaline: Efficiently ameliorated airway hyperresponsiveness, reduced eosinophil influx into the bronchoalveolar lavage fluid (BALF), and decreased levels of the inflammatory cytokine IL-5. It also significantly reduced pulmonary inflammation, peribronchial smooth muscle thickness, goblet cell hyperplasia, and collagen deposition.[3]

  • Racemic Terbutaline: Showed diminished therapeutic effects compared to (R)-terbutaline.[3]

  • (S)-Terbutaline: Enhanced airway responsiveness to methacholine and exhibited pro-asthmatic effects.

These findings suggest that the presence of the (S)-enantiomer in the racemic mixture may antagonize the beneficial effects of the (R)-enantiomer.

Data Presentation

The following table summarizes the quantitative data from the comparative study of terbutaline enantiomers in an OVA-induced murine asthma model.

Efficacy Parameter(R)-TerbutalineRacemic Terbutaline(S)-TerbutalineControl (OVA-induced)
Airway Hyperresponsiveness (AHR) to Methacholine Significantly ReducedModerately ReducedIncreasedHigh
Eosinophil Count in BALF Significantly ReducedReducedNo significant changeHigh
IL-5 Levels in BALF Significantly ReducedReducedNo significant changeHigh
Peribronchial Smooth Muscle Thickness Significantly ReducedReducedNo significant changeIncreased
Goblet Cell Hyperplasia Significantly ReducedReducedNo significant changeIncreased
Collagen Deposition Significantly ReducedReducedNo significant changeIncreased

Data synthesized from a study on terbutaline enantiomers in a murine asthma model. Exact quantitative values were not provided in the abstract.

Experimental Protocols

Ovalbumin (OVA)-Induced Murine Asthma Model

This protocol describes a standard method for inducing an allergic asthma phenotype in mice to test the efficacy of therapeutic compounds.

1. Sensitization:

  • BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 μg) emulsified in aluminum hydroxide (e.g., 2 mg) on days 0 and 14.

2. Challenge:

  • From day 21 to day 27, mice are challenged daily for 30 minutes with an aerosolized solution of 1% OVA in phosphate-buffered saline (PBS).

3. Treatment:

  • Test compounds ((R)-terbutaline, (S)-terbutaline, or racemic terbutaline) are administered to respective groups of mice, typically via inhalation, for a specified period (e.g., seven days) during the challenge phase. A control group receives a placebo.

4. Assessment of Airway Hyperresponsiveness (AHR):

  • 24 hours after the final OVA challenge, AHR is assessed by measuring the response to increasing concentrations of inhaled methacholine using whole-body plethysmography.

5. Sample Collection and Analysis:

  • Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with PBS to collect BALF. Total and differential cell counts (especially eosinophils) are performed.

  • Blood and Plasma: Blood samples are collected for eosinophil counts and measurement of OVA-specific IgE levels in the plasma.

  • Lung Tissue: Lungs are harvested for histopathological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess inflammation, goblet cell hyperplasia, and collagen deposition. Lung tissue can also be used for analyzing protein expression (e.g., Western blotting) and gene expression (e.g., qRT-PCR) of inflammatory mediators.

Mandatory Visualization

Signaling Pathways

The therapeutic effects of this compound, through its active metabolite (R)-terbutaline, are mediated by the β2-adrenergic receptor signaling pathway, which leads to bronchodilation and anti-inflammatory effects. In contrast, the (S)-enantiomer may promote pro-inflammatory pathways.

G cluster_R This compound / (R)-Terbutaline Pathway cluster_S (S)-Terbutaline Pathway (Potential) R_Bamb This compound (Prodrug) R_Terb (R)-Terbutaline (Active Metabolite) R_Bamb->R_Terb Metabolism B2AR β2-Adrenergic Receptor R_Terb->B2AR Agonist p38_NFkB_down ↓ p38 MAPK & NF-κB (Inflammation) R_Terb->p38_NFkB_down AC Adenylyl Cyclase B2AR->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Bronchodilation (Smooth Muscle Relaxation) PKA->Relax AntiInflam Anti-inflammatory Effects PKA->AntiInflam S_Terb (S)-Terbutaline ProInflam Pro-inflammatory Effects S_Terb->ProInflam AHR_up ↑ Airway Hyperresponsiveness S_Terb->AHR_up Racemic Racemic Bambuterol Racemic->R_Bamb Racemic->S_Terb

Caption: Signaling pathways of bambuterol enantiomers.

Experimental Workflow

The following diagram illustrates the workflow for the comparative evaluation of bambuterol enantiomers in a preclinical asthma model.

G cluster_treatment Treatment Groups (During Challenge) cluster_analysis Analysis start Start: BALB/c Mice sensitization Sensitization: OVA + Alum i.p. (Days 0 & 14) start->sensitization challenge Challenge: Aerosolized OVA (Days 21-27) sensitization->challenge R_Bambu This compound Rac_Bambu Racemic Bambuterol S_Bambu (S)-Bambuterol Control Vehicle Control ahr Airway Hyperresponsiveness Measurement (Day 28) R_Bambu->ahr Rac_Bambu->ahr S_Bambu->ahr Control->ahr balf BALF Analysis: Cell Counts, Cytokines ahr->balf serum Serum Analysis: OVA-IgE ahr->serum histo Lung Histopathology: Inflammation, Remodeling ahr->histo end Comparative Efficacy Data balf->end serum->end histo->end

Caption: Experimental workflow for preclinical asthma model.

Conclusion

The available preclinical data, primarily from studies on the active metabolite terbutaline, strongly suggest that this compound may offer superior therapeutic efficacy in asthma compared to racemic bambuterol. The (R)-enantiomer appears to be responsible for the desired bronchodilatory and anti-inflammatory effects, while the (S)-enantiomer may contribute to pro-inflammatory responses and increased airway hyperresponsiveness. These findings underscore the importance of stereoselectivity in the development of β2-adrenergic agonists for asthma therapy. Further studies directly comparing the enantiomers of bambuterol in various asthma models are warranted to confirm these findings and to fully elucidate the mechanisms underlying their differential effects.

References

A Comparative Guide to the Validation of an Enantioselective HPLC Method for Bambuterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate enantioselective analysis of chiral compounds like bambuterol is critical. Bambuterol, a long-acting β2-adrenergic agonist used in the treatment of asthma, is a prodrug of terbutaline and exists as a racemic mixture. The enantiomers of bambuterol may exhibit different pharmacological and toxicological profiles, making their separation and quantification essential.

This guide provides a detailed comparison of a validated high-performance liquid chromatography (HPLC) method for the enantioselective analysis of bambuterol with alternative techniques. The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate analytical method for your research needs.

Comparison of Enantioselective Analytical Methods for Bambuterol

The primary method for the enantioselective analysis of bambuterol is HPLC with a chiral stationary phase, typically detected using UV spectrophotometry. An alternative and more sensitive method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Other potential, though less documented for this specific analyte, techniques include Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

Quantitative Method Validation Data

The following table summarizes the validation parameters for two prominent enantioselective methods for bambuterol analysis.

Validation ParameterHPLC-UV (Chiralpak AD)LC-MS/MS (Teicoplanin Column)
Linearity Range 10 - 80 µg/mL[1]1 - 800 ng/mL[1]
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 98.0 - 101.6%[1]Within 8.0% of nominal values[1]
Precision (%RSD) < 2%< 10.1%[1]
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) Not Reported1 ng/mL

Note: Specific LOD and LOQ values for the HPLC-UV method were not available in the reviewed literature, but are typically in the low µg/mL range for standard UV detection.

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS methods are provided below.

Enantioselective HPLC-UV Method

This method, based on the work by Bartolinčić et al. (2005), is a robust technique for the separation of bambuterol enantiomers in bulk drug and pharmaceutical formulations.

  • Chromatographic System:

    • Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

    • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine. The exact ratio should be optimized for best resolution. A common starting point is 80:20:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 264 nm

    • Temperature: Ambient

  • Sample Preparation:

    • Accurately weigh and dissolve the bambuterol hydrochloride standard or sample in the mobile phase to achieve a concentration within the linear range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of racemic bambuterol at different concentrations (e.g., 10, 20, 40, 60, 80 µg/mL). Plot the peak area of each enantiomer against the concentration and perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of bambuterol enantiomers at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

Enantioselective LC-MS/MS Method

This method, as described by Zhang et al. (2010), offers high sensitivity and is suitable for the analysis of bambuterol enantiomers in biological matrices such as plasma.

  • Chromatographic System:

    • Column: Chirobiotic T (teicoplanin macrocyclic glycopeptide)

    • Mobile Phase: Isocratic elution with a mixture of methanol and 20 mM ammonium acetate buffer (pH adjusted with acetic acid).

    • Flow Rate: 0.4 mL/min

    • Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Monitor the specific precursor-to-product ion transitions for bambuterol enantiomers and an internal standard.

  • Sample Preparation (for Plasma Samples):

    • To a 100 µL plasma sample, add an internal standard solution.

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Validation Parameters:

    • Linearity: Prepare calibration curves by spiking blank plasma with known concentrations of bambuterol enantiomers over the desired range (e.g., 1-800 ng/mL).

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

    • Matrix Effect: Evaluate the effect of plasma components on the ionization of the analytes by comparing the response of the analytes in post-extraction spiked plasma with that in a neat solution.

    • Stability: Assess the stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage).

Visualizing the Methodologies

To better understand the experimental workflows, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Bambuterol HCl start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation (Chiralpak AD) inject->separate detect UV Detection (264 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify

Caption: Workflow for Enantioselective HPLC-UV Analysis of Bambuterol.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start plasma Plasma Sample (100 µL) start->plasma is Add Internal Standard plasma->is lle Liquid-Liquid Extraction is->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject separate Chiral Separation (Teicoplanin Column) inject->separate detect MS/MS Detection (ESI+, MRM) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify

Caption: Workflow for Enantioselective LC-MS/MS Analysis of Bambuterol in Plasma.

Alternative and Emerging Techniques

While HPLC and LC-MS/MS are the most established methods, other techniques offer potential advantages for the enantioselective analysis of bambuterol.

  • Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and reduced solvent consumption compared to HPLC. Chiral SFC methods have been successfully developed for many pharmaceutical compounds and could be a viable, "greener" alternative for bambuterol analysis.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent volumes. Chiral separations in CE are typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. CE can be an excellent orthogonal technique to HPLC for method validation and impurity profiling.

The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. For routine quality control of bulk drug and pharmaceutical formulations, the validated HPLC-UV method offers a robust and cost-effective solution. For bioanalytical studies requiring high sensitivity and selectivity, the LC-MS/MS method is the preferred choice. As SFC and CE technologies continue to advance, they may offer attractive alternatives for the enantioselective analysis of bambuterol in the future.

References

A Head-to-Head Comparison of (R)-bambuterol and Other Long-Acting β2-Agonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of long-acting β2-agonists (LABAs) for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), (R)-bambuterol presents a unique profile as an oral, once-daily prodrug of terbutaline. This guide provides a detailed head-to-head comparison of this compound with other prominent LABAs—salmeterol, formoterol, and indacaterol—focusing on their efficacy, safety, and underlying pharmacological characteristics, supported by experimental data from clinical trials.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Long-acting β2-agonists exert their therapeutic effect by stimulating β2-adrenergic receptors in the smooth muscle of the airways. This stimulation activates a Gs protein, which in turn activates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation leads to LABA Long-Acting β2-Agonist (this compound, etc.) LABA->B2AR binds

Diagram 1: β2-Adrenergic Receptor Signaling Pathway

Efficacy Comparison

The clinical efficacy of this compound and other LABAs is primarily assessed by their ability to improve lung function, measured by parameters such as Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF).

This compound vs. Salmeterol

Direct comparative studies have shown that oral bambuterol and inhaled salmeterol have comparable efficacy in improving lung function in patients with both asthma and COPD.[1][2][3][4][5]

Table 1: Efficacy of this compound vs. Salmeterol in Asthma

ParameterThis compound (20 mg once daily)Salmeterol (50 µg twice daily)Study PopulationKey Findings
Morning PEF (L/min) Median increase of 50Median increase of 55126 patients with symptomatic asthmaNo significant difference between treatments (p=0.53).
Evening PEF (L/min) No significant difference from salmeterolNo significant difference from bambuterol126 patients with symptomatic asthmaBoth treatments showed improvement from baseline.

Table 2: Efficacy of this compound vs. Salmeterol in COPD

ParameterThis compound (20 mg once daily)Salmeterol (50 µg twice daily)Study PopulationKey Findings
FEV1 AUC (0-12h) 1963 Lh3134 Lh16 patients with partially reversible COPDNo significant difference between treatments (p=0.077).
Indirect Comparison with Formoterol and Indacaterol

Due to the lack of direct head-to-head trials of this compound against formoterol and indacaterol, an indirect comparison is presented based on studies where these drugs were compared against a common comparator, salmeterol.

Formoterol: Studies comparing formoterol and salmeterol suggest that formoterol has a faster onset of action. In terms of overall bronchodilation over 12 hours, the efficacy of formoterol and salmeterol is comparable. Given that bambuterol's efficacy is similar to salmeterol, it can be inferred that bambuterol and formoterol likely have comparable long-term bronchodilator effects, though formoterol offers a quicker onset.

Indacaterol: Clinical trials have demonstrated that once-daily indacaterol provides superior bronchodilation compared to twice-daily salmeterol in patients with COPD. Indacaterol has been shown to increase trough FEV1 at 12 weeks by 60 mL more than salmeterol. This suggests that indacaterol may offer a greater improvement in lung function compared to bambuterol.

Safety and Tolerability

The safety profiles of LABAs are generally similar, with common side effects including tremor, palpitations, and headache.

Table 3: Safety and Tolerability Profile

Adverse EventThis compoundSalmeterolFormoterolIndacaterol
Tremor Reported, especially with oral administration.Generally well-tolerated with inhaled administration.Similar incidence to salmeterol.Similar incidence to other LABAs.
Tachycardia/Palpitations Can cause a more pronounced increase in heart rate compared to inhaled salmeterol.Less systemic effect on heart rate compared to oral bambuterol.Similar cardiovascular safety profile to salmeterol.Good cardiovascular safety profile.
Route of Administration OralInhaledInhaledInhaled

Experimental Protocols

This compound vs. Salmeterol in Asthma
  • Study Design: A double-blind, double-dummy, randomized, multicenter, parallel-group study.

  • Participants: 126 patients with symptomatic asthma, aged 18-74 years, on inhaled corticosteroids.

  • Treatment:

    • This compound: 10 mg once daily for 1 week, then 20 mg once daily for 5 weeks (oral).

    • Salmeterol: 50 µg twice daily (inhaled).

  • Primary Efficacy Endpoint: Change from baseline in morning Peak Expiratory Flow (PEF).

  • Duration: 6 weeks.

G Screening Screening Run_in 2-Week Run-in Period (Usual Medication) Screening->Run_in Randomization Randomization Run_in->Randomization Group_A Group A: This compound (oral) + Placebo Inhaler Randomization->Group_A Group_B Group B: Salmeterol (inhaled) + Placebo Tablet Randomization->Group_B Treatment 6-Week Treatment Period Group_A->Treatment Group_B->Treatment Follow_up Follow-up Assessments Treatment->Follow_up

Diagram 2: Experimental Workflow for Asthma Trial
This compound vs. Salmeterol in COPD

  • Study Design: A double-blind, double-dummy, cross-over, placebo-controlled, randomized study.

  • Participants: 16 patients with partially reversible COPD.

  • Treatment:

    • This compound: 20 mg (oral).

    • Salmeterol: 50 µg (inhaled).

    • Placebo.

  • Primary Efficacy Endpoint: Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 0 to 12 hours (AUC0-12h).

  • Duration: 3 non-consecutive days with a washout period between treatments.

Conclusion

This compound offers a convenient once-daily oral treatment option for patients with asthma and COPD, with an efficacy profile comparable to that of inhaled salmeterol. While its oral administration may lead to more pronounced systemic side effects such as tremor and tachycardia compared to inhaled LABAs, it provides a valuable alternative for patients who may have difficulty with or prefer to avoid inhaler devices.

For patients requiring a faster onset of action, formoterol may be a more suitable choice. In cases where maximal bronchodilation is the primary goal, particularly in COPD, indacaterol has demonstrated superior efficacy over salmeterol and, by indirect comparison, likely over bambuterol as well. The choice of a long-acting β2-agonist should be individualized based on patient preference, disease severity, desired onset of action, and tolerability profile.

References

A Comparative Guide to Analytical Methods for (R)-bambuterol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of (R)-bambuterol, the active enantiomer of the long-acting β₂-adrenergic agonist, bambuterol. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Introduction to this compound Analysis

Bambuterol is a prodrug of terbutaline, used in the management of asthma and chronic obstructive pulmonary disease (COPD). As a chiral compound, its pharmacological activity resides primarily in the (R)-enantiomer. Consequently, stereoselective analytical methods are crucial for accurate pharmacokinetic, metabolic, and quality control studies. This guide focuses on the validation and comparison of analytical techniques for the precise quantification of this compound in various matrices.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis. While direct cross-validation studies comparing multiple methods for this compound are not extensively documented in the literature, a comparative assessment can be synthesized from individual validation reports of various HPLC and LC-MS/MS methods.

Data Presentation: Performance Characteristics

The following table summarizes the performance characteristics of representative HPLC and LC-MS/MS methods for the quantification of bambuterol, with a focus on chiral separation where specified.

ParameterHPLC Method 1 (Chiral)HPLC Method 2 (Racemic)LC-MS/MS Method (Chiral)
Analyte(s) (R)- and (S)-bambuterolBambuterol (racemic)This compound & (R)-terbutaline
Matrix Not specified (Bulk drug)Bulk and Tablet Dosage FormHuman Plasma and Urine
Linearity Range Not specified50 - 150 µg/mL1 - 800 ng/mL
Correlation Coefficient (r²) > 0.999> 0.9992Not specified
Limit of Detection (LOD) Not specified1.36 µg/mLNot specified
Limit of Quantification (LOQ) Not specified5.02 µg/mL1 ng/mL
Accuracy (% Recovery) Not specified98.48%Within 8.0%
Precision (% RSD) Not specified< 2%< 10.1%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the enantioselective separation of bambuterol.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column: Amylose based column (e.g., Chiralpak AD)

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), with a small percentage of an acidic or basic modifier to improve peak shape and resolution. The exact ratio needs to be optimized.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection Wavelength: UV detection at a wavelength where bambuterol exhibits maximum absorbance (e.g., 217 nm or 264 nm).

  • Column Temperature: Ambient or controlled temperature (e.g., 25°C).

Sample Preparation (for Pharmaceutical Dosage Forms):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of bambuterol and transfer it to a volumetric flask.

  • Dissolve the powder in a suitable solvent (e.g., methanol or mobile phase) with the aid of sonication.

  • Dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm filter before injection.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications.

Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A chiral column, such as a macrocyclic glycopeptide teicoplanin-based column.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 20 mM ammonium acetate solution).

  • Flow Rate: Typically 0.2 - 0.6 mL/min.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its active metabolite (R)-terbutaline, as well as an internal standard, must be determined and optimized.

Sample Preparation (for Human Plasma):

  • To a plasma sample, add an internal standard.

  • To prevent the degradation of bambuterol, an esterase inhibitor should be added to the plasma.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Mandatory Visualizations

Experimental Workflow for this compound Analysis by LC-MS/MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample Collection add_is_inhibitor Addition of Internal Standard & Esterase Inhibitor plasma_sample->add_is_inhibitor lle Liquid-Liquid Extraction add_is_inhibitor->lle evaporation Evaporation of Solvent lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chiral Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for this compound analysis in plasma by LC-MS/MS.

Signaling Pathway of this compound

This compound is a prodrug that is metabolized to the active compound (R)-terbutaline. (R)-terbutaline then acts as a β₂-adrenergic receptor agonist.

signaling_pathway cluster_drug Drug Action cluster_cellular_response Cellular Response bambuterol This compound (Prodrug) terbutaline (R)-Terbutaline (Active Drug) bambuterol->terbutaline Metabolism beta2_receptor β2-Adrenergic Receptor terbutaline->beta2_receptor g_protein Gs Protein Activation beta2_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka relaxation Bronchial Smooth Muscle Relaxation pka->relaxation

Caption: Simplified signaling pathway of this compound.

A Comparative Analysis of the Pharmacokinetic Profiles of (R)-bambuterol and (S)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective pharmacokinetics of bambuterol enantiomers, supported by experimental data.

This guide provides a detailed comparison of the pharmacokinetic properties of the (R)- and (S)-enantiomers of bambuterol, a long-acting β2-adrenergic agonist prodrug. Understanding the distinct pharmacokinetic profiles of each enantiomer is crucial for optimizing therapeutic efficacy and safety in the development of asthma and COPD treatments. The data presented is derived from a stereoselective pharmacokinetic study in healthy human volunteers.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of (R)-bambuterol and (S)-bambuterol were determined following oral administration of racemic bambuterol. The data reveals significant differences in the absorption, distribution, metabolism, and excretion of the two enantiomers.

Pharmacokinetic ParameterThis compound(S)-bambuterol
Cmax (pg/mL) 231.4 ± 89.7456.2 ± 154.3
Tmax (h) 3.0 ± 1.22.8 ± 1.0
AUC (0-t) (pg·h/mL) 1456.8 ± 489.23245.1 ± 1023.5
AUC (0-∞) (pg·h/mL) 1623.4 ± 543.83587.6 ± 1156.7
t1/2 (h) 10.3 ± 2.511.2 ± 3.1

Data presented as mean ± standard deviation.

Experimental Protocols

The following section details the methodology employed in the pharmacokinetic study that generated the data presented above.

Study Design: An open-label, single-dose, crossover study was conducted in eight healthy volunteers. Each subject received a single oral dose of racemic bambuterol.

Blood Sampling: Venous blood samples were collected at pre-determined time points before and after drug administration. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: A validated, sensitive, and stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the simultaneous quantification of this compound and (S)-bambuterol in human plasma.[1]

  • Sample Preparation: Plasma samples were subjected to liquid-liquid extraction for the isolation of the analytes and the internal standard.

  • Chromatographic Separation: Chiral separation was achieved on a specialized chiral chromatography column.

  • Mass Spectrometric Detection: Detection and quantification were performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative pharmacokinetic profiling of (R)- and (S)-bambuterol.

G cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_bioanalysis Bioanalytical Method cluster_data_analysis Data Analysis subject_recruitment Healthy Volunteer Recruitment drug_administration Oral Administration of Racemic Bambuterol subject_recruitment->drug_administration blood_sampling Serial Blood Sampling drug_administration->blood_sampling plasma_separation Plasma Separation via Centrifugation blood_sampling->plasma_separation sample_storage Storage at -80°C plasma_separation->sample_storage sample_extraction Liquid-Liquid Extraction sample_storage->sample_extraction chiral_hplc Chiral HPLC Separation sample_extraction->chiral_hplc ms_detection Tandem Mass Spectrometry (MS/MS) Detection chiral_hplc->ms_detection pk_parameter_calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) ms_detection->pk_parameter_calculation statistical_analysis Comparative Statistical Analysis pk_parameter_calculation->statistical_analysis G cluster_prodrug Prodrug cluster_metabolism Metabolism cluster_active_metabolite Active Metabolite rac_bambuterol Racemic Bambuterol ((R)- and (S)-enantiomers) bche Butyrylcholinesterase (BChE) rac_bambuterol->bche Hydrolysis terbutaline Terbutaline bche->terbutaline Stereoselective Conversion ((R) > (S))

References

In Vitro Receptor Binding Profiles of Bambuterol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro receptor binding profiles of the enantiomers of bambuterol. As bambuterol is a prodrug, its pharmacological activity is primarily mediated by its active metabolite, terbutaline.[1][2] Therefore, this comparison focuses on the stereoselective interactions of terbutaline enantiomers with their target receptors.

Bambuterol is utilized in the management of asthma and chronic obstructive pulmonary disease (COPD) as a long-acting β2-adrenoceptor agonist.[3][4] The therapeutic efficacy of racemic drugs can be influenced by the distinct pharmacological properties of their individual enantiomers. In the case of bambuterol, the (R)-enantiomer of its active metabolite, terbutaline, is considered the eutomer, primarily responsible for the desired bronchodilatory effects through its interaction with β2-adrenergic receptors.[5] Conversely, the (S)-enantiomer (distomer) is reported to have significantly lower affinity for the β2-adrenoceptor and may be associated with adverse effects.

Data Presentation: Receptor Binding Affinities

EnantiomerTarget ReceptorBinding Affinity (Conceptual)Reference
(R)-Terbutaline β2-Adrenergic ReceptorHigh
(S)-Terbutaline β2-Adrenergic ReceptorLow / Negligible

Note: This table is a conceptual representation based on qualitative descriptions in the cited literature. Specific Ki or IC50 values from a direct comparative study on bambuterol or terbutaline enantiomers were not found in the searched literature.

Experimental Protocols

The determination of receptor binding affinities is typically conducted through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.

General Protocol: Competitive Radioligand Binding Assay

A standard competitive radioligand binding assay is performed to determine the affinity (Ki) of a test compound (e.g., bambuterol or terbutaline enantiomers) for a specific receptor.

  • Receptor Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., β2-adrenergic receptor) are prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the "competitor").

  • Equilibrium: The incubation is allowed to proceed to equilibrium.

  • Separation: Receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

Signaling Pathway of β2-Adrenergic Receptor Activation

The therapeutic effect of bambuterol, through its active metabolite terbutaline, is initiated by the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade leading to bronchodilation.

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bambuterol_Enantiomer (R)-Terbutaline (Active Metabolite) Beta2_AR β2-Adrenergic Receptor Bambuterol_Enantiomer->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of bambuterol enantiomers.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis arrow -> prep1 Receptor Source (e.g., Cell Membranes with β2-AR) incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound prep1->incubation prep2 Radioligand (e.g., [3H]CGP-12177) prep2->incubation prep3 Test Compounds ((R)- and (S)-Bambuterol/Terbutaline) prep3->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Generate Competition Curves and Calculate IC50 and Ki values counting->analysis

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

A Comparative Guide to the Therapeutic Benefits of (R)-bambuterol Over its Racemic Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of (R)-bambuterol and its racemic form, supported by available preclinical data. Bambuterol, a long-acting beta-2 adrenergic agonist, is a prodrug of terbutaline and is utilized in the management of asthma and other respiratory conditions.[1][2][3] The therapeutic activity of bambuterol resides in its (R)-enantiomer, which is responsible for the desired bronchodilatory effects.[4]

Executive Summary

Preclinical evidence suggests that this compound offers a significant therapeutic advantage over the racemic mixture. Data indicates that this compound is approximately twice as potent as a bronchodilator. Furthermore, preclinical studies on cardiovascular safety suggest that this compound may possess a more favorable safety profile with reduced cardiac side effects compared to the racemate.[4] While comprehensive peer-reviewed clinical data directly comparing the enantiomer to the racemate is limited, the existing preclinical findings highlight the potential for this compound as a more refined therapeutic agent.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies comparing this compound and racemic bambuterol.

Table 1: Comparative Bronchodilator Potency in a Histamine-Induced Bronchospasm Model in Guinea Pigs

CompoundDose for Full Protection (mg/kg, p.o.)Relative Potency
This compound4~2x Racemic Bambuterol
Racemic Bambuterol81x

Table 2: Comparative Cardiovascular Effects in Rats

Compound (30 mg/kg)Change in Heart Rate (% of Control)Change in Max dp/dt* (% of Control)
This compound23.6%12.9%
Racemic BambuterolNot specified24.4%

*Max dp/dt is a measure of myocardial contractility.

Mandatory Visualization

Signaling Pathway of Bambuterol

The following diagram illustrates the metabolic conversion of bambuterol to its active form, terbutaline, and the subsequent signaling cascade leading to bronchodilation.

Bambuterol_Pathway cluster_metabolism Metabolism cluster_signaling Beta-2 Adrenergic Receptor Signaling Bambuterol (R,S)-Bambuterol R_Bambuterol This compound Bambuterol->R_Bambuterol S_Bambuterol (S)-Bambuterol Bambuterol->S_Bambuterol Terbutaline (R)-Terbutaline (Active Metabolite) R_Bambuterol->Terbutaline Butyrylcholinesterase (Primary Pathway) S_Bambuterol->Terbutaline Metabolized to (S)-Terbutaline (inactive) B2AR Beta-2 Adrenergic Receptor Terbutaline->B2AR Agonist Binding G_Protein Gs Protein B2AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Bronchodilation Bronchodilation PKA->Bronchodilation Smooth Muscle Relaxation

Caption: Metabolic activation of bambuterol and downstream signaling.

Experimental Workflow: Histamine-Induced Bronchospasm in Guinea Pigs

The following diagram outlines the typical workflow for evaluating the protective effects of bambuterol enantiomers against histamine-induced bronchospasm.

Experimental_Workflow cluster_acclimatization Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Treatment Administration cluster_challenge Phase 3: Histamine Challenge cluster_analysis Phase 4: Data Analysis Acclimatization Acclimatize Guinea Pigs Baseline Record Baseline Respiratory Parameters Acclimatization->Baseline Grouping Randomly Assign to Treatment Groups Baseline->Grouping Dosing Oral Administration of: - Vehicle - this compound - Racemic Bambuterol Grouping->Dosing Exposure Expose to Histamine Aerosol Dosing->Exposure After a defined period (e.g., 1-4 hours) Observation Observe for Onset of Bronchoconstriction (e.g., collapse) Exposure->Observation Measure_Latency Measure Latency to Onset of Symptoms Observation->Measure_Latency Comparison Compare Protection Time Between Groups Measure_Latency->Comparison

Caption: Workflow for in vivo assessment of bronchodilator activity.

Experimental Protocols

Histamine-Induced Bronchospasm in Conscious Guinea Pigs

This in vivo model is a standard method for assessing the efficacy of bronchodilators.

Objective: To evaluate the protective effect of orally administered this compound and racemic bambuterol against bronchospasm induced by histamine aerosol in conscious guinea pigs.

Animals: Male Dunkin-Hartley guinea pigs (300-400g) are typically used. Animals are housed in a controlled environment with free access to food and water.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental conditions for at least one week prior to the study.

  • Grouping and Administration: Guinea pigs are randomly assigned to treatment groups: vehicle control, this compound (at varying doses, e.g., 2 and 4 mg/kg), and racemic bambuterol (at varying doses, e.g., 2, 4, and 8 mg/kg). The compounds are administered orally (p.o.) via gavage.

  • Histamine Challenge: At specific time points after drug administration (e.g., 1, 4, and 24 hours), individual guinea pigs are placed in a transparent chamber and exposed to an aerosol of histamine dihydrochloride (e.g., 0.1% solution).

  • Observation: The animals are continuously observed for the onset of respiratory distress and collapse. The time from the start of histamine exposure to the onset of collapse (preconvulsive time) is recorded.

  • Endpoint: The primary endpoint is the latency to collapse. A significant increase in this latency period compared to the vehicle control group indicates a protective bronchodilator effect. Full protection is noted when animals do not collapse within a predefined maximum exposure time.

In Vivo Cardiovascular Safety Assessment in Rats

This protocol outlines a general procedure for evaluating the potential cardiovascular side effects of bambuterol enantiomers in a rodent model.

Objective: To assess and compare the effects of this compound and racemic bambuterol on heart rate and myocardial contractility in anesthetized rats.

Animals: Male Sprague-Dawley or Wistar rats (250-350g) are commonly used.

Procedure:

  • Anesthesia and Instrumentation: Rats are anesthetized (e.g., with sodium pentobarbital). A catheter is inserted into a carotid artery for blood pressure measurement and into a jugular vein for drug administration. For the assessment of myocardial contractility, a pressure transducer-tipped catheter is inserted into the left ventricle via the right carotid artery to measure the left ventricular pressure and its first derivative (dp/dt).

  • Baseline Measurements: After a stabilization period, baseline cardiovascular parameters, including heart rate (HR), mean arterial blood pressure (MAP), and left ventricular max dp/dt, are recorded.

  • Drug Administration: this compound or racemic bambuterol is administered intravenously at a specified dose (e.g., 30 mg/kg).

  • Data Acquisition: Cardiovascular parameters are continuously monitored and recorded for a defined period after drug administration.

  • Data Analysis: The changes in HR and max dp/dt from baseline are calculated and compared between the treatment groups. A significantly smaller increase in these parameters for this compound compared to the racemate would indicate a more favorable cardiovascular safety profile.

Conclusion

The available preclinical data, primarily from patent literature, strongly suggests that this compound possesses a superior therapeutic profile compared to racemic bambuterol. The increased potency in bronchodilation and potentially reduced cardiovascular side effects make it a promising candidate for further development. However, it is imperative for the scientific community to have access to peer-reviewed clinical and non-clinical studies to definitively validate these therapeutic benefits. The experimental protocols provided herein offer a framework for such validation studies.

References

A Comparative Analysis of the Side-Effect Profiles of (R)-Bambuterol and Racemic Bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side-effect profiles of the single enantiomer (R)-bambuterol and its parent compound, racemic bambuterol. The information is compiled from available preclinical and clinical data to support research and development in respiratory therapeutics.

Executive Summary

Bambuterol is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). It is a prodrug of terbutaline. The commercially available form is a racemic mixture of (R)- and (S)-bambuterol. The (R)-enantiomer is understood to be the pharmacologically active component, while the (S)-enantiomer is largely inactive. Preclinical evidence suggests that this compound may offer a superior safety profile, particularly concerning cardiovascular effects, compared to the racemic mixture. However, a notable gap exists in publicly available clinical data directly comparing the side-effect profiles of this compound and racemic bambuterol.

Comparative Side-Effect Profile

Direct comparative clinical data on the side-effect profiles of this compound and racemic bambuterol is limited. The following table summarizes the known adverse effects of racemic bambuterol, which are typical of beta-2 agonists, and incorporates preclinical findings that differentiate the (R)-enantiomer.

Side Effect CategoryRacemic Bambuterol (Clinical Observations)This compound (Preclinical & Inferred Clinical Profile)Supporting Evidence
Cardiovascular Palpitations, tachycardia (increased heart rate), potential for increased inotropic effects (force of heart contraction).[1][2][3]Preclinical data indicates less pronounced inotropic and chronotropic (heart rate) effects compared to the racemic mixture at equivalent therapeutic doses.A preclinical study in anesthetized rats showed that this compound had a significantly smaller impact on the maximum rate of pressure increase in the left ventricle (Max dp/dt), an indicator of cardiac contractility, than racemic bambuterol.
Neuromuscular Tremor (particularly in the hands), muscle cramps, restlessness.[2][4]As the active enantiomer, it is expected to cause similar beta-2 mediated neuromuscular effects. The relative frequency and severity compared to the racemate are not clinically established.General pharmacology of beta-2 agonists.
Central Nervous System Headache, dizziness, insomnia, nervousness, agitation.Expected to have a similar side-effect profile to the racemate, as these are centrally mediated effects of beta-2 agonism. Comparative clinical data is unavailable.General pharmacology of beta-2 agonists.
Gastrointestinal Nausea.Expected to have a similar side-effect profile to the racemate. Comparative clinical data is unavailable.General pharmacology of beta-2 agonists.
Metabolic Potential for hypokalemia (low potassium levels) and hyperglycemia (high blood sugar).Expected to have a similar side-effect profile to the racemate. Comparative clinical data is unavailable.General pharmacology of beta-2 agonists.

Note: The side-effect profile for this compound is largely inferred from the known effects of racemic bambuterol and limited preclinical data. The absence of the less active (S)-enantiomer may contribute to a more favorable overall safety profile, but this has not been conclusively demonstrated in human clinical trials.

Experimental Protocols

Preclinical Assessment of Cardiovascular Effects

The following protocol is based on the methodology described in preclinical studies comparing the cardiac effects of this compound and racemic bambuterol.

Objective: To compare the inotropic and chronotropic effects of this compound and racemic bambuterol in an animal model.

Model: Anesthetized rats.

Methodology:

  • Animal Preparation: Healthy adult rats are anesthetized.

  • Instrumentation:

    • A catheter is inserted into a carotid artery to monitor blood pressure.

    • A pressure transducer is placed in the left ventricle to measure the rate of pressure change (dp/dt), an indicator of myocardial contractility.

    • Electrocardiogram (ECG) leads are attached to monitor heart rate.

  • Drug Administration:

    • Animals are divided into treatment groups: a control group, an this compound group, and a racemic bambuterol group.

    • The test compounds are administered intravenously at specified doses.

  • Data Collection:

    • Continuous recordings of heart rate, blood pressure, and left ventricular pressure (including Max dp/dt) are taken before and after drug administration.

  • Analysis:

    • The percentage change from baseline for each parameter is calculated for each treatment group.

    • Statistical analysis is performed to compare the effects of this compound and racemic bambuterol on heart rate and myocardial contractility.

General Protocol for Clinical Trial Side-Effect Monitoring

The following outlines a general workflow for assessing the side-effect profile of a bronchodilator like bambuterol in a human clinical trial.

Objective: To evaluate the safety and tolerability of the investigational drug in human subjects.

Methodology:

  • Informed Consent: All participants are fully informed of the potential risks and side effects of the trial medication.

  • Baseline Assessment: A thorough medical history, physical examination, ECG, and laboratory tests (including serum potassium and glucose) are conducted before the first dose.

  • Data Collection During the Trial:

    • Adverse Event (AE) Reporting: Participants are encouraged to report any new or worsening symptoms to the clinical staff at any time. Staff also use non-leading questions to inquire about well-being at each visit.

    • Regular Monitoring: Regular follow-up visits include physical examinations, vital sign measurements (heart rate, blood pressure), and ECGs.

    • Laboratory Tests: Blood samples are taken at specified intervals to monitor for changes in potassium, glucose, and other relevant biomarkers.

    • Standardized Questionnaires: Participants may complete questionnaires to systematically assess common side effects like tremor, palpitations, and sleep disturbances.

  • AE Classification and Analysis:

    • All AEs are recorded and classified based on their severity, duration, and perceived relationship to the study drug.

    • The frequency of each AE is calculated for both the treatment and placebo/control groups.

    • Statistical analyses are performed to identify any statistically significant differences in the incidence of AEs between the groups.

Visualizations

Signaling Pathway of Bambuterol

Bambuterol acts as a prodrug and is metabolized to terbutaline, which then activates the beta-2 adrenergic receptor signaling pathway.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Bambuterol Bambuterol (prodrug) Terbutaline Terbutaline (active) Bambuterol->Terbutaline Metabolism Terbutaline->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Side-Effect Assessment

The following diagram illustrates a typical workflow for assessing side effects in a clinical trial setting.

G Screening Participant Screening Baseline Baseline Assessment (Vitals, ECG, Labs) Screening->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug/Placebo Administration Randomization->Drug_Admin Monitoring Ongoing Monitoring (Visits, Diaries, Labs) Drug_Admin->Monitoring AE_Report Adverse Event Reporting Monitoring->AE_Report Data_Collection Data Collection & Management Monitoring->Data_Collection AE_Report->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Side-Effect Profile Analysis->Results

Caption: Clinical Trial Side-Effect Assessment Workflow.

References

Statistical validation of the superiority of (R)-bambuterol in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data supporting the therapeutic superiority of the (R)-enantiomer of bambuterol over its racemic mixture and the (S)-enantiomer. While direct, peer-reviewed preclinical studies on (R)-bambuterol in respiratory models are limited, this guide synthesizes available patent data, in vitro findings, and analogous well-documented preclinical evidence from the structurally similar β2-agonist, albuterol. The presented data strongly suggest that this compound is the pharmacologically active enantiomer responsible for the desired bronchodilatory and potential anti-inflammatory effects, while the (S)-enantiomer may be inert or even contribute to adverse effects.

Executive Summary

Bambuterol, a long-acting β2-adrenergic agonist, is a prodrug of terbutaline and is clinically available as a racemic mixture of (R)- and (S)-bambuterol. The therapeutic activity of β2-agonists is known to reside in the (R)-enantiomer. Preclinical evidence, including patent data for bambuterol and extensive studies on albuterol, indicates that the use of the pure (R)-enantiomer offers a significant therapeutic advantage by providing the desired pharmacological effects without the potentially detrimental properties associated with the (S)-enantiomer. This guide will delve into the available preclinical data, experimental methodologies, and the underlying signaling pathways to validate the superiority of this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from preclinical studies. Due to the limited availability of direct comparative preclinical data for bambuterol enantiomers in respiratory models, data from a key patent and analogous preclinical studies on albuterol enantiomers are presented.

Table 1: Bronchodilator Potency of this compound vs. Racemic Bambuterol in a Guinea Pig Model

CompoundDose (mg/kg)Protection against Histamine-Induced CollapseSource
This compound2Equivalent to 4 mg/kg of racemic bambuterol[1]
Racemic Bambuterol4Equivalent to 2 mg/kg of this compound[1]
This compound4Maximum effect observed[1]
Racemic Bambuterol8Maximum effect observed[1]

Table 2: Comparative Effects of Albuterol Enantiomers in a Murine Model of Allergic Asthma

Parameter(R)-Albuterol(S)-AlbuterolRacemic AlbuterolSource
Airway Inflammation
Eosinophil Infiltration (BALF & Tissue)Significantly ReducedSignificantly Reduced-[2]
Goblet Cell HyperplasiaSignificantly DecreasedSignificantly Reduced-
Mucus OcclusionSignificantly DecreasedSignificantly Reduced-
IL-4 Levels (BALF)Significantly Decreased--
OVA-specific IgE (Plasma)Significantly Decreased--
Airway EdemaUnaffectedIncreased-
Airway Hyperresponsiveness
Responsiveness to Methacholine-Increased-
Inflammatory Cell Infiltration (Feline Asthma Model)
Total Lavage Cell NumbersNo significant increaseHigher than (R)-albuterolHigher than (R)-albuterol
Lavage Eosinophils (Asthmatic Cats)No significant increaseHigher than (R)-albuterolHigher than (R)-albuterol
Lavage Neutrophils (Healthy Cats)No significant increaseHigher than (R)-albuterolHigher than (R)-albuterol
TNF-α Bioactivity (Asthmatic Cats)No significant increaseHigher than (R)-albuterolHigher than (R)-albuterol

Experimental Protocols

Ovalbumin-Induced Murine Asthma Model

A commonly used preclinical model to evaluate the efficacy of anti-asthmatic drugs involves sensitization and challenge with ovalbumin (OVA) in mice.

1. Sensitization:

  • Mice (e.g., BALB/c strain) are sensitized by intraperitoneal (i.p.) injections of OVA (e.g., 20 µg) emulsified in an adjuvant like aluminum hydroxide (alum) on day 0 and day 14.

2. Drug Administration:

  • The test compounds (this compound, (S)-bambuterol, racemic bambuterol, or vehicle) are administered to the mice. The route and duration of administration can vary, for instance, via miniosmotic pumps for continuous delivery.

3. Allergen Challenge:

  • Following sensitization, mice are challenged with OVA, typically via intranasal instillation or aerosol inhalation, on multiple days (e.g., days 14, 25, and 35).

4. Assessment of Airway Inflammation and Hyperresponsiveness:

  • Bronchoalveolar Lavage (BAL): 24 to 48 hours after the final OVA challenge, BAL is performed to collect airway inflammatory cells. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.

  • Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for general inflammation and Periodic acid-Schiff for mucus production) to assess the degree of peribronchial inflammation, goblet cell hyperplasia, and mucus secretion.

  • Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured using techniques like ELISA.

  • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured using techniques such as invasive plethysmography to assess lung resistance and dynamic compliance.

In Vitro Tracheal Smooth Muscle Relaxation

This assay evaluates the direct bronchodilatory effect of the compounds.

1. Tissue Preparation:

  • Tracheas are isolated from animals (e.g., rats or guinea pigs) and cut into rings.

  • The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

2. Contraction and Relaxation:

  • The tracheal rings are pre-contracted with a bronchoconstrictor agent such as carbachol or histamine.

  • Once a stable contraction is achieved, cumulative concentrations of the test compounds (this compound, (S)-bambuterol, racemic bambuterol) are added to the organ bath.

  • The relaxation of the tracheal smooth muscle is measured isometrically.

Mandatory Visualization

G cluster_pathway Beta-2 Adrenergic Receptor Signaling Pathway R_Bambuterol This compound B2AR Beta-2 Adrenergic Receptor R_Bambuterol->B2AR Binds & Activates G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (active) PKA->MLCK_in Phosphorylates (Inactivates) MLCK_out Myosin Light Chain Kinase (inactive) MLCK_in->MLCK_out Relaxation Bronchodilation (Smooth Muscle Relaxation) MLCK_out->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation.

G cluster_workflow Experimental Workflow: Ovalbumin-Induced Asthma Model Sensitization Sensitization (Day 0 & 14) i.p. injection of Ovalbumin/Alum Drug_Admin Drug Administration (this compound, Racemic, Vehicle) Sensitization->Drug_Admin Challenge Allergen Challenge (Days 14, 25, 35) Intranasal/Aerosolized Ovalbumin Drug_Admin->Challenge Assessment Assessment (Day 36) Challenge->Assessment BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Assessment->BAL Histo Lung Histology (Inflammation, Mucus) Assessment->Histo AHR Airway Hyperresponsiveness (Methacholine Challenge) Assessment->AHR

Caption: Workflow of the Ovalbumin-Induced Murine Asthma Model.

Conclusion

The available preclinical data, substantiated by patent filings and extensive analogous studies on albuterol, strongly support the hypothesis that this compound is the therapeutically active enantiomer responsible for the bronchodilatory effects of the racemic mixture. The patent data for bambuterol indicates that the (R)-enantiomer is approximately twice as potent as the racemate in a guinea pig model of bronchoconstriction. Furthermore, preclinical studies on albuterol in various animal models have consistently demonstrated that the (S)-enantiomer does not contribute to bronchodilation and may instead promote pro-inflammatory responses and increase airway hyperresponsiveness.

For drug development professionals, these findings underscore the potential for developing enantiopure this compound as a more refined therapeutic agent for asthma and other obstructive airway diseases. Such a formulation could offer an improved efficacy and safety profile by maximizing the desired therapeutic effects while minimizing the potential for adverse reactions associated with the (S)-enantiomer. Further direct, peer-reviewed preclinical studies are warranted to fully elucidate the comparative pharmacology of bambuterol enantiomers in respiratory disease models.

References

A Guide to Inter-laboratory Validation of a Bioanalytical Method for (R)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure the reliability and reproducibility of pharmacokinetic and toxicokinetic data. When a bioanalytical method is to be used across multiple laboratories, a thorough inter-laboratory validation is essential. This guide provides a framework for conducting such a validation for the analysis of (R)-bambuterol in biological matrices, drawing upon established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

While a specific inter-laboratory validation study for an this compound bioanalytical method is not publicly available, this guide synthesizes data from several single-laboratory validations to propose a reference method and outline the key comparison points for an inter-laboratory trial.

Comparison of Method Performance Across Potential Laboratories

An inter-laboratory validation would aim to demonstrate that a bioanalytical method for this compound is reproducible and transferable. The following tables summarize typical performance characteristics from published single-laboratory LC-MS/MS methods, which can serve as acceptance criteria for an inter-laboratory comparison.

Table 1: Comparison of Liquid Chromatography and Mass Spectrometry Parameters for the Analysis of this compound and its Metabolite (R)-terbutaline

ParameterMethod A (Human Plasma & Urine)[1]Method B (Human Plasma)[2]Method C (Rat Plasma)[3]
Chromatographic Column C18Astec Chirobiotic TMacrocyclic glycopeptide teicoplanin
Mobile Phase Methanol and water with 5 mM ammonium acetateMethanol and water with 20 mM ammonium acetate and 0.005% formic acid20 mM ammonium acetate solution-methanol (10:90, v/v)
Flow Rate 0.6 mL/min0.6 mL/min0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Mass Spectrometer API 4000Xevo TQ-SAPI 3000
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Table 2: Summary of Validation Parameters from Single-Laboratory Studies

Validation ParameterMethod A (Human Plasma)[1]Method B (Human Plasma)[2]Method C (Rat Plasma)
Linearity Range (this compound) 10.00 - 5000 pg/mL25.00 - 2500 pg/mL1 - 800 ng/mL (racemic)
Lower Limit of Quantification (LLOQ) (this compound) 10.00 pg/mL25.00 pg/mL1 ng/mL (racemic)
Intra-day Precision (%RSD) < 12.7%< 12.4%< 10.1%
Inter-day Precision (%RSD) < 12.7%< 12.4%< 10.1%
Accuracy (%Bias) Within ±15% of nominalNot explicitly statedWithin 8.0%

Experimental Protocols

A successful inter-laboratory validation relies on a clearly defined and standardized experimental protocol. The following is a proposed "reference" protocol based on common practices from the literature.

Sample Preparation: Liquid-Liquid Extraction
  • To a 100 µL aliquot of plasma, add an internal standard solution.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions
  • HPLC System: An Agilent or Waters HPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of methanol and water containing 5 mM ammonium acetate.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000).

  • Ion Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z to be determined during method development).

    • (R)-terbutaline: Precursor ion > Product ion (specific m/z to be determined during method development).

    • Internal Standard: Precursor ion > Product ion.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

Mandatory Visualizations

Signaling Pathway of Bambuterol Metabolism

Bambuterol Metabolism Pathway Bambuterol (R,S)-Bambuterol Metabolite1 Intermediate Metabolites Bambuterol->Metabolite1 Hydrolysis (CYP450 & Cholinesterase) Terbutaline (R,S)-Terbutaline (Active Drug) Metabolite1->Terbutaline

Caption: Metabolic pathway of bambuterol to its active form, terbutaline.

Experimental Workflow for Inter-laboratory Validation

Inter-laboratory Validation Workflow cluster_0 Central Laboratory cluster_1 Participating Laboratories A Prepare & Distribute Validation Samples B Lab 1: Sample Analysis A->B C Lab 2: Sample Analysis A->C D Lab n: Sample Analysis A->D E Data Compilation & Statistical Analysis B->E C->E D->E F Assessment of Inter-laboratory Reproducibility E->F

Caption: Workflow for conducting an inter-laboratory validation study.

Logical Relationship of Validation Parameters

Key Validation Parameters Validation Bioanalytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ Stability Stability Validation->Stability

Caption: Core parameters assessed during bioanalytical method validation.

References

A Comparative Analysis of the Bronchodilatory Duration of (R)-Bambuterol and Salmeterel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bronchodilatory duration of (R)-bambuterol and salmeterol, two long-acting β2-adrenergic agonists used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document synthesizes experimental data to objectively compare their performance and provides detailed methodologies for key experiments.

Introduction

This compound is the pharmacologically active R-enantiomer of bambuterol, a prodrug of terbutaline. The bronchodilatory effects of β2-adrenergic agonists are primarily attributed to the R-enantiomer. Salmeterol is a long-acting β2-adrenergic agonist (LABA) administered via inhalation. Understanding the comparative duration of action of these two agents is crucial for optimizing therapeutic strategies.

Data Presentation

The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound (based on data for racemic bambuterol) and salmeterol.

Table 1: Pharmacokinetic Properties

ParameterThis compound (oral administration of racemic bambuterol)Salmeterol (inhaled)
Prodrug Yes (prodrug of (R)-terbutaline)No
Bioavailability ~20%Low systemic bioavailability after inhalation
Time to Peak Plasma Concentration (Tmax) of Active Moiety 3.9 to 6.8 hours for terbutaline5 to 15 minutes
Elimination Half-life (t½) of Prodrug/Drug 13 hours for bambuterolApproximately 5.5 hours
Elimination Half-life (t½) of Active Moiety 21 hours for terbutalineNot applicable
Metabolism Hydrolyzed by butyrylcholinesterase and oxidative metabolism to terbutaline.Extensively metabolized by hydroxylation.
Excretion Primarily renalPrimarily in feces, with a smaller portion in urine.[1]

Table 2: Pharmacodynamic Properties (Bronchodilatory Effects)

ParameterThis compound (oral administration of racemic bambuterol)Salmeterol (inhaled)
Onset of Action Slower due to need for metabolic activation10 to 20 minutes
Duration of Bronchodilation At least 24 hours.[2][3][4][5]At least 12 hours. In some cases, a single evening dose has shown effects for at least 24 hours.
Potency This compound is approximately twice as potent as racemic bambuterol.High affinity for the β2-receptor.
Clinical Efficacy Effective in improving morning Peak Expiratory Flow (PEF) and reducing nocturnal asthma symptoms.Effective in improving lung function and controlling asthma symptoms.

Experimental Protocols

The following are representative experimental protocols for assessing the bronchodilatory duration of this compound and salmeterol.

Study Design for a Comparative Clinical Trial

A randomized, double-blind, double-dummy, crossover study design is often employed to compare the efficacy and duration of action of these two drugs.

  • Participants: Patients with stable, mild-to-moderate asthma or COPD.

  • Run-in Period: A 1-2 week period to establish baseline lung function and symptom scores.

  • Treatment Arms:

    • Oral this compound (e.g., 20 mg) once daily in the evening, plus an inhaled placebo twice daily.

    • Inhaled salmeterol (e.g., 50 µg) twice daily, plus an oral placebo once daily.

  • Washout Period: A period of at least one week between treatment arms to minimize carry-over effects.

  • Assessments:

    • Primary Endpoint: Change from baseline in morning Peak Expiratory Flow (PEF) over the treatment period.

    • Secondary Endpoints: Evening PEF, Forced Expiratory Volume in 1 second (FEV1), use of rescue medication, symptom scores (daytime and nighttime), and adverse events.

    • Measurement Schedule: Lung function tests (PEF and FEV1) are typically performed at baseline and at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) post-dosing on specific study days.

Pharmacokinetic Analysis
  • Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Analytical Method: Plasma concentrations of the parent drug and its active metabolite (for bambuterol) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameters: The following parameters are calculated using non-compartmental analysis: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Mandatory Visualization

Signaling Pathway of β2-Adrenergic Receptor Agonists

Both this compound (via its active metabolite (R)-terbutaline) and salmeterol exert their bronchodilatory effects by acting as agonists at the β2-adrenergic receptor, a G-protein coupled receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist (R)-Terbutaline / Salmeterol Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds to G_Protein Gs Protein (αβγ) Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α-subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits (via phosphorylation) Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Myosin_LCK->Bronchodilation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and salmeterol.

experimental_workflow cluster_screening Screening & Enrollment cluster_treatment_A Treatment Period 1 cluster_treatment_B Treatment Period 2 Patient_Recruitment Patient Recruitment (Asthma/COPD) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Lung function, Symptoms) Informed_Consent->Baseline_Assessment Run_in Run-in Period (2 weeks) Baseline_Assessment->Run_in Randomization Randomization Run_in->Randomization Group_A Group A: This compound + Placebo Inhaler Randomization->Group_A Group_B Group B: Salmeterol + Placebo Tablet Randomization->Group_B Data_Collection_A Data Collection (PEF, FEV1, Symptoms, PK) Group_A->Data_Collection_A Washout Washout Period (1 week) Data_Collection_A->Washout Data_Analysis Data Analysis & Comparison Data_Collection_B Data Collection (PEF, FEV1, Symptoms, PK) Group_B->Data_Collection_B Data_Collection_B->Washout Crossover Crossover Washout->Crossover Crossover->Group_A Group B receives Treatment A Crossover->Group_B Group A receives Treatment B Crossover->Data_Analysis Crossover->Data_Analysis

Caption: Crossover Clinical Trial Workflow.

Conclusion

Both this compound and salmeterol are effective long-acting β2-adrenergic agonists with distinct pharmacokinetic profiles that influence their duration of action. Oral this compound, through its active metabolite (R)-terbutaline, offers a prolonged bronchodilatory effect of at least 24 hours, making it suitable for once-daily dosing. Inhaled salmeterol also provides long-acting bronchodilation of at least 12 hours, with a more rapid onset of action. The choice between these agents may depend on factors such as patient preference for oral versus inhaled administration, the need for a rapid onset of action, and the desired dosing frequency. Further direct comparative studies focusing specifically on the (R)-enantiomer of bambuterol would be beneficial to fully elucidate its therapeutic profile relative to other long-acting β2-agonists.

References

(R)-Bambuterol: A Cardiovascular Safety Advantage Over the Racemic Mixture? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bambuterol, a long-acting β2-adrenergic agonist and prodrug of terbutaline, is utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). As a chiral molecule, it exists in (R)- and (S)-enantiomeric forms. The commercially available product is a racemic mixture of both. This guide explores the validation of (R)-bambuterol's potentially reduced cardiovascular effects compared to its racemic counterpart. While direct, head-to-head clinical data with quantitative cardiovascular comparisons are not extensively available in the public domain, a compelling case for the superior cardiovascular safety profile of the (R)-enantiomer can be constructed from preclinical evidence, the pharmacology of chiral β2-agonists, and analogous data from similar compounds.

It is generally understood that the (R)-enantiomer of β2-adrenergic agonists is responsible for the therapeutic bronchodilation, while the (S)-enantiomer is often pharmacologically inert or may contribute to adverse effects[1][2]. Preclinical animal studies have suggested that this compound possesses less cardiac inotropic and chronotropic effects than racemic bambuterol[3]. This aligns with findings for other chiral β2-agonists, such as albuterol, where the (R)-enantiomer (levalbuterol) has, in some studies, demonstrated a more favorable cardiovascular side-effect profile than the racemic mixture.

Theoretical and Indirect Evidence for Reduced Cardiovascular Effects

The primary mechanism of action for bambuterol's therapeutic effect is the stimulation of β2-adrenergic receptors in the lungs, leading to bronchodilation. However, β2-adrenergic receptors are also present in the cardiovascular system, and their stimulation can lead to undesirable side effects such as tachycardia, palpitations, and in some cases, more severe cardiac events[4][5]. Racemic bambuterol has been associated with an increased risk of non-fatal cardiac failure in some observational studies.

The hypothesis that this compound has a safer cardiovascular profile is based on the principle of stereoselective pharmacology. The (R)-enantiomer is the active moiety that binds effectively to the β2-adrenergic receptor to produce the desired therapeutic effect. The (S)-enantiomer, being a poor fit for the receptor, is not expected to contribute to bronchodilation but may still interact with other biological systems or interfere with the metabolism and receptor interaction of the (R)-enantiomer, potentially leading to adverse effects. By isolating the (R)-enantiomer, the therapeutic dose can potentially be halved, reducing the overall drug load and minimizing off-target effects.

Data Presentation: Analogous Comparison of Levalbuterol vs. Racemic Albuterol

In the absence of direct comparative data for bambuterol enantiomers, we present analogous data from a study comparing the cardiovascular effects of levalbuterol ((R)-albuterol) and racemic albuterol in children. While not a direct substitute, this provides insight into the potential cardiovascular benefits of using a single, active enantiomer.

Table 1: Comparison of Heart Rate Changes with Levalbuterol vs. Racemic Albuterol in Pediatric Patients

ParameterLevalbuterol GroupRacemic Albuterol Groupp-value
Number of Patients 2525-
Median Largest % Change in Heart Rate (IQR) 4.1% (1.8 - 8.7)5.0% (1.9 - 7.8)0.763
Patients with >10% Increase in Heart Rate 451.0

Data adapted from a study on hospitalized children aged 1 month to 12 years. Dosing in the racemic albuterol group was generally higher to achieve a comparable therapeutic effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the β2-adrenergic signaling pathway leading to bronchodilation and potential cardiovascular effects, as well as a typical experimental workflow for a clinical trial assessing cardiovascular safety.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase PKA->Myosin_LCK Inhibits Cardiovascular_Effects Cardiovascular Effects (Increased Heart Rate, etc.) PKA->Cardiovascular_Effects Can lead to Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Myosin_LCK->Bronchodilation Leads to Bambuterol This compound or Racemic Bambuterol Bambuterol->B2AR Binds to cluster_0 Study Phases Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_R Treatment Group: This compound Randomization->Treatment_R Treatment_Racemic Treatment Group: Racemic Bambuterol Randomization->Treatment_Racemic Placebo Control Group: Placebo Randomization->Placebo Follow_up Follow-up Period Treatment_R->Follow_up Treatment_Racemic->Follow_up Placebo->Follow_up Analysis Data Analysis Follow_up->Analysis Baseline Baseline Measurements (ECG, BP, HR) Dosing Drug Administration Post_Dose Post-Dose Monitoring (Continuous ECG, Frequent BP/HR) Adverse_Events Adverse Event Reporting

References

Safety Operating Guide

Proper Disposal Procedures for (R)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of (R)-bambuterol, tailored for researchers, scientists, and drug development professionals. This guidance outlines procedural steps to ensure safe handling and compliance with regulations.

Disclaimer: this compound hydrochloride is a pharmaceutical compound that is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects.[1] All handling and disposal procedures must be conducted in strict accordance with local, state, and federal regulations.[2][3][4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Safety and Hazard Information

This compound is classified with specific health and environmental hazards. Understanding these is critical for safe handling and disposal.

PropertyDataReference
CAS Number 81732-46-9[1]
GHS Hazard Statements H302: Harmful if swallowed. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.
Physical State Powder, off-white or white crystalline powder.
Solubility Soluble in water (~33 mg/mL).
Signal Word Warning

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company or a permitted incinerator equipped with an afterburner and scrubber. Do not dispose of this chemical down the drain or in household trash.

Personal Protective Equipment (PPE)

Before handling the material, ensure appropriate PPE is worn.

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.

  • Hand Protection: Use impervious protective gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws.

  • Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated, use a suitable respirator. Ensure all respiratory protection is tested and approved under government standards like NIOSH (US).

Waste Segregation and Storage
  • Classification: Treat all this compound waste, including expired material, contaminated labware, and spill cleanup debris, as hazardous pharmaceutical waste.

  • Container: Collect the waste in a suitable, clearly labeled, and closed container. The container should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. In the US, hazardous pharmaceutical waste is typically collected in black containers labeled "Hazardous Waste Pharmaceuticals".

Final Disposal Procedure
  • Professional Disposal: Offer the sealed waste container to a licensed hazardous material disposal company. This is the most critical step to ensure regulatory compliance and environmental safety.

  • Incineration: The preferred destruction method is high-temperature incineration at a permitted facility.

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification. The EPA's Resource Conservation and Recovery Act (RCRA) provides federal guidelines for hazardous waste management in the United States.

Accidental Release Measures

In the event of a spill:

  • Evacuate: Keep unnecessary personnel away and ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Avoid discharge into drains, water courses, or soil.

  • Clean-up: Carefully sweep up or scoop the spilled material to avoid dust formation. Absorb any solutions with an inert, liquid-binding material (e.g., diatomite, universal binders).

  • Collect: Place all contaminated materials, including the absorbent and used PPE, into a suitable, sealed container for disposal as hazardous waste.

  • Decontaminate: Scrub surfaces and equipment with alcohol or another suitable solvent to decontaminate them.

Visualized Workflows and Pathways

To provide further clarity, the following diagrams illustrate the disposal workflow and the biological mechanism of action for this compound.

Figure 1: this compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Segregation & Disposal start Identify this compound Waste (Expired, Unused, Contaminated) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill? ppe->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes segregate Place in Labeled, Sealed Hazardous Waste Container spill->segregate No cleanup->segregate storage Store in Cool, Dry, Well-Ventilated Area segregate->storage contact Contact Licensed Hazardous Waste Disposal Company storage->contact transport Arrange for Professional Transport & Incineration contact->transport end_node Disposal Complete transport->end_node

Caption: A flowchart detailing the step-by-step process for the safe disposal of this compound.

Figure 2: Simplified Beta-2 Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol bambuterol This compound (β2-Agonist) b2ar Beta-2 Adrenergic Receptor (β2AR) bambuterol->b2ar Binds g_protein G-Protein (Gs) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates effect Downstream Cellular Effects pka->effect relaxation Smooth Muscle Relaxation (Bronchodilation) effect->relaxation

Caption: The mechanism of action for this compound as a beta-2 adrenergic agonist.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (R)-bambuterol

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans have been established to ensure the well-being of laboratory personnel handling (R)-bambuterol. This guide provides detailed personal protective equipment (PPE) requirements, operational procedures, and disposal methods to minimize exposure and ensure a safe research environment.

This compound is a long-acting beta-adrenoceptor agonist that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) for bambuterol hydrochloride classifies it as harmful if swallowed and notes that it may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following guidelines is crucial for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection against the risks associated with handling powdered active pharmaceutical ingredients (APIs) like this compound. This includes protection for the respiratory system, body, hands, and eyes.

Summary of Required Personal Protective Equipment

PPE CategoryItemStandard/SpecificationRationale
Respiratory Protection NIOSH-certified N95 or N100 respiratorFit-tested in accordance with a respiratory protection program (e.g., CSA Standard Z94.4-18)To prevent inhalation of airborne powder or aerosols.[3]
Hand Protection Double gloves (nitrile, polyurethane, neoprene, or latex)ASTM D6978 compliant, powder-freeTo provide a primary barrier against skin contact and prevent contamination.[3] The outer glove should be removed and disposed of inside the containment area.
Body Protection Disposable, long-sleeved gownPolyethylene-coated polypropylene or other resistant laminate materialTo protect skin and clothing from contamination.
Eye and Face Protection Safety goggles and a face shield or a full face-piece respiratorANSI Z87.1 compliantTo protect against splashes, spills, and airborne particles.
Additional Protection Disposable head, hair, and shoe coversAs per facility standardsTo prevent contamination of the work area and personnel.

Operational Plan for Handling this compound

A systematic workflow is critical to minimize the risk of exposure and contamination. The following step-by-step process outlines the safe handling of this compound from receipt to use.

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Experimentation Experimentation Solution Preparation->Experimentation Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Procedural workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the work area by ensuring it is clean and uncluttered. All handling of powdered this compound should be conducted in a certified chemical fume hood or a similar containment device.

  • Weighing and Solution Preparation:

    • Carefully weigh the required amount of this compound powder.

    • Prepare solutions by slowly adding the powder to the solvent to avoid generating dust.

  • Experimental Use:

    • Conduct all experimental procedures within the designated containment area.

    • Avoid direct contact with the substance.

  • Decontamination and Cleanup:

    • Following the completion of work, decontaminate all surfaces and equipment with an appropriate solvent, such as alcohol.

    • Wipe down the work area thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Step-by-Step Disposal Procedures:

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound, including gloves, gowns, and weighing papers, should be considered hazardous waste.

    • Segregate this waste into clearly labeled, sealed containers.

  • Container Management:

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal:

    • Dispose of all this compound waste, including unused material and contaminated items, in accordance with local, state, and federal regulations for hazardous chemical waste.

    • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

By adhering to these comprehensive safety and logistical guidelines, research professionals can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-bambuterol
Reactant of Route 2
(R)-bambuterol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.